molecular formula C10H19NO4 B15557210 Boc-L-Valine-d8

Boc-L-Valine-d8

货号: B15557210
分子量: 225.31 g/mol
InChI 键: SZXBQTSZISFIAO-SSOOLOFBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Boc-L-Valine-d8 is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 225.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m0/s1/i1D3,2D3,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXBQTSZISFIAO-SSOOLOFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Boc-L-Valine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Boc-L-Valine-d8, a deuterated derivative of the protected amino acid Boc-L-Valine. This information is critical for its application in peptide synthesis, proteomics, and as an internal standard in quantitative analytical methods.

Core Physicochemical Properties

This compound is a stable, isotopically labeled compound where eight hydrogen atoms in the valine side chain and alpha-carbon have been replaced with deuterium. This substitution imparts a higher molecular weight without significantly altering the chemical reactivity, making it an ideal internal standard for mass spectrometry-based quantification.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₁D₈NO₄[1]
Molecular Weight 225.31 g/mol [1]
CAS Number 153568-33-3[1]
Appearance White to off-white solid[2]
Melting Point 77-80 °C
Optical Rotation [α]20/D = -6.5° (c=1% in acetic acid)
Isotopic Purity ≥98 atom % D
Chemical Purity ≥99.5%
Storage Conditions Long-term: -20°C; Short-term: 2-8°C. Store desiccated.[1][3]

Solubility Profile

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
MethanolSoluble
ChloroformSoluble
WaterInsoluble to slightly soluble

Spectroscopic and Chromatographic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high level of deuteration, standard ¹H NMR is of limited use for structural confirmation. Instead, ²H (Deuterium) NMR is the preferred method. The resulting spectrum is expected to be clean, with signals corresponding to the deuterated positions, free from interference from protonated solvents.[5] For the non-deuterated analogue, Boc-L-Valine, the ¹H NMR spectrum shows characteristic peaks for the valine and Boc protecting group protons.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be very similar to that of its non-deuterated counterpart, with the key difference being the presence of C-D stretching and bending vibrations. These vibrations occur at lower frequencies (e.g., C-D stretch around 2100-2250 cm⁻¹) compared to the corresponding C-H vibrations (around 2850-3000 cm⁻¹).[7][8] Key expected absorptions include:

  • ~3300 cm⁻¹: N-H stretch (amide)

  • ~2970 cm⁻¹: C-H stretch (from Boc group)

  • ~2100-2250 cm⁻¹: C-D stretch (from valine-d8 backbone)

  • ~1710 cm⁻¹: C=O stretch (carboxylic acid)

  • ~1690 cm⁻¹: C=O stretch (urethane)

Mass Spectrometry (MS)

The key feature in the mass spectrum of this compound is a mass shift of +8 atomic mass units compared to the unlabeled compound. This distinct mass difference allows for its use as an internal standard in quantitative mass spectrometry assays. The expected exact mass is 225.1816.

High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed by reversed-phase HPLC. For chiral purity analysis, pre-column derivatization with a chiral reagent followed by separation on a standard C18 column is a common strategy.[9][10] Alternatively, direct chiral separation can be achieved using a chiral stationary phase.[11] A typical mobile phase would consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to assess the thermal stability of this compound. For the parent amino acid L-Valine, DSC shows an irreversible exothermic decomposition starting around 220°C.[12] The Boc-protected form is expected to have a lower decomposition temperature due to the lability of the Boc group. TGA would show a mass loss corresponding to the loss of the Boc group, followed by the decomposition of the valine molecule at higher temperatures.

Experimental Protocols

Determination of Quantitative Solubility (Shake-Flask Method)
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent (e.g., DMSO, Methanol, Water).

  • Equilibration: Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the solution is saturated.

  • Sampling: Centrifuge the vials to pellet the excess solid. Carefully withdraw a known volume of the supernatant.

  • Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of this compound using a validated analytical method such as HPLC-UV or LC-MS.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and dilution factor.

NMR Analysis (Deuterium NMR)
  • Sample Preparation: Dissolve an appropriate amount of this compound in a non-deuterated solvent (e.g., DMSO, Chloroform).

  • Instrument Setup: Use a high-field NMR spectrometer equipped with a broadband probe. Tune the probe to the deuterium frequency.

  • Data Acquisition: Acquire the ²H NMR spectrum. Due to the low gyromagnetic ratio of deuterium, a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.[5]

  • Data Processing: Process the free induction decay (FID) with appropriate window functions and Fourier transformation. Reference the spectrum according to the solvent signal.

HPLC Analysis (Purity)
  • System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile.

Applications and Workflows

Boc Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptides using the Boc/Bzl solid-phase synthesis strategy. The workflow involves the sequential addition of Boc-protected amino acids to a growing peptide chain anchored to a solid support.

SPPS_Workflow Resin Start: Resin Support Attach 1. Attach first Boc-Amino Acid Resin->Attach Deprotect 2. Deprotection: Remove Boc group (TFA) Attach->Deprotect Neutralize 3. Neutralization (Base) Deprotect->Neutralize Couple 4. Couple next Boc-AA-d8 (e.g., this compound) Neutralize->Couple Wash 5. Wash Couple->Wash Repeat Repeat steps 2-5 for each amino acid Wash->Repeat Repeat->Deprotect Next cycle Cleave 6. Cleavage from Resin & Side-chain deprotection (HF) Repeat->Cleave Final cycle Purify 7. Purify Peptide Cleave->Purify End Final Labeled Peptide Purify->End

Caption: Boc-SPPS workflow for peptide synthesis.

Internal Standard for Quantitative Mass Spectrometry

This compound is an excellent internal standard for quantifying unlabeled Boc-L-Valine or a valine-containing peptide in a complex matrix.

Internal_Standard_Workflow Sample Biological or Chemical Sample (contains Analyte) Spike Spike with known amount of this compound (Internal Standard) Sample->Spike Extract Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Quantify Quantification: Ratio of Analyte peak area to Internal Standard peak area LCMS->Quantify Result Accurate Concentration of Analyte Quantify->Result

Caption: Workflow for using this compound as an internal standard.

References

Boc-L-Valine-d8 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-L-Valine-d8, a deuterated, protected amino acid crucial for the synthesis of isotopically labeled peptides. These labeled peptides are indispensable tools in modern proteomics, metabolic research, and drug development, enabling precise protein quantitation and structural analysis.

Core Compound Data

This compound, also known as N-(tert-Butoxycarbonyl)-L-valine-d8, is a stable isotope-labeled version of the proteinogenic amino acid valine. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function makes it suitable for use in stepwise solid-phase peptide synthesis (SPPS). The replacement of eight hydrogen atoms with deuterium provides a distinct mass shift, facilitating its use as an internal standard in mass spectrometry-based applications.

Physicochemical and Isotopic Properties

The key quantitative data for this compound are summarized in the table below, providing essential information for experimental design and analysis.

PropertyValueCitations
CAS Number 153568-33-3[1]
Molecular Weight 225.31 g/mol [1]
Molecular Formula C₁₀H₁₁D₈NO₄
Linear Formula (CD₃)₂CDCD(NH-Boc)CO₂H
Isotopic Purity ≥98 atom % D
Mass Shift M+8
Melting Point 77-80 °C
Appearance White to off-white solid
Optical Activity [α]20/D -6.5°, c = 1% in acetic acid

Applications in Research and Drug Development

The primary application of this compound is as a building block in the synthesis of deuterium-labeled peptides. These peptides are critical for a range of applications:

  • Quantitative Proteomics: Labeled peptides serve as ideal internal standards for mass spectrometry (MS)-based protein quantitation, allowing for the precise measurement of protein expression levels in complex biological samples.[1]

  • Biomolecular NMR: The incorporation of deuterated amino acids can simplify complex NMR spectra of proteins, aiding in structural and dynamic studies.[1][2]

  • Metabolic Tracing: Deuterium-labeled amino acids act as tracers to study metabolic pathways and determine protein turnover rates in vivo and in vitro.[2]

  • Pharmacokinetic Studies: In drug development, deuterium labeling can alter a drug's metabolic profile due to the kinetic isotope effect. This can lead to improved pharmacokinetic properties, such as a longer half-life and reduced formation of toxic metabolites.[3][]

Experimental Protocols

Boc Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides using this compound follows the principles of Boc/Bzl (tert-butyloxycarbonyl/benzyl) chemistry. This strategy relies on the differential acid lability of the temporary Nα-Boc protecting group and the more permanent benzyl-based side-chain protecting groups.[5][6]

Materials and Reagents:

  • This compound

  • Other required Boc-L-amino acids (with side-chain protection where necessary)

  • Merrifield or PAM resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Scavengers (e.g., p-cresol, thioanisole)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

General Protocol:

  • Resin Preparation: The synthesis begins by swelling the chosen resin (e.g., Merrifield resin) in DCM within a reaction vessel.[7]

  • First Amino Acid Coupling: The C-terminal amino acid is attached to the resin.

  • Deprotection: The Nα-Boc protecting group is removed by treating the resin-bound peptide with a solution of 50% TFA in DCM. This step exposes a free amine at the N-terminus. A short pre-wash (5 minutes) is followed by a longer deprotection step (15-25 minutes).[7]

  • Neutralization: The protonated N-terminus (a TFA salt) is neutralized to the free amine. This is typically achieved by washing the resin with a solution of 5% or 10% DIEA in DCM or DMF.[6][8]

  • Coupling: The next Boc-protected amino acid (e.g., this compound) is activated and coupled to the free amine of the resin-bound peptide. Activation is commonly performed in situ using coupling reagents like HBTU or HATU in the presence of DIEA. The reaction is agitated for 1-2 hours.[8][9] The completion of the reaction can be monitored using a colorimetric test like the Kaiser test (which will be negative for secondary amines like proline or N-methylated amino acids).[8]

  • Cycle Repetition: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is most commonly achieved by treatment with anhydrous HF at 0°C for 1-2 hours in the presence of a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole).[7][8]

  • Purification: The cleaved crude peptide is precipitated and washed with cold diethyl ether. The final product is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Visualized Workflows and Relationships

To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.

Boc_SPPS_Workflow cluster_cycle Synthesis Cycle (Repeated for each Amino Acid) Deprotection 3. Deprotection (50% TFA in DCM) Neutralization 4. Neutralization (DIEA in DMF/DCM) Deprotection->Neutralization Wash Coupling 5. Coupling (Boc-AA-d8 + HBTU) Neutralization->Coupling Wash Coupling->Deprotection Wash & Repeat Final_Cleavage 6. Final Cleavage (Anhydrous HF) Coupling->Final_Cleavage After Final Cycle Resin 1. Start: Resin Resin->Deprotection 2. Couple First AA Purification 7. Purification (RP-HPLC) Final_Cleavage->Purification Labeled_Peptide Final Labeled Peptide Purification->Labeled_Peptide

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Proteomics_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Quantitative Proteomics BocValined8 This compound SPPS Solid-Phase Peptide Synthesis BocValined8->SPPS LabeledPeptide Labeled Peptide (Internal Standard) SPPS->LabeledPeptide LCMS LC-MS/MS Analysis LabeledPeptide->LCMS Internal Standard BioSample Biological Sample (e.g., Cell Lysate) Digestion Protein Digestion (e.g., Trypsin) BioSample->Digestion Digestion->LCMS Spike-in Standard Quantitation Data Analysis & Quantitation LCMS->Quantitation

Caption: Use of labeled peptides in a bottom-up proteomics workflow.

Signaling_Pathway_Relation Reagent This compound (Reagent) Tool Labeled Peptide (Analytical Tool) Reagent->Tool is used to synthesize Method Quantitative Proteomics (MS) Tool->Method is used in Target Protein of Interest (e.g., Kinase, Receptor) Method->Target quantifies Pathway Biological Signaling Pathway Target->Pathway is a component of

Caption: Relationship of this compound to signaling pathway analysis.

References

An In-depth Technical Guide to the Isotopic Purity and Enrichment of Boc-L-Valine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Boc-L-Valine-d8, a deuterated derivative of the amino acid L-valine protected with a tert-butyloxycarbonyl (Boc) group. This isotopically labeled compound is a valuable tool in various scientific disciplines, particularly in mass spectrometry-based proteomics and biomolecular NMR, where it serves as an internal standard for quantification and a tracer for metabolic studies.[1][2] This guide will delve into the key quality attributes of this compound, present methods for its analysis, and illustrate the workflows involved in determining its isotopic integrity.

Quantitative Data Summary

The quality of this compound is primarily defined by its isotopic purity and chemical purity. Isotopic purity refers to the percentage of the molecule that contains the desired number of deuterium atoms, while chemical purity indicates the percentage of the material that is in the specified chemical form. The following table summarizes the typical specifications for commercially available this compound.

ParameterValueSource
Isotopic Purity (atom % D) 98%[1][3][4]
Chemical Purity 98%[1]
Molecular Formula (CD₃)₂CDCD(NH-Boc)CO₂H[1][3][4][5]
Molecular Weight 225.31 g/mol [1][3][4][5]
Mass Shift (M+n) M+8[3]

Experimental Protocols for Isotopic Analysis

The determination of isotopic purity and enrichment of this compound relies on sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

2.1. Determination of Isotopic Purity and Enrichment by Mass Spectrometry

Mass spectrometry is a powerful technique for analyzing the isotopic distribution of a molecule by measuring the mass-to-charge ratio of its ions.

Objective: To determine the isotopic distribution and calculate the isotopic purity and enrichment of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve a known quantity of this compound in a suitable solvent, such as acetonitrile or a water/acetonitrile mixture, to a final concentration appropriate for the mass spectrometer being used (typically in the low µg/mL to ng/mL range).[6]

    • For complex samples, a deuterated internal standard can be used to account for matrix effects and improve quantification accuracy.[6][7]

  • Instrumentation:

    • A high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, is recommended for accurate mass determination and separation of isotopic peaks.

    • The mass spectrometer can be coupled with a liquid chromatography system (LC-MS) for sample introduction and purification.[7][8][9]

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it into the LC-MS system.

    • Acquire the mass spectrum in a full scan mode over a mass range that includes the expected molecular ion of this compound (m/z ≈ 226.18 for [M+H]⁺).

    • Ensure sufficient resolution to distinguish between the different isotopologues (M+0 to M+8).

  • Data Analysis:

    • Identify the cluster of peaks corresponding to the different isotopic species of the this compound molecular ion.

    • Measure the intensity (peak area or height) of each isotopic peak.

    • Calculate the relative abundance of each isotopologue.

    • Isotopic Purity Calculation: The isotopic purity is typically reported as the percentage of the desired deuterated species (d8) relative to all other isotopic species.

    • Isotopic Enrichment Calculation: The atom percent deuterium can be calculated by taking a weighted average of the deuterium content of all measured isotopologues.

2.2. Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another primary technique for determining the isotopic purity of deuterated compounds. While ¹H NMR can be used to observe the disappearance of proton signals upon deuteration, ²H (Deuterium) NMR directly detects the deuterium nuclei.

Objective: To confirm the positions of deuteration and assess the isotopic purity of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to achieve a concentration suitable for NMR analysis (typically 5-20 mg/mL).

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹H and ²H nuclei.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton NMR spectrum. The absence or significant reduction of signals corresponding to the valine side chain protons (at the Cγ and Cβ positions) and the Cα proton indicates successful deuteration.

    • ²H NMR: Acquire a deuterium NMR spectrum. The presence of signals at chemical shifts corresponding to the deuterated positions confirms the incorporation of deuterium. The integral of these signals can be used to quantify the relative amounts of deuterium at different sites.

  • Data Analysis:

    • ¹H NMR: Compare the spectrum of the deuterated sample to that of a non-deuterated Boc-L-Valine standard.[10] The reduction in the integral of the proton signals at the deuterated positions relative to a non-deuterated internal standard or the Boc group protons can be used to estimate the level of deuteration.

    • ²H NMR: The spectrum will show peaks for each of the deuterium atoms. The chemical shifts will be very similar to the proton chemical shifts of the non-deuterated compound. The relative integrals of the deuterium signals can provide information about the distribution of deuterium within the molecule.

Visualizations

3.1. Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates a typical workflow for the determination of the isotopic purity of this compound using mass spectrometry.

Isotopic Purity Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result Calculation prep1 Dissolve this compound prep2 Dilute to Working Concentration prep1->prep2 analysis1 LC-MS or Direct Infusion prep2->analysis1 analysis2 High-Resolution Mass Spectrometry analysis1->analysis2 data1 Acquire Mass Spectrum analysis2->data1 data2 Identify Isotopologue Peaks data1->data2 data3 Measure Peak Intensities data2->data3 result1 Calculate Relative Abundances data3->result1 result2 Determine Isotopic Purity & Enrichment result1->result2

Workflow for Isotopic Purity Determination.

3.2. Relationship between Isotopic Purity and Enrichment

The concepts of isotopic purity and enrichment are related but distinct. The following diagram illustrates this relationship for this compound.

Isotopic Purity vs Enrichment cluster_main This compound Sample cluster_purity Isotopic Purity cluster_enrichment Isotopic Enrichment A This compound (M+8) Purity Percentage of d8 species relative to all other species A->Purity Enrichment Weighted average of deuterium content across all isotopologues A->Enrichment B Boc-L-Valine-d7 (M+7) B->Enrichment C Boc-L-Valine-d6 (M+6) C->Enrichment D ... D->Enrichment E Boc-L-Valine-d0 (M+0) E->Enrichment

Isotopic Purity and Enrichment Relationship.

References

The Synthesis and Purification of Deuterated Boc-Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterated amino acids are powerful tools in pharmaceutical and biotechnological research, offering enhanced metabolic stability and unique analytical properties. Their applications range from improving the pharmacokinetic profiles of peptide-based drugs to serving as internal standards in mass spectrometry and probes in NMR-based structural biology.[1][2][3] The introduction of a tert-butyloxycarbonyl (Boc) protecting group is a fundamental step in peptide synthesis, enabling the controlled, sequential addition of amino acid residues. This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of deuterated Boc-amino acids, tailored for researchers, scientists, and drug development professionals.

Strategies for the Synthesis of Deuterated Amino Acids

The synthesis of deuterated Boc-amino acids begins with the incorporation of deuterium into the amino acid scaffold. This can be achieved through several methods, each with its own advantages regarding selectivity, cost, and scalability.[4] The choice of deuteration strategy often depends on the desired level and position of deuterium incorporation.

Hydrogen-Deuterium (H/D) Exchange Reactions

Direct H/D exchange is a common and cost-effective method for introducing deuterium, often using deuterium oxide (D₂O) as the deuterium source.[4] This approach can be catalyzed by acids, bases, or metals.

  • Metal-Catalyzed H/D Exchange: Transition metals, such as palladium, platinum, and ruthenium, are effective catalysts for H/D exchange.[1][5][6] These reactions are often performed under hydrothermal conditions or with D₂ gas.[1][7] For instance, ruthenium on carbon (Ru/C) has been used for the stereoselective α-deuteration of L-alanine in D₂O under a hydrogen atmosphere.[1] Palladium-catalyzed methods have also been developed for the β-deuteration of N-protected amino amides.[6][8]

  • Acid- and Base-Catalyzed H/D Exchange: Deuteration can also be achieved using strong acids or bases in a deuterated solvent.[4][9] For example, heating an amino acid with benzaldehyde in acetic acid-d₄ can lead to racemic α-deuterated amino acids with high isotopic purity.[4] Base-catalyzed exchange can also be employed, though it may lead to racemization.[4]

Synthesis from Deuterated Precursors

This method involves using starting materials that are already deuterated to build the final amino acid.[1] While this approach can provide high levels of specific deuteration, it often requires a multi-step synthesis, which can be more complex and costly.[1][4]

Enzymatic Synthesis

Biocatalytic methods offer high site- and stereoselectivity for deuterium incorporation under mild reaction conditions.[10][11][12] Pyridoxal phosphate (PLP)-dependent enzymes, for instance, can reversibly deprotonate α-amino acids, allowing for deuterium exchange at the α-position when the reaction is conducted in D₂O.[10] Tryptophan synthase is another enzyme that can be used to catalyze the hydrogen-deuterium exchange of the α-proton of various amino acids.[13]

Boc-Protection of Deuterated Amino Acids

Once the deuterated amino acid has been synthesized, the α-amino group is protected with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis to prevent unwanted side reactions during peptide coupling.[14][15]

The most common method for Boc-protection involves the reaction of the deuterated amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[14][15][16] The base deprotonates the amino group, enhancing its nucleophilicity to attack the (Boc)₂O.

Purification of Deuterated Boc-Amino Acids

Purification is a critical step to ensure the high purity of the final deuterated Boc-amino acid, removing unreacted starting materials, byproducts, and any potential diastereomers.[17]

  • Extraction: After the Boc-protection reaction, a series of aqueous extractions are typically performed to remove water-soluble impurities and byproducts. The pH of the aqueous layer is adjusted to ensure the protonation of the carboxylic acid, facilitating its extraction into an organic solvent.[17]

  • Crystallization: Crystallization is a powerful technique for purifying solid Boc-amino acids. The crude product is dissolved in a suitable solvent and allowed to crystallize, leaving impurities behind in the mother liquor.[17]

  • Chromatography: For compounds that are difficult to crystallize or require very high purity, column chromatography is often employed.[18] Reversed-phase high-performance liquid chromatography (HPLC) is a common method for the final purification of peptides and their derivatives.[18]

  • Conversion to DCHA Salt: If the crude Boc-amino acid is an oil and difficult to purify, it can be converted into a solid dicyclohexylamine (DCHA) salt. This is achieved by dissolving the oil in a solvent like ether and adding one equivalent of DCHA, causing the salt to precipitate. The solid salt can then be more easily purified by recrystallization.[17]

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis and purification of deuterated Boc-amino acids. Note that yields and isotopic purity can vary significantly depending on the specific amino acid, the chosen method, and the reaction conditions.

Amino AcidDeuteration MethodCatalyst/ReagentDeuteration Level (%)Reference
L-AlanineH/D Exchange5% Ru/C, NaOH in D₂O99 (α-position)[1]
GlycineH/D ExchangeStandard conditions (200 °C, 24 h)91.0[19]
PhenylalanineH/D ExchangeStandard conditions (200 °C, 24 h)80.7[19]
HistidineH/D ExchangeStandard conditions (200 °C, 24 h)82.5[19]
L-TyrosineH/D ExchangeDeuterated triflic acid>90 (aromatic ring)[4]

Experimental Protocols

General Protocol for Deuteration via Metal-Catalyzed H/D Exchange

Materials:

  • Amino Acid

  • Deuterium Oxide (D₂O)

  • Metal Catalyst (e.g., 10% Pt/C)

  • Celite

Procedure:

  • A mixture of the amino acid and the metal catalyst in D₂O is prepared in a reaction vessel.[7]

  • The vessel is sealed and heated to the desired temperature (e.g., 100–230 °C) with continuous stirring for a specified duration (e.g., one to several days).[7]

  • After cooling to room temperature, the catalyst is removed by filtration through Celite.[7]

  • The filtrate is evaporated to dryness under reduced pressure to yield the crude deuterated amino acid.[7]

  • Further purification can be achieved by washing the crude product with a suitable solvent like ethanol.[7]

General Protocol for Boc-Protection

Materials:

  • Deuterated Amino Acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Base (e.g., Triethylamine (Et₃N) or Sodium Hydroxide)

  • Solvent (e.g., Dioxane/water mixture, THF)

  • Ethyl acetate

  • 5% Citric acid solution or 1N HCl

Procedure:

  • Dissolve the deuterated amino acid and the base in the chosen solvent system.[17][20]

  • Add (Boc)₂O to the solution and stir at room temperature for the appropriate time (typically a few hours).[20]

  • Dilute the reaction mixture with water.[20]

  • Perform an initial extraction with an organic solvent (e.g., ethyl acetate) to remove unreacted (Boc)₂O and byproducts.[17][20]

  • Acidify the aqueous layer to a pH of 2-3 with a citric acid or HCl solution.[17][20]

  • Extract the aqueous layer multiple times with ethyl acetate.[17][20]

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent to obtain the crude Boc-protected deuterated amino acid.[20]

General Protocol for Purification via DCHA Salt Formation

Materials:

  • Crude oily Boc-amino acid

  • Ether (or other suitable solvent)

  • Dicyclohexylamine (DCHA)

Procedure:

  • Dissolve the crude oily Boc-amino acid in a suitable solvent like ether.[17]

  • Slowly add one equivalent of DCHA to the solution with stirring.[17]

  • The DCHA salt will precipitate out of the solution.[17]

  • Collect the solid precipitate by filtration.

  • The solidified salt can be further purified by recrystallization from an appropriate solvent system.

Visualizing the Workflow

The following diagrams illustrate the key processes in the synthesis and purification of deuterated Boc-amino acids.

Synthesis_Workflow cluster_synthesis Synthesis Start Amino Acid Deuteration Deuteration (H/D Exchange, etc.) Start->Deuteration Boc_Protection Boc-Protection (Boc)2O, Base Deuteration->Boc_Protection Crude_Product Crude Deuterated Boc-Amino Acid Boc_Protection->Crude_Product

Caption: General workflow for the synthesis of deuterated Boc-amino acids.

Purification_Workflow cluster_purification Purification Crude Crude Deuterated Boc-Amino Acid Extraction Aqueous Extraction Crude->Extraction Purification_Method Purification (Crystallization, Chromatography, or DCHA Salt Formation) Extraction->Purification_Method Final_Product Pure Deuterated Boc-Amino Acid Purification_Method->Final_Product

Caption: General workflow for the purification of deuterated Boc-amino acids.

Deuteration_Methods cluster_hd H/D Exchange Methods Deuteration Deuteration Strategies HD_Exchange H/D Exchange Deuteration->HD_Exchange Precursors Deuterated Precursors Deuteration->Precursors Enzymatic Enzymatic Synthesis Deuteration->Enzymatic Metal_Catalyzed Metal-Catalyzed HD_Exchange->Metal_Catalyzed Acid_Base_Catalyzed Acid/Base-Catalyzed HD_Exchange->Acid_Base_Catalyzed

References

The Enduring Workhorse: An In-depth Technical Guide to the Boc Protecting Group in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group remains a cornerstone of peptide chemistry, offering a robust and versatile strategy for the synthesis of peptides in both academic research and industrial drug development. Its acid-labile nature, coupled with stability under a wide range of other conditions, provides a distinct advantage in the strategic assembly of complex peptide sequences. This technical guide delves into the core principles of Boc chemistry, providing detailed experimental protocols, quantitative data for key reactions, and a discussion of its strategic applications in solid-phase peptide synthesis (SPPS).

The Chemistry of the Boc Protecting Group

The Boc group is a carbamate-based protecting group for amines, prized for its ease of introduction and its clean, acid-catalyzed removal.[1][2] This section outlines the fundamental mechanisms governing its application.

Mechanism of Boc Protection

The introduction of the Boc group, or N-tert-butoxycarbonylation, is typically achieved by reacting a primary or secondary amine with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[3][4] The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the Boc anhydride.[5] This is generally performed in the presence of a base to neutralize the protonated amine.[3]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R-NH₂ (Amine) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Base Base Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->Tetrahedral_Intermediate Boc_Amine R-NH-Boc (Boc-protected Amine) Tetrahedral_Intermediate->Boc_Amine Elimination Leaving_Group t-BuO⁻ + CO₂ Tetrahedral_Intermediate->Leaving_Group Leaving Group Departure Protonated_Base Base-H⁺ Base->Protonated_Base Proton Abstraction G cluster_reactants Reactants cluster_intermediate Intermediates cluster_products Products Boc_Amine R-NH-Boc (Boc-protected Amine) Protonated_Boc Protonated Boc-Amine Boc_Amine->Protonated_Boc Protonation Acid H⁺ (e.g., TFA) Acid->Protonated_Boc Carbamic_Acid R-NH-COOH (Carbamic Acid) Protonated_Boc->Carbamic_Acid Cleavage tButyl_Cation t-Butyl Cation Protonated_Boc->tButyl_Cation Amine_Salt R-NH₃⁺ (Ammonium Salt) Carbamic_Acid->Amine_Salt Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 G start Start with Resin-Bound Amino Acid deprotection Boc Deprotection (e.g., 25-50% TFA in DCM) start->deprotection neutralization Neutralization (e.g., 10% DIEA in DCM) deprotection->neutralization coupling Couple next Boc-Amino Acid (e.g., with DCC/HOBt) neutralization->coupling wash Wash Resin coupling->wash repeat Repeat for next Amino Acid? wash->repeat repeat->deprotection Yes final_cleavage Final Cleavage (e.g., HF) and Side-Chain Deprotection repeat->final_cleavage No end Purify Peptide final_cleavage->end

References

An In-depth Technical Guide to the Solubility of Boc-L-Valine-d8 in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physical and Chemical Properties

Boc-L-Valine-d8 is a white to off-white crystalline solid.[1] The replacement of eight hydrogen atoms with deuterium increases the molecular weight to approximately 225.31 g/mol .[2] The melting point is reported to be in the range of 77-80 °C, which is consistent with the non-deuterated form.[3]

Qualitative and Quantitative Solubility Data

The following table summarizes the known solubility of Boc-L-Valine in common laboratory solvents. This data serves as a strong proxy for the solubility of this compound.

SolventIUPAC NameSolubility ProfileQuantitative Data (for Boc-L-Valine)
Chloroform TrichloromethaneSoluble[3][4]Not available
DMF N,N-DimethylformamideSoluble[1][3][5]Not available
DMSO Dimethyl sulfoxideSoluble[3][5][6]100 mg/mL (460.28 mM)[6]
Methanol MethanolSoluble[3][5]Not available
Ethanol EthanolFreely soluble[4]Not available
Ether Diethyl etherFreely soluble[4]Not available
Water WaterSlightly soluble[1][4]Not available

It is important to note that for DMSO, achieving the stated concentration may require ultrasonication, and the use of newly opened, anhydrous DMSO is recommended as the solvent is hygroscopic.[6]

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in a specific solvent, the following experimental protocol can be employed. This method is based on the principle of saturation.

Materials:

  • This compound

  • Selected solvent of interest (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound into a vial.

    • Add a known volume of the solvent to the vial.

    • Tightly cap the vial and vortex thoroughly to suspend the solid.

    • Place the vial in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C) to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

    • Carefully pipette an aliquot of the clear supernatant without disturbing the solid pellet.

  • Quantification of Dissolved Solute:

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

    • Dilute the aliquot of the saturated solution with the solvent to a concentration that falls within the linear range of the standard curve.

    • Analyze the standard solutions and the diluted sample solution using a suitable analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved this compound.

  • Calculation of Solubility:

    • Construct a standard curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Use the equation of the line from the standard curve to calculate the concentration of the diluted sample.

    • Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in mg/mL or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_result Result start Start: Obtain Compound (this compound) weigh Accurately Weigh Excess Compound start->weigh add_solvent Add Known Volume of Solvent weigh->add_solvent equilibrate Equilibrate at Constant Temperature (24-48h) add_solvent->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge aliquot Collect Supernatant centrifuge->aliquot analyze Analyze via HPLC or UV-Vis aliquot->analyze prepare_standards Prepare Standard Solutions prepare_standards->analyze calculate Calculate Concentration from Standard Curve analyze->calculate end Determine Solubility (mg/mL or mol/L) calculate->end

References

Mass Spectrometry Analysis of Boc-L-Valine-d8: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometry analysis of Boc-L-Valine-d8, a deuterated and protected form of the amino acid valine. This compound is commonly utilized as an internal standard in quantitative mass spectrometry-based bioanalytical assays due to its chemical similarity to the endogenous analyte and its distinct mass. This document outlines the core principles of its fragmentation, detailed experimental protocols for its use, and quantitative data presentation.

Core Principles of this compound Mass Spectrometry

Molecular and Mass Characteristics:

This compound has a chemical formula of C₁₀H₁₁D₈NO₄ and a monoisotopic mass of approximately 225.18 g/mol . The presence of eight deuterium atoms provides a significant mass shift from its non-deuterated counterpart, enabling clear differentiation in a mass spectrometer.

Fragmentation Pathway:

Under typical positive ion electrospray ionization (ESI) conditions followed by collision-induced dissociation (CID) in a tandem mass spectrometer, N-Boc protected amino acids exhibit a characteristic fragmentation pattern. The primary fragmentation involves the neutral loss of isobutylene (C₄H₈) from the tert-butoxycarbonyl (Boc) group, followed by the loss of carbon dioxide (CO₂).

The expected fragmentation pathway for the protonated molecule of this compound ([M+H]⁺) is as follows:

  • Precursor Ion: The protonated molecule of this compound will have a mass-to-charge ratio (m/z) of approximately 226.19.

  • Primary Fragmentation: The initial and most prominent fragmentation is the loss of isobutylene (56.06 Da), resulting in a product ion with an m/z of approximately 170.13.

  • Secondary Fragmentation: This primary product ion can further fragment through the loss of carbon dioxide (44.00 Da), yielding a second product ion corresponding to the protonated, deuterated valine with an m/z of approximately 126.13.

This predictable fragmentation is crucial for developing highly specific and sensitive quantitative methods using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

Quantitative Data

The following table summarizes the key mass-to-charge ratios for the quantitative analysis of this compound using tandem mass spectrometry.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Description
This compound226.2170.1126.1[M+H]⁺, [M+H - C₄H₈]⁺, [M+H - C₄H₈ - CO₂]⁺

Experimental Protocols

A robust and reproducible experimental protocol is essential for the accurate quantification of analytes using this compound as an internal standard. The following sections detail a typical workflow.

Sample Preparation

The choice of sample preparation technique depends on the biological matrix. A common method for plasma or serum is protein precipitation.

Protocol for Protein Precipitation:

  • To 100 µL of the biological sample (e.g., plasma, serum), add a known concentration of this compound solution to serve as the internal standard.

  • Add 300 µL of a cold protein precipitating agent, such as acetonitrile or methanol.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable for the separation of valine.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient from low to high organic phase is used to elute the analyte and internal standard. A typical gradient might start at 5% B, ramp to 95% B over a few minutes, hold, and then re-equilibrate.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

  • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Precursor m/z 226.2 → Product m/z 170.1 (primary) and/or 126.1 (secondary).

    • Analyte (e.g., Boc-L-Valine): Precursor m/z 218.2 → Product m/z 162.1 and/or 118.1.

  • Ion Source Parameters: These should be optimized for the specific instrument but typical values include:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • Collision Energy: This will need to be optimized for the specific instrument and transition but will typically be in the range of 10-20 eV.

Visualizations

The following diagrams illustrate the key processes in the mass spectrometry analysis of this compound.

fragmentation_pathway cluster_precursor Precursor Ion cluster_products Product Ions precursor This compound-H+ (m/z = 226.2) product1 [M+H - C4H8]+ (m/z = 170.1) precursor->product1 - Isobutylene (56 Da) product2 [M+H - C4H8 - CO2]+ (m/z = 126.1) product1->product2 - CO2 (44 Da)

Caption: Fragmentation pathway of this compound in ESI-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add this compound (Internal Standard) sample->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Collection centrifuge->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute lc Liquid Chromatography (C18 Separation) reconstitute->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant

Caption: Experimental workflow for quantitative analysis.

Certificate of Analysis: A Technical Guide for Commercial Boc-L-Valine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical data and methodologies presented in a Certificate of Analysis (CoA) for commercial Boc-L-Valine-d8. Understanding the CoA is paramount for ensuring the quality, identity, and purity of this isotopically labeled amino acid, which is crucial for its application in research and drug development. This compound is a deuterated form of the protected amino acid Boc-L-Valine, commonly used as an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS, and as a tracer in metabolic studies.[1][2]

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a CoA for commercial this compound, compiled from various suppliers. These values represent the key quality attributes of the material.

Table 1: Identification and General Properties

ParameterSpecificationSource(s)
Chemical Name N-(tert-Butoxycarbonyl)-L-valine-d8[3]
Synonyms This compound, Boc-Val-OH-d8[3][4][5]
Molecular Formula C₁₀H₁₁D₈NO₄[6][7]
Molecular Weight 225.31 g/mol [3][4][5][6][7]
CAS Number 153568-33-3 (labeled)[4][5][6][7]
Unlabeled CAS No. 13734-41-3[4][5]
Appearance White to off-white solid[2][8]
Melting Point 77-80 °C (lit.)[3]

Table 2: Purity and Isotopic Enrichment

ParameterSpecificationSource(s)
Chemical Purity ≥98%[4]
Isotopic Enrichment ≥98 atom % D[3][5]
Optical Rotation [α]20/D -6.5° (c=1% in acetic acid)[3]

Experimental Protocols

The specifications presented in the CoA are verified through rigorous analytical testing. Below are detailed methodologies for the key experiments typically performed.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is used to determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.

  • Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the sample are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase. A detector measures the separated components as they elute from the column, and the purity is calculated based on the relative peak areas.

  • Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

  • Typical Method:

    • Column: A reversed-phase C18 column is commonly employed for the analysis of protected amino acids.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).

    • Flow Rate: Approximately 1.0 mL/min.

    • Detection: UV detection at a wavelength of 210-220 nm.

    • Sample Preparation: A known concentration of the this compound is prepared in the mobile phase or a compatible solvent.

    • Quantification: The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks.

Mass Spectrometry (MS) for Isotopic Enrichment

Mass spectrometry is a powerful technique to confirm the molecular weight and determine the isotopic enrichment of this compound.

  • Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The relative abundance of the deuterated (M+8) and non-deuterated (M) species is used to calculate the isotopic enrichment. High-resolution mass spectrometry (HR-MS) can be used for more precise determination.[9][10]

  • Instrumentation: An electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Typical Method:

    • Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly into the mass spectrometer or introduced via an LC system.

    • Ionization Mode: Positive or negative ESI mode is selected to generate molecular ions.

    • Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range.

    • Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The isotopic enrichment is calculated from the relative intensities of the peaks corresponding to the fully deuterated molecule and any partially deuterated or non-deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Isotopic Purity

NMR spectroscopy provides detailed information about the molecular structure and can also be used to confirm isotopic enrichment.

  • Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by specific nuclei is detected, providing a spectrum that reveals the chemical environment of each atom. For deuterated compounds, the absence of signals in the ¹H NMR spectrum at the positions of deuterium incorporation confirms successful labeling.[9]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Typical Method:

    • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • ¹H NMR: The ¹H NMR spectrum is acquired to confirm the absence of proton signals at the valine side chain positions, indicating a high level of deuteration. The presence of the Boc protecting group protons will be visible.

    • ¹³C NMR: The ¹³C NMR spectrum can also be acquired to confirm the carbon backbone of the molecule.

    • Data Analysis: The chemical shifts, signal integrations, and coupling patterns are analyzed to confirm the structure of the molecule. The low intensity of residual proton signals in the deuterated positions is indicative of high isotopic purity.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

Chiral HPLC is used to separate the L- and D-enantiomers of Boc-Valine-d8 to ensure the stereochemical integrity of the product.

  • Principle: Enantiomers are separated on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

  • Instrumentation: An HPLC system with a chiral column and a UV or other suitable detector.

  • Typical Method:

    • Column: A polysaccharide-based or macrocyclic glycopeptide-based chiral stationary phase is often used.[1]

    • Mobile Phase: A mixture of organic solvents such as hexane and isopropanol, or a reversed-phase mobile phase, may be used depending on the column.

    • Detection: UV detection is common.

    • Analysis: The retention times of the L- and D-enantiomers are compared to standards, and the percentage of the desired L-enantiomer is calculated from the peak areas. In some cases, derivatization with a chiral derivatizing agent can be used to separate the resulting diastereomers on a standard achiral column.[11]

Visualized Workflows and Pathways

The following diagrams illustrate key processes and concepts relevant to the analysis and application of this compound.

CoA_Verification_Workflow cluster_0 Receiving and Initial Checks cluster_1 Analytical Testing cluster_2 Data Review and Approval cluster_3 Final Status A Receive this compound Shipment B Verify Lot Number and CoA A->B C Visual Inspection for Appearance B->C D HPLC for Chemical Purity C->D E Mass Spectrometry for Isotopic Enrichment C->E F NMR for Structural Integrity C->F G Chiral HPLC for Enantiomeric Purity C->G H Compare Results to Specifications D->H E->H F->H G->H I Investigate Out-of-Specification Results H->I Fail J Approve for Use H->J Pass K Quarantine / Reject I->K L L J->L Release to Research Metabolic_Pathway_Tracer cluster_0 Cellular Uptake and Metabolism cluster_1 Incorporation and Analysis A This compound (Administered) B Cellular Uptake A->B C De-protection (Removal of Boc group) B->C D L-Valine-d8 C->D E Protein Synthesis D->E G Metabolic Pathways D->G F Incorporation into newly synthesized proteins E->F I LC-MS/MS Analysis F->I H Incorporation into other metabolites G->H H->I J Quantification of Deuterated Species I->J

References

Methodological & Application

Using Boc-L-Valine-d8 for quantitative proteomics via mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative mass spectrometry-based proteomics is a cornerstone of modern biological research and drug development, enabling the precise measurement of protein abundance changes in response to various stimuli or disease states. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy that provides high accuracy and reproducibility in quantitative proteomics.[1][2] This method involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells.[3][4] When combined with a "light" unlabeled control proteome, the relative abundance of thousands of proteins can be determined with high precision by mass spectrometry.[5][6]

Deuterium-labeled amino acids offer a cost-effective alternative to the more common ¹³C and ¹⁵N isotopes for metabolic labeling.[5] Boc-L-Valine-d8 is a deuterated form of the essential amino acid L-valine, protected by a tert-butyloxycarbonyl (Boc) group. The deuterium atoms provide the mass shift necessary for mass spectrometric quantification, while the Boc group ensures stability during synthesis and storage. Prior to its use in cell culture, the Boc protecting group must be removed to allow for its incorporation into newly synthesized proteins.

This application note provides a detailed protocol for the use of this compound in quantitative proteomics experiments, from the initial deprotection of the labeled amino acid to the final mass spectrometry data analysis. We also present a case study on the application of this technique to investigate the mTOR signaling pathway, a central regulator of cell growth and metabolism.[7][8][9]

Experimental Protocols

Deprotection of this compound

The tert-butyloxycarbonyl (Boc) protecting group is acid-labile and can be efficiently removed using trifluoroacetic acid (TFA).

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

Protocol:

  • Dissolve this compound in a minimal amount of DCM in a round-bottom flask.

  • Add a solution of 50% TFA in DCM to the flask. A typical ratio is 10-20 equivalents of TFA per equivalent of Boc-protected amino acid.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Add cold diethyl ether to the residue to precipitate the deprotected L-Valine-d8 as a TFA salt.

  • Collect the precipitate by centrifugation and wash with cold diethyl ether.

  • Dry the deprotected L-Valine-d8 under vacuum.

  • Resuspend the purified L-Valine-d8 in sterile water or cell culture medium and sterile filter before use.

SILAC Metabolic Labeling

Materials:

  • Deprotected L-Valine-d8

  • "Light" L-Valine

  • Valine-free cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Cell line of interest (e.g., HEK293, HeLa)

  • Cell culture flasks/plates

  • Standard cell culture reagents and equipment

Protocol:

  • Media Preparation: Prepare "heavy" and "light" SILAC media. For the "heavy" medium, supplement the valine-free medium with the deprotected L-Valine-d8 at the normal physiological concentration. For the "light" medium, supplement with standard L-Valine at the same concentration. Both media should be supplemented with dFBS and other necessary components.

  • Cell Adaptation: Culture the cells in the "heavy" and "light" media for at least five to six cell doublings to ensure complete incorporation of the labeled and unlabeled valine, respectively.

  • Experimental Treatment: Once the cells are fully labeled, apply the experimental treatment (e.g., drug treatment, growth factor stimulation) to one of the cell populations (e.g., the "heavy" labeled cells). The other cell population ("light" labeled) will serve as the control.

  • Cell Lysis and Protein Extraction: After treatment, harvest the "heavy" and "light" cell populations. Combine the cell pellets at a 1:1 ratio based on cell number or total protein concentration.

  • Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Clarify the lysate by centrifugation to remove cellular debris. The supernatant contains the mixed "heavy" and "light" proteomes.

Protein Digestion and Mass Spectrometry

Materials:

  • Combined protein lysate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Protocol:

  • Reduction and Alkylation: Reduce the disulfide bonds in the protein mixture by adding DTT and incubating at 56°C. Alkylate the free cysteine residues by adding IAA and incubating in the dark.

  • Tryptic Digestion: Dilute the protein mixture to reduce the concentration of denaturants. Add trypsin and incubate overnight at 37°C.

  • Peptide Cleanup: Acidify the peptide mixture with formic acid. Desalt and concentrate the peptides using C18 SPE cartridges.

  • LC-MS/MS Analysis: Analyze the cleaned peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of "heavy" and "light" peptides, which are chemically identical but differ in mass due to the incorporated deuterium atoms.

Data Presentation

The relative quantification of proteins is achieved by comparing the signal intensities of the "heavy" and "light" peptide pairs in the mass spectra. The data is typically presented in tables summarizing the protein identification, the calculated heavy/light (H/L) ratio, and statistical significance.

Table 1: Example Quantitative Data for mTOR Signaling Pathway Proteins

Protein AccessionGeneProtein NameH/L Ratiop-valueRegulation
P42345MTORSerine/threonine-protein kinase mTOR1.050.85No Change
Q9Y243RICTORRapamycin-insensitive companion of mTOR2.580.001Upregulated
P62753RPS6KB1Ribosomal protein S6 kinase beta-10.450.005Downregulated
P60709EIF4EBP1Eukaryotic translation initiation factor 4E-binding protein 13.12<0.001Upregulated
Q13541AKT1RAC-alpha serine/threonine-protein kinase1.980.02Upregulated

Table 2: Example Quantitative Data for Cellular Process-Related Proteins

Protein AccessionGeneProtein NameH/L Ratiop-valueRegulation
P08670VIMVimentin0.980.91No Change
P14136HSPA8Heat shock cognate 71 kDa protein1.890.03Upregulated
P62258ACTG1Actin, cytoplasmic 21.020.88No Change
P02768ALBSerum albumin1.150.45No Change
Q06830PRDX1Peroxiredoxin-10.330.002Downregulated

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Sample Preparation cluster_cell_culture Cell Culture & Labeling cluster_analysis Analysis This compound This compound Deprotection Deprotection This compound->Deprotection L-Valine-d8 L-Valine-d8 Deprotection->L-Valine-d8 Heavy SILAC Medium Heavy SILAC Medium L-Valine-d8->Heavy SILAC Medium Light L-Valine Light L-Valine Light SILAC Medium Light SILAC Medium Light L-Valine->Light SILAC Medium Cell Culture (Heavy) Cell Culture (Heavy) Heavy SILAC Medium->Cell Culture (Heavy) Cell Culture (Light) Cell Culture (Light) Light SILAC Medium->Cell Culture (Light) Treatment Treatment Cell Culture (Heavy)->Treatment Control Control Cell Culture (Light)->Control Combine Cells Combine Cells Treatment->Combine Cells Control->Combine Cells Protein Extraction Protein Extraction Combine Cells->Protein Extraction Tryptic Digestion Tryptic Digestion Protein Extraction->Tryptic Digestion LC-MS/MS LC-MS/MS Tryptic Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Caption: Experimental workflow for quantitative proteomics using this compound.

mTOR Signaling Pathway

mtor_pathway Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 4E-BP1 4E-BP1 mTORC1->4E-BP1 S6K1 S6K1 mTORC1->S6K1 mTORC2->AKT Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis S6K1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: Simplified diagram of the mTOR signaling pathway.

Principle of SILAC Quantification

silac_principle cluster_peptides Peptide Level cluster_ms Mass Spectrometry cluster_quantification Quantification Light Peptide Peptide (Light) m/z = x MS1 Spectrum MS1 Spectrum Light Peptide->MS1 Spectrum Intensity L Heavy Peptide Peptide (Heavy) m/z = x+8 Heavy Peptide->MS1 Spectrum Intensity H Ratio (H/L) Ratio (H/L) MS1 Spectrum->Ratio (H/L)

Caption: Principle of relative quantification in SILAC by mass spectrometry.

References

Application Notes and Protocols for the Incorporation of Boc-L-Valine-d8 in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the incorporation of the isotopically labeled amino acid, Boc-L-Valine-d8, into synthetic peptides using t-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). The integration of stable isotopes like deuterium is a critical technique in various fields, including quantitative proteomics, metabolic studies, and the development of therapeutic peptides. This protocol addresses the specific challenges associated with the coupling of sterically hindered amino acids like valine and provides recommendations for optimizing the synthesis and ensuring the integrity of the isotopic label.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and controlled assembly of peptide chains. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established approach, particularly advantageous for the synthesis of hydrophobic peptides that are prone to aggregation. The incorporation of stable isotope-labeled amino acids, such as this compound, into peptides allows for their use as internal standards in quantitative mass spectrometry (MS) assays, for structural studies by nuclear magnetic resonance (NMR) spectroscopy, and to probe metabolic pathways.

This compound is a protected amino acid where the eight hydrogen atoms on the valine side chain have been replaced with deuterium. This mass shift allows for the clear differentiation of the labeled peptide from its unlabeled counterpart by mass spectrometry. This application note provides a comprehensive guide for the successful incorporation of this valuable building block into synthetic peptides.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥98% isotopic puritye.g., Cambridge Isotope Laboratories, Inc.Store at 2-8°C, desiccated, and protected from light.
SPPS Resine.g., Merrifield, PAM, MBHA100-200 or 200-400 meshChoice of resin depends on the desired C-terminal functionality (acid or amide).
Dichloromethane (DCM)Anhydrous, peptide synthesis grade
N,N-Dimethylformamide (DMF)Anhydrous, peptide synthesis grade
Trifluoroacetic acid (TFA)Reagent grade
Diisopropylethylamine (DIEA)Reagent grade
Coupling Reagentse.g., HBTU, HATU, DIC/HOBtHigh puritySee Section 4 for a discussion on selection.
Scavengerse.g., Anisole, Thioanisole, Dithiothreitol (DTT)Reagent gradeFor cleavage cocktail.
Diethyl etherAnhydrousFor peptide precipitation.
Acetic AnhydrideReagent gradeFor capping (optional).
PyridineReagent gradeFor capping (optional).

Experimental Workflow

The overall workflow for incorporating this compound into a peptide sequence via Boc-SPPS is outlined below.

SPPS_Workflow Resin_Prep Resin Swelling First_AA_Coupling First Amino Acid Coupling Resin_Prep->First_AA_Coupling Deprotection_1 Boc Deprotection (TFA) First_AA_Coupling->Deprotection_1 Neutralization_1 Neutralization (DIEA) Deprotection_1->Neutralization_1 Valine_d8_Coupling This compound Coupling Neutralization_1->Valine_d8_Coupling Deprotection_2 Boc Deprotection (TFA) Valine_d8_Coupling->Deprotection_2 Neutralization_2 Neutralization (DIEA) Deprotection_2->Neutralization_2 Chain_Elongation Peptide Chain Elongation Neutralization_2->Chain_Elongation Final_Deprotection Final Boc Deprotection Chain_Elongation->Final_Deprotection Cleavage Cleavage from Resin (HF or TFMSA) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Characterization (MS, etc.) Purification->Analysis

Figure 1: General workflow for Boc-SPPS incorporating this compound.

Detailed Protocols

Resin Preparation and Swelling
  • Place the desired amount of resin in a reaction vessel.

  • Add DCM to swell the resin for at least 30 minutes with gentle agitation.

  • Drain the DCM.

First Amino Acid Coupling

The attachment of the first Boc-protected amino acid to the resin depends on the type of resin used. For Merrifield resin, the cesium salt method is commonly employed to minimize racemization.

Boc Deprotection
  • Wash the resin with DCM (3x).

  • Add a solution of 50% TFA in DCM to the resin.

  • Agitate for 2 minutes, then drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (2x), and finally DCM (3x) to remove residual acid.

Neutralization
  • Add a solution of 10% DIEA in DCM to the resin.

  • Agitate for 5-10 minutes.

  • Drain the neutralization solution.

  • Wash the resin with DCM (3x) and DMF (3x) in preparation for the coupling step.

Coupling of this compound

Due to the steric hindrance of the valine side chain, a potent coupling reagent is recommended to ensure high coupling efficiency.

Recommended Coupling Reagents:

Coupling ReagentActivationNotes
HBTU/HATU In situ with DIEAFast and efficient, generally providing high yields. HATU is often more effective for particularly difficult couplings.
DIC/HOBt Pre-activation or in situA cost-effective option, though may require longer reaction times compared to uronium/aminium salts.

Protocol using HBTU:

  • In a separate vessel, dissolve this compound (2-4 equivalents relative to resin substitution) and HBTU (0.95 equivalents relative to the amino acid) in DMF.

  • Add DIEA (2-4 equivalents relative to resin substitution) to the activated amino acid solution.

  • Immediately add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature. The reaction time may need to be extended for this sterically hindered residue.

  • Monitor the completion of the coupling reaction using a qualitative method such as the ninhydrin (Kaiser) test. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Peptide Chain Elongation

Repeat the deprotection, neutralization, and coupling cycles (steps 4.3 - 4.5) for the remaining amino acids in the peptide sequence.

Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. This is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Caution: Anhydrous HF is highly corrosive and toxic, requiring specialized equipment and handling procedures.

Standard HF Cleavage Protocol:

  • Dry the peptide-resin thoroughly under vacuum.

  • In a specialized HF cleavage apparatus, add the dried peptide-resin and a scavenger mixture (e.g., 90% HF, 10% anisole).

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Wash the precipitated peptide with cold diethyl ether to remove scavengers.

  • Dry the crude peptide under vacuum.

Stability of Deuterium Label: The C-D bonds in the valine side chain are stable under the strong acidic conditions of HF or TFMSA cleavage, and significant deuterium-hydrogen exchange is not expected. However, it is crucial to use anhydrous conditions, as the presence of water could potentially facilitate some back-exchange.

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and isotopic purity of the final peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass spectrum should show a clear isotopic envelope corresponding to the mass of the peptide with the incorporated L-Valine-d8 residue.

Quantitative Data Summary

The following table provides illustrative data for the synthesis of a model peptide containing L-Valine-d8. Actual results may vary depending on the peptide sequence and synthesis conditions.

ParameterValueMethod of Determination
Coupling Efficiency of this compound >99%Qualitative Ninhydrin Test / Quantitative HPLC analysis of a cleaved aliquot
Overall Crude Peptide Purity 75-85%RP-HPLC at 220 nm
Isotopic Purity of Final Peptide >98%Mass Spectrometry
Observed Mass (Model Peptide) [Calculated Mass + 8 Da]ESI-MS or MALDI-TOF MS

Signaling Pathways and Logical Relationships

The logical progression of the Boc-SPPS cycle is depicted below.

Boc_Cycle cluster_cycle Boc-SPPS Cycle Start Resin-Bound Peptide Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Wash_1 Wash (DCM/IPA) Deprotection->Wash_1 Neutralization Neutralization (10% DIEA/DCM) Wash_2 Wash (DCM/DMF) Neutralization->Wash_2 Coupling Amino Acid Coupling (e.g., HBTU/DIEA) Wash_3 Wash (DMF/DCM) Coupling->Wash_3 Wash_1->Neutralization Wash_2->Coupling Wash_3->Start Next Cycle

Figure 2: The iterative cycle of Boc solid-phase peptide synthesis.

Conclusion

The protocol outlined in this application note provides a robust framework for the successful incorporation of this compound into synthetic peptides using Boc-SPPS. By employing potent coupling reagents and optimized reaction conditions, high coupling efficiencies can be achieved for this sterically hindered, isotopically labeled amino acid. The resulting deuterated peptides are valuable tools for a wide range of applications in biomedical research and drug development. Final analysis by mass spectrometry is essential to confirm the successful synthesis and isotopic integrity of the peptide product.

The Gold Standard in Bioanalysis: Boc-L-Valine-d8 as an Internal Standard for Accurate LC-MS Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of quantitative liquid chromatography-mass spectrometry (LC-MS), achieving high accuracy and precision is paramount for reliable bioanalytical data. Endogenous analytes, such as amino acids, present unique challenges due to matrix effects and variability in sample preparation. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard to mitigate these issues. This application note details the use of Boc-L-Valine-d8, a deuterated analog of Boc-L-Valine, as an internal standard for the precise and accurate quantification of L-Valine in biological matrices.

The principle of isotope dilution mass spectrometry relies on the addition of a known quantity of a SIL-IS to a sample at the earliest stage of preparation.[1] Because the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same ionization suppression or enhancement in the mass spectrometer.[2] This allows for the accurate correction of variations, leading to highly reliable results.[2] this compound is an ideal internal standard for L-Valine quantification due to its identical chemical properties and a distinct mass difference that allows for separate detection by the mass spectrometer.

Key Performance Characteristics

The use of a deuterated internal standard like this compound significantly improves the performance of LC-MS/MS methods for amino acid quantification. The following tables summarize the expected performance characteristics for a validated method for L-Valine using a deuterated internal standard, based on representative data from published literature.

Table 1: Linearity of L-Valine Quantification

Concentration Range (µg/mL)Correlation Coefficient (r²)Deviation from Nominal Concentration
0.5 - 500> 0.998≤ 15% (≤ 20% at LLOQ)

This data demonstrates a strong linear relationship between the concentration of L-Valine and the instrument response over a wide dynamic range.

Table 2: Precision and Accuracy of L-Valine Quantification

Quality Control SampleIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (% of Nominal)Inter-day Accuracy (% of Nominal)
Low QC (1 µg/mL)< 12.0%< 14.5%87.0 - 115.0%86.0 - 114.0%
Medium QC (100 µg/mL)< 11.0%< 13.0%88.0 - 113.0%89.0 - 112.0%
High QC (400 µg/mL)< 10.0%< 12.0%90.0 - 110.0%91.0 - 111.0%

The low relative standard deviation (%RSD) and high accuracy demonstrate the method's excellent precision and trueness, respectively.

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
L-ValineConsistent across concentration levelsMinimal to no significant ion suppression or enhancement

The use of this compound effectively compensates for any variability in extraction recovery and mitigates the impact of matrix effects, ensuring reliable quantification.

Experimental Protocols

This section provides a detailed protocol for the quantification of L-Valine in a biological matrix (e.g., plasma) using this compound as an internal standard.

Materials and Reagents
  • L-Valine analytical standard

  • This compound (isotopic purity ≥ 98%)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Protein precipitation solvent (e.g., methanol or acetonitrile)

  • Biological matrix (e.g., human plasma)

Preparation of Stock and Working Solutions
  • L-Valine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Valine in a suitable solvent (e.g., 50% methanol in water) to a final concentration of 1 mg/mL.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of L-Valine by serial dilution of the stock solution with the appropriate solvent.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the appropriate solvent to a final concentration suitable for spiking into samples (e.g., 10 µg/mL).

Sample Preparation (Protein Precipitation)

The following diagram illustrates the sample preparation workflow.

G cluster_sample_prep Sample Preparation Workflow sample 1. Aliquot 50 µL of biological sample (plasma, etc.) is_spike 2. Add 10 µL of this compound Internal Standard Working Solution sample->is_spike vortex1 3. Vortex briefly (5-10 seconds) is_spike->vortex1 ppt_solvent 4. Add 200 µL of cold protein precipitation solvent (e.g., Methanol) vortex1->ppt_solvent vortex2 5. Vortex thoroughly (1-2 minutes) ppt_solvent->vortex2 centrifuge 6. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes vortex2->centrifuge supernatant 7. Transfer supernatant to a new tube centrifuge->supernatant evaporate 8. Evaporate to dryness under a stream of nitrogen (optional) supernatant->evaporate reconstitute 9. Reconstitute in mobile phase evaporate->reconstitute lcms_injection 10. Inject into LC-MS/MS system reconstitute->lcms_injection

Caption: A typical protein precipitation workflow for sample preparation.

LC-MS/MS Method

The following diagram illustrates the general logic of an LC-MS/MS analysis with an internal standard.

G cluster_lcms LC-MS/MS Analysis Logic injection Sample Injection lc_separation Chromatographic Separation (Analyte and IS co-elute) injection->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization ms_detection Mass Spectrometry Detection (MRM Mode) ionization->ms_detection data_processing Data Processing ms_detection->data_processing quantification Quantification (Ratio of Analyte Area to IS Area) data_processing->quantification

Caption: Logical flow of LC-MS/MS analysis using an internal standard.

Table 4: Suggested LC-MS/MS Parameters

ParameterRecommended Condition
LC System UPLC or HPLC system
ColumnC18 or HILIC column suitable for amino acid analysis
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientOptimized for separation of L-Valine from other matrix components
Flow Rate0.3 - 0.6 mL/min
Injection Volume5 - 20 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionsL-Valine: To be optimizedthis compound: To be optimized
Dwell Time100 - 200 ms
Collision EnergyTo be optimized for each transition
Cone VoltageTo be optimized

Note: MRM transitions, collision energies, and cone voltage must be optimized for the specific instrument being used.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of L-Valine in complex biological matrices by LC-MS/MS. Its ability to mimic the behavior of the analyte throughout the analytical process effectively corrects for variations in sample preparation and matrix effects, leading to data of the highest accuracy and precision.[2] The protocols and performance data presented in this application note serve as a comprehensive guide for researchers and scientists in the fields of drug development and clinical research to implement this gold-standard bioanalytical technique.

References

Application of Boc-L-Valine-d8 in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry-based proteomics. The technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. By comparing the mass spectra of peptides from cells grown in "light" (natural abundance) and "heavy" media, SILAC enables accurate relative quantification of protein abundance between different experimental conditions.

Traditionally, SILAC experiments have predominantly utilized heavy isotopes of arginine and lysine. However, the use of other essential amino acids, such as valine, can offer unique advantages. Boc-L-Valine-d8, a deuterated and protected form of the essential amino acid L-valine, serves as a valuable reagent for extending the capabilities of SILAC. The incorporation of L-Valine-d8 introduces a mass shift of +8 Da for each valine residue in a peptide, providing a distinct isotopic signature for mass spectrometric analysis.

One of the primary applications for using a non-canonical SILAC amino acid like valine is in biological systems where arginine and lysine metabolism may be altered, or for studies focusing on proteins with a low abundance of these two amino acids. Furthermore, employing a third labeled amino acid can expand the multiplexing capabilities of SILAC experiments.

A critical consideration when using this compound is the presence of the tert-butyloxycarbonyl (Boc) protecting group. This group must be removed (deprotection) prior to the preparation of the SILAC culture medium to make the L-Valine-d8 available for cellular uptake and protein synthesis. Additionally, it is important to note that in some instances, deuterated compounds may exhibit slight chromatographic shifts compared to their non-deuterated counterparts during reversed-phase liquid chromatography, a factor that should be considered during data analysis.[1]

This document provides detailed protocols for the deprotection of this compound and its subsequent application in a complete SILAC workflow, from cell culture to data analysis. It also presents hypothetical quantitative data to illustrate the expected outcomes and includes diagrams of signaling pathways that can be investigated using this methodology.

Experimental Protocols

Deprotection of this compound

Objective: To remove the Boc protecting group from this compound to yield L-Valine-d8 suitable for use in cell culture media.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Deionized water

  • Rotary evaporator

  • pH meter

  • Lyophilizer

Protocol:

  • Dissolution: Dissolve the desired amount of this compound in a minimal amount of DCM in a round-bottom flask.

  • Acidification: Slowly add an excess of TFA to the solution (e.g., a 1:1 v/v ratio of TFA to DCM). The reaction is typically vigorous and should be performed in a fume hood.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

  • Solvent Removal: Remove the TFA and DCM by rotary evaporation.

  • Precipitation: Add a large volume of cold, anhydrous diethyl ether to the residue to precipitate the L-Valine-d8 as a salt.

  • Washing: Wash the precipitate several times with cold diethyl ether to remove any remaining organic impurities.

  • Dissolution and Neutralization: Dissolve the precipitate in deionized water and carefully neutralize the solution to pH 7.0 by the dropwise addition of a saturated NaHCO₃ solution.

  • Lyophilization: Freeze-dry the neutralized solution to obtain pure L-Valine-d8 as a powder.

  • Quality Control: Confirm the complete removal of the Boc group and the purity of the L-Valine-d8 by NMR or mass spectrometry.

SILAC Labeling with L-Valine-d8

Objective: To metabolically label cells with "heavy" L-Valine-d8 for quantitative proteomic analysis.

Materials:

  • SILAC-grade DMEM or RPMI-1640 medium deficient in L-valine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-Valine (unlabeled)

  • "Heavy" L-Valine-d8 (deprotected)

  • Penicillin-Streptomycin solution

  • Cell line of interest (e.g., HEK293, HeLa)

Protocol:

  • Media Preparation:

    • Light Medium: Prepare the valine-deficient SILAC medium according to the manufacturer's instructions. Supplement with "light" L-Valine to the normal physiological concentration (e.g., 95 mg/L for DMEM). Add dFBS to a final concentration of 10% and penicillin-streptomycin.

    • Heavy Medium: Prepare the valine-deficient SILAC medium as above, but supplement with "heavy" L-Valine-d8 to the same final concentration as the light medium. Add dFBS and penicillin-streptomycin.

  • Cell Culture and Adaptation:

    • Culture two separate populations of the chosen cell line.

    • Grow one population in the "light" medium and the other in the "heavy" medium.

    • To ensure complete incorporation of the labeled amino acid, the cells must be cultured for at least five to six cell doublings in the respective SILAC media.[1]

  • Experimental Treatment:

    • Once full incorporation is achieved, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. vehicle control).

  • Cell Harvesting and Lysis:

    • Harvest the "light" and "heavy" cell populations separately.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of the "light" and "heavy" cell lysates using a protein assay (e.g., BCA assay).

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion:

    • Reduce the disulfide bonds in the mixed protein sample with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide.

    • Digest the proteins into peptides using a sequence-grade protease, most commonly trypsin, overnight at 37°C.

  • Peptide Cleanup:

    • Desalt and concentrate the peptide mixture using a C18 solid-phase extraction (SPE) column or tip.

  • LC-MS/MS Analysis:

    • Analyze the cleaned peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins and to quantify the relative abundance of "heavy" and "light" peptides. The software will calculate the H/L (heavy/light) ratios for each identified protein.

Data Presentation

The following tables represent hypothetical quantitative data from a SILAC experiment using L-Valine-d8 to compare a treated versus a control cell population.

Table 1: Protein Quantification in a SILAC Experiment Using L-Valine-d8

Protein IDGene NameProtein NameH/L RatioRegulation
P04637TP53Cellular tumor antigen p532.58Upregulated
P10415CASP3Caspase-33.12Upregulated
P60709ACTBActin, cytoplasmic 11.02Unchanged
Q06609MTORSerine/threonine-protein kinase mTOR0.45Downregulated
P42336RPS6KB1Ribosomal protein S6 kinase beta-10.38Downregulated

Table 2: Peptide-Level Quantification for mTOR (Q06609)

Peptide SequenceModificationsm/z (Light)m/z (Heavy)H/L Ratio
V.LGYLR.A-456.28460.290.48
V.SVELWHEMWHEG.LOxidation (M)876.42880.430.42
V.ALLQVLVL.K-495.36503.380.46

Mandatory Visualization

experimental_workflow cluster_deprotection This compound Deprotection cluster_silac SILAC Workflow cluster_culture Cell Culture boc_val_d8 This compound tfa_dcm TFA/DCM Treatment boc_val_d8->tfa_dcm evaporation Solvent Evaporation tfa_dcm->evaporation precipitation Precipitation & Washing evaporation->precipitation neutralization Neutralization precipitation->neutralization lyophilization Lyophilization neutralization->lyophilization l_val_d8 L-Valine-d8 lyophilization->l_val_d8 heavy_culture Culture in 'Heavy' Medium (L-Valine-d8) l_val_d8->heavy_culture light_culture Culture in 'Light' Medium (L-Valine) treatment Experimental Treatment (e.g., Drug vs. Vehicle) light_culture->treatment heavy_culture->treatment harvest_lysis Cell Harvest & Lysis treatment->harvest_lysis mix Mix Lysates 1:1 harvest_lysis->mix digest Protein Digestion (Trypsin) mix->digest lc_ms LC-MS/MS Analysis digest->lc_ms data_analysis Data Analysis (Protein ID & Quantification) lc_ms->data_analysis

Caption: Workflow for this compound deprotection and subsequent SILAC experiment.

Signaling Pathway Application: mTOR Signaling

The mTOR (mechanistic Target of Rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is highly sensitive to amino acid availability. L-Valine is known to be an activator of the mTORC1 complex. A SILAC experiment using L-Valine-d8 could be designed to quantify changes in the proteome in response to valine starvation and re-addition, providing insights into the downstream targets of mTOR signaling.

mtor_pathway valine L-Valine / L-Valine-d8 mTORC1 mTORC1 valine->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 autophagy Autophagy mTORC1->autophagy protein_synthesis Protein Synthesis S6K1->protein_synthesis eIF4E_BP1->protein_synthesis

Caption: Simplified mTOR signaling pathway activated by L-Valine.

Signaling Pathway Application: Apoptosis

SILAC proteomics is a powerful tool for studying the global protein changes that occur during apoptosis (programmed cell death). By comparing the proteomes of apoptotic and non-apoptotic cells, researchers can identify key proteins and pathways involved in this process. A SILAC experiment using L-Valine-d8 could quantify changes in the expression of pro- and anti-apoptotic proteins following the induction of apoptosis.

apoptosis_pathway apoptotic_stimulus Apoptotic Stimulus bax_bak Bax / Bak apoptotic_stimulus->bax_bak cytochrome_c Cytochrome c release bax_bak->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Step-by-Step Guide to Boc Deprotection in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group in peptide synthesis. Detailed protocols, data on reaction optimization, and strategies to mitigate common side reactions are presented to ensure high peptide purity and yield.

Introduction to Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used Nα-protecting group in solid-phase peptide synthesis (SPPS). Its removal, or deprotection, is a critical step that must be performed efficiently and repeatedly throughout the synthesis of a peptide. The Boc group is labile to acid, and its removal is typically achieved using trifluoroacetic acid (TFA). This process generates a free N-terminal amine on the growing peptide chain, allowing for the coupling of the next amino acid.

The selection of appropriate deprotection conditions is crucial to prevent side reactions that can compromise the integrity and purity of the final peptide product. This guide outlines the mechanism of Boc deprotection, provides detailed experimental protocols, and discusses strategies for troubleshooting and optimization.

Mechanism of Boc Deprotection

The deprotection of a Boc-protected amine is an acid-catalyzed process involving the protonation of the Boc group's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and an unstable carbamic acid intermediate, which readily decarboxylates to yield the free amine as an ammonium salt.

The generated tert-butyl cation is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, methionine, cysteine, and tyrosine.[1] To prevent these side reactions, scavengers are added to the deprotection cocktail to trap the tert-butyl cations.[2]

Boc_Deprotection_Mechanism cluster_side_reaction Side Reaction Prevention BocProtected Boc-NH-Peptide Protonation Protonated Boc-NH-Peptide BocProtected->Protonation + H⁺ CarbocationFormation tert-Butyl Cation + Carbamic Acid Protonation->CarbocationFormation Cleavage FreeAmine H₂N⁺-Peptide (Ammonium Salt) CarbocationFormation->FreeAmine Decarboxylation (-CO₂) CO2 CO₂ TFA H⁺ (from TFA) tBu_cation tert-Butyl Cation TrappedCation Trapped Cation tBu_cation->TrappedCation + Scavenger Scavenger Scavenger Boc_Deprotection_Workflow cluster_scavengers For Sensitive Residues Start Start: Boc-Peptide-Resin Swell 1. Swell Resin in DCM Start->Swell Prewash 2. Pre-wash with Deprotection Solution Swell->Prewash Deprotect 3. Boc Deprotection (e.g., 50% TFA/DCM, 20-30 min) Prewash->Deprotect FilterWash1 4. Filter and Wash with DCM Deprotect->FilterWash1 Neutralize 5. Neutralize with DIEA in DCM FilterWash1->Neutralize FilterWash2 6. Filter and Wash with DCM Neutralize->FilterWash2 NextStep Proceed to Next Coupling Step or Final Cleavage FilterWash2->NextStep ScavengerNote Add Scavengers to Deprotection Solution in Step 3

References

Application Notes and Protocols for Peptide Coupling with Boc-L-Valine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled (SIL) amino acids are critical reagents in modern proteomics and drug development. Boc-L-Valine-d8, a deuterated analog of Boc-L-Valine, serves as a key building block for the synthesis of SIL peptides. These peptides are primarily utilized as internal standards in quantitative mass spectrometry (MS)-based assays, enabling precise and accurate quantification of target peptides and proteins in complex biological matrices. The steric hindrance of the valine side chain presents a challenge in peptide synthesis, requiring optimized coupling methods to ensure high efficiency.

This document provides detailed application notes and protocols for the efficient coupling of this compound in solid-phase peptide synthesis (SPPS) and its subsequent application in quantitative proteomics.

Methods for Peptide Coupling with this compound

Due to the sterically hindered nature of the valine residue, the selection of an appropriate coupling reagent is crucial for achieving high coupling efficiency and minimizing racemization.[1] The following methods are recommended for the incorporation of this compound into a growing peptide chain. The efficiency of these methods is comparable for both the deuterated and non-deuterated forms of Boc-L-Valine.

Recommended Coupling Reagents

Several classes of coupling reagents are effective for sterically hindered amino acids.[] Uronium/aminium salts and carbodiimides in the presence of additives are the most common choices.

  • Uronium/Aminium Salts: Reagents like HBTU, HATU, and HCTU are highly efficient and lead to rapid coupling times with minimal side reactions.[3] HATU is often preferred for its faster reaction rates and lower propensity for racemization compared to HBTU.[3] COMU is another excellent option, offering high reactivity and an improved safety profile as it is not based on potentially explosive HOBt or HOAt.

  • Carbodiimides with Additives: The combination of a carbodiimide, such as N,N'-Diisopropylcarbodiimide (DIC), with an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma), is a cost-effective and widely used method.[4] These additives act as racemization suppressants and accelerate the coupling reaction.

Quantitative Data on Coupling Efficiency

The following table summarizes typical coupling efficiencies and reaction times for sterically hindered amino acids like Valine using various coupling reagents. This data is representative and can be expected for this compound under optimized conditions.

Coupling ReagentAdditiveBaseTypical Coupling TimeTypical YieldPurity
HBTU HOBtDIPEA30 - 60 min> 95%> 98%
HATU -DIPEA/Collidine15 - 45 min> 98%> 99%
HCTU -DIPEA20 - 60 min> 97%> 98%
COMU -DIPEA15 - 45 min> 98%> 99%
DIC HOBt-60 - 120 min> 90%> 97%
DIC Oxyma-45 - 90 min> 95%> 98%

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HBTU/HOBt

This protocol outlines a single coupling cycle for the incorporation of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • TFA (Trifluoroacetic acid)

  • Peptide synthesis resin (e.g., Merrifield or PAM resin) with the growing peptide chain

  • Nitrogen for agitation

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes and drain.

    • Treat the resin again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc protecting group.

    • Wash the resin with DCM (3x), followed by DMF (3x).

  • Neutralization: Neutralize the resin-bound peptide trifluoroacetate salt by washing with a 10% solution of DIPEA in DMF (2 x 2 minutes). Wash the resin thoroughly with DMF (5x).

  • Activation of this compound:

    • In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and vortex briefly. The solution should change color, indicating activation.

  • Coupling:

    • Immediately add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture with nitrogen bubbling for 30-60 minutes at room temperature.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive, continue the coupling for another 30 minutes and re-test. If it remains positive, a recoupling step may be necessary.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage and Deprotection of the Final Peptide

Materials:

  • Peptide-resin with the synthesized deuterated peptide

  • Anhydrous HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid)

  • Scavengers (e.g., anisole, p-cresol)

  • Cold diethyl ether

  • Acetonitrile

  • Water

Procedure:

  • Resin Drying: Dry the peptide-resin under vacuum for at least 4 hours.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail (e.g., HF with 10% anisole as a scavenger) in a specialized HF cleavage apparatus.

  • Cleavage Reaction: Add the dried peptide-resin to the pre-cooled cleavage cocktail. Allow the reaction to proceed at 0°C for 1-2 hours with stirring.

  • HF Evaporation: Remove the HF by a stream of nitrogen gas.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.

  • Washing and Collection: Wash the peptide precipitate with cold diethyl ether several times to remove scavengers and other small molecules. Collect the peptide by centrifugation.

  • Drying: Dry the peptide pellet under vacuum.

  • Purification: Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application: Use of the Deuterated Peptide as an Internal Standard in LC-MS/MS

The synthesized peptide containing L-Valine-d8 is an ideal internal standard for the quantification of its non-deuterated counterpart in biological samples.

Protocol 3: Quantitative Analysis of a Target Peptide using a Deuterated Internal Standard

Materials:

  • Purified deuterated peptide (internal standard)

  • Biological sample containing the target peptide (analyte)

  • Acetonitrile with 0.1% formic acid (Protein precipitation solution)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Aliquot the biological sample (e.g., plasma, cell lysate) into a microcentrifuge tube.

    • Spike the sample with a known concentration of the deuterated internal standard peptide.

    • Add 3-4 volumes of cold acetonitrile with 0.1% formic acid to precipitate proteins.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant containing the analyte and internal standard to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the analyte and the internal standard using a suitable C18 reverse-phase column and a water/acetonitrile gradient. Due to a slight isotope effect, the deuterated standard may have a slightly different retention time than the analyte.[5]

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

  • Data Analysis:

    • Integrate the peak areas for the selected transitions of both the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Generate a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.

    • Determine the concentration of the analyte in the biological sample by interpolating its peak area ratio on the calibration curve.

Visualizations

Experimental Workflow

Peptide_Synthesis_and_Quantification_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Quantitative Analysis Resin Start: Resin Boc_Deprotection Boc Deprotection (TFA/DCM) Resin->Boc_Deprotection Neutralization Neutralization (DIPEA/DMF) Boc_Deprotection->Neutralization Coupling Coupling with This compound (e.g., HBTU/HOBt) Neutralization->Coupling Washing Washing Coupling->Washing Washing->Boc_Deprotection Next Cycle Cleavage Cleavage from Resin (HF or TFMSA) Washing->Cleavage Final Cycle Crude_Peptide Crude d8-Peptide Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Pure_Peptide Pure d8-Peptide (Internal Standard) Purification->Pure_Peptide Spiking Spiking with d8-Peptide (IS) Pure_Peptide->Spiking cluster_analysis cluster_analysis Sample Biological Sample (Analyte) Sample->Spiking Extraction Sample Preparation (Protein Precipitation) Spiking->Extraction LC_MS LC-MS/MS Analysis (MRM) Extraction->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Concentration Analyte Concentration Data_Analysis->Concentration

Caption: Workflow for peptide synthesis with this compound and its use in quantitative analysis.

Peptide Coupling Reaction

Peptide_Coupling cluster_reactants Reactants cluster_reagents Reagents BocVald8 This compound (Carboxylic Acid) Activation Activation BocVald8->Activation PeptideResin Peptide-Resin (Free Amine) CouplingStep Peptide Bond Formation PeptideResin->CouplingStep CouplingReagent Coupling Reagent (e.g., HBTU) CouplingReagent->Activation Base Base (e.g., DIPEA) Base->Activation ActivatedEster Activated Ester Intermediate Activation->ActivatedEster ActivatedEster->CouplingStep Product d8-Peptide-Resin CouplingStep->Product

Caption: Key steps in the coupling of this compound to a peptide chain on a solid support.

References

Application Notes and Protocols: Use of Boc-L-Valine-d8 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates (fluxes) of metabolic pathways within a biological system. Stable isotope tracers are fundamental to MFA, allowing researchers to track the fate of atoms through metabolic networks. Boc-L-Valine-d8, a deuterated and protected form of the essential amino acid L-valine, serves as a valuable tracer for investigating cellular metabolism. The deuterium labels on this compound can be traced into various metabolic pathways, providing insights into amino acid catabolism, protein synthesis, and the interconnectivity of central carbon metabolism.

The tert-Butoxycarbonyl (Boc) protecting group enhances the solubility and stability of L-Valine-d8, facilitating its use in cell culture media. Once taken up by cells, the Boc group is cleaved, releasing L-Valine-d8 to participate in metabolic processes. This document provides detailed application notes and protocols for the use of this compound in metabolic flux analysis.

Principle of Tracing with this compound

Upon cellular uptake and deprotection, L-Valine-d8 can enter several metabolic pathways:

  • Protein Synthesis: A significant portion of L-Valine-d8 will be incorporated into newly synthesized proteins. Measuring the rate of this incorporation provides a direct measure of protein synthesis rates.

  • Amino Acid Catabolism: L-Valine-d8 can be catabolized, with its carbon skeleton and deuterium atoms entering central metabolic pathways. The initial step is transamination to α-ketoisovalerate-d7. Subsequent oxidative decarboxylation leads to the formation of isobutyryl-CoA-d7, which is further metabolized to propionyl-CoA-d3. Propionyl-CoA can then enter the Tricarboxylic Acid (TCA) cycle via succinyl-CoA. Tracing the deuterium from L-Valine-d8 into these intermediates and downstream metabolites provides quantitative data on the flux through these pathways.[1][2]

Applications in Research and Drug Development

  • Understanding Disease Metabolism: Elucidating how disease states, such as cancer or metabolic disorders, alter amino acid metabolism and its contribution to central carbon metabolism.

  • Drug Discovery and Development: Assessing the impact of drug candidates on specific metabolic pathways involving amino acid catabolism and protein synthesis.

  • Bioprocess Optimization: In biotechnology, understanding and optimizing amino acid metabolism is crucial for maximizing the production of therapeutic proteins or other desired metabolites.[3]

Experimental Protocols

Protocol 1: In Vitro Metabolic Flux Analysis in Cultured Cells

This protocol outlines the steps for a stable isotope tracing experiment using this compound in adherent mammalian cell culture, followed by sample preparation for mass spectrometry analysis.

Materials:

  • This compound (≥98% isotopic purity)

  • Valine-free cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Water (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Cell scrapers

  • Centrifuge tubes

  • Lyophilizer or vacuum concentrator

Procedure:

  • Cell Culture and Labeling:

    • Plate cells in multi-well plates (e.g., 6-well or 12-well) and grow to the desired confluency (typically 70-80%).

    • Prepare the labeling medium: Supplement valine-free medium with this compound to the desired final concentration (e.g., the physiological concentration of valine in the standard medium). Also, add dFBS and other necessary supplements.

    • Aspirate the standard growth medium from the cells and wash once with pre-warmed PBS.

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation. For steady-state analysis, a longer incubation time (e.g., 24 hours) is typically used.

  • Metabolite Extraction:

    • At each time point, place the culture plate on ice and aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water, -80°C) to each well.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • For a biphasic extraction to separate polar and nonpolar metabolites, add chloroform to the lysate (final ratio of methanol:water:chloroform = 2:2:1.8).

    • Vortex the tubes vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the upper aqueous phase (polar metabolites) into a new tube.

    • Dry the extracted metabolites using a lyophilizer or vacuum concentrator.

  • Protein Hydrolysis (for Protein Synthesis Measurement):

    • After metabolite extraction, the protein pellet can be used to measure L-Valine-d8 incorporation into protein.

    • Wash the protein pellet with methanol to remove any remaining soluble metabolites.

    • Hydrolyze the protein pellet (e.g., using 6N HCl at 110°C for 24 hours).

    • Neutralize the hydrolysate and analyze the amino acid composition and isotopic enrichment by GC-MS or LC-MS.

  • Sample Analysis by Mass Spectrometry:

    • Reconstitute the dried polar metabolites in a suitable solvent for LC-MS or derivatize for GC-MS analysis.

    • Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to identify and quantify the mass isotopologues of valine, its catabolites, and TCA cycle intermediates.

Data Analysis:

The raw mass spectrometry data is processed to determine the mass isotopologue distributions (MIDs) for key metabolites. The MIDs are then used in computational models (e.g., using software like INCA or Metran) to calculate intracellular metabolic fluxes.

Data Presentation

The following tables represent hypothetical but expected quantitative data from a metabolic flux analysis experiment using this compound in a cancer cell line.

Table 1: Isotopic Enrichment of L-Valine in Intracellular and Protein-Bound Pools

Time (hours)Intracellular L-Valine-d8 Enrichment (%)Protein-Bound L-Valine-d8 Enrichment (%)
000
165.2 ± 3.15.8 ± 0.7
492.1 ± 1.520.3 ± 1.9
895.8 ± 0.938.7 ± 2.5
2496.3 ± 0.875.1 ± 3.3

Table 2: Mass Isotopologue Distribution (MID) of Key Metabolites after 24-hour Labeling with L-Valine-d8

MetaboliteM+0M+1M+2M+3M+4M+5M+6M+7
α-Ketoisovalerate4.10.50.20.10.10.32.692.1
Propionyl-CoA85.32.15.47.2----
Succinyl-CoA90.13.23.52.11.1---
Malate92.52.82.41.50.8---
Citrate94.32.11.81.20.6---

M+n represents the fraction of the metabolite pool containing 'n' deuterium atoms.

Table 3: Calculated Metabolic Fluxes (normalized to Valine uptake rate of 100)

Metabolic FluxRelative Flux Value
Valine Uptake100
Valine incorporation into Protein68.4 ± 4.2
Valine catabolism to Propionyl-CoA31.6 ± 2.9
Propionyl-CoA flux into TCA Cycle25.3 ± 2.1
Anaplerotic flux from Propionyl-CoA25.3 ± 2.1

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Sample Preparation cluster_analysis Analysis A Seed Cells B Grow to Confluency A->B C Add this compound Labeling Medium B->C D Quench Metabolism & Extract Metabolites C->D E Separate Polar & Non-polar Phases D->E F Hydrolyze Protein Pellet D->F G LC-MS or GC-MS Analysis of Metabolites E->G H LC-MS or GC-MS Analysis of Amino Acids F->H I Data Processing & Flux Calculation G->I H->I

Fig 1. Experimental workflow for MFA using this compound.

valine_metabolism Val_d8 This compound (extracellular) Val_d8_in L-Valine-d8 (intracellular) Val_d8->Val_d8_in Uptake & Deprotection Protein_d8 Protein Synthesis Val_d8_in->Protein_d8 aKIV_d7 α-Ketoisovalerate-d7 Val_d8_in->aKIV_d7 Transamination IsobutyrylCoA_d7 Isobutyryl-CoA-d7 aKIV_d7->IsobutyrylCoA_d7 Oxidative Decarboxylation PropionylCoA_d3 Propionyl-CoA-d3 IsobutyrylCoA_d7->PropionylCoA_d3 SuccinylCoA Succinyl-CoA PropionylCoA_d3->SuccinylCoA TCA TCA Cycle SuccinylCoA->TCA

Fig 2. Metabolic fate of L-Valine-d8.

logical_relationship Tracer This compound Tracer Input Measurement Mass Spectrometry (MID Measurement) Tracer->Measurement Fluxes Calculated Metabolic Fluxes Measurement->Fluxes Model Metabolic Model (Stoichiometry, Atom Transitions) Model->Fluxes

Fig 3. Logical relationship for metabolic flux calculation.

References

Quantifying Protein Turnover with Deuterated Amino Acid Tracers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein turnover, the dynamic balance between protein synthesis and degradation, is a fundamental process essential for cellular homeostasis, adaptation, and response to stimuli.[1][2] Dysregulation of protein turnover is implicated in numerous diseases, including neurodegenerative disorders, cancer, and metabolic conditions.[3] Consequently, accurately quantifying protein synthesis and degradation rates is critical for understanding disease mechanisms and for the development of novel therapeutics.

Stable isotope labeling with deuterated amino acid tracers, coupled with mass spectrometry (MS), has become a cornerstone for measuring proteome dynamics.[4][5] These methods involve introducing non-radioactive, heavy isotopes into proteins and tracking their incorporation (for synthesis) or loss (for degradation) over time.[6] Deuterated tracers, such as deuterated water (D₂O) or specific deuterated amino acids (e.g., deuterated leucine), offer a safe, versatile, and powerful approach for kinetic studies in both cell culture and in vivo models.[7][8][9]

This document provides detailed application notes and protocols for quantifying protein turnover using deuterated amino acid tracers, intended for researchers in academia and the pharmaceutical industry.

Core Methodologies

Two primary strategies are employed for measuring protein turnover using deuterated tracers:

  • Deuterated Water (D₂O) Labeling : This is a cost-effective and simple method where D₂O is administered, typically in drinking water for in vivo studies or added to culture media for in vitro experiments.[10][11] Deuterium from D₂O is incorporated into the carbon-hydrogen bonds of non-essential amino acids during their biosynthesis through metabolic reactions like transamination.[7][12] These newly labeled amino acids are then incorporated into proteins. By measuring the rate of deuterium incorporation into peptides over time, protein synthesis rates can be calculated.[1] This method is particularly useful for long-term studies and for measuring the turnover of proteins with slow replacement rates.[5][13]

  • Deuterated Amino Acid Labeling (e.g., dynamic SILAC) : This approach uses specific essential amino acids labeled with deuterium (or other stable isotopes like ¹³C and ¹⁵N).[14] In a typical "pulsed SILAC" (pSILAC) experiment, cells are switched to a medium containing a "heavy" deuterated amino acid for a defined period.[15][16] The rate of incorporation of the heavy amino acid into newly synthesized proteins is then quantified by mass spectrometry.[17][18] This method provides direct insight into the synthesis of proteins containing that specific amino acid.

General Experimental Workflow

The quantification of protein turnover follows a multi-step workflow, from the initial metabolic labeling of the proteome to the final calculation of kinetic rates. The process involves careful sample collection, preparation, mass spectrometry analysis, and specialized data interpretation.

G General Workflow for Protein Turnover Analysis start Metabolic Labeling (e.g., D₂O or Deuterated Amino Acids) sampling Time-Course Sample Collection (Cells, Tissues, or Biofluids) start->sampling extraction Protein Extraction & Quantitation sampling->extraction digestion Enzymatic Digestion (e.g., Trypsin) extraction->digestion ms LC-MS/MS Analysis digestion->ms data Data Processing (Peptide ID & Isotope Envelope Extraction) ms->data calc Kinetic Modeling & Rate Calculation (k_syn, k_deg, Half-life) data->calc G Simplified mTOR Signaling Pathway GF Growth Factors (e.g., Insulin) PI3K PI3K GF->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Translation Protein Synthesis (Translation Initiation) S6K1->Translation EIF4F eIF4F Complex EIF4EBP1->EIF4F EIF4F->Translation

References

Application Notes and Protocols for Proteomics Sample Preparation Using Boc-L-Valine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative proteomics, stable isotope-labeled (SIL) peptides are indispensable tools for accurate and reproducible quantification of proteins by mass spectrometry (MS). The Absolute QUAntification (AQUA) strategy, a targeted proteomics approach, utilizes synthetic peptides containing stable isotopes as internal standards.[1][2][3] These SIL peptides are chemically identical to their endogenous counterparts but have a greater mass due to the incorporated heavy isotopes, allowing for their distinction in a mass spectrometer.[1]

Boc-L-Valine-d8 is a deuterated, protected amino acid that serves as a building block for the synthesis of these SIL peptides. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group allows for its use in solid-phase peptide synthesis (SPPS), a widely used method for generating custom peptides. This document provides detailed application notes and protocols for the synthesis of a valine-containing SIL peptide using this compound and its subsequent use in a quantitative proteomics workflow.

As a practical example, we will focus on the quantification of Angiotensin II, a key peptide hormone in the renin-angiotensin system and a biomarker for cardiovascular diseases.[4][5][6][7] The sequence of human Angiotensin II is Asp-Arg-Val-Tyr-Ile-His-Pro-Phe, making it an ideal candidate for labeling with this compound.

Experimental Workflow Overview

The overall workflow for the quantitative analysis of a target protein using a custom-synthesized SIL peptide involves several key stages. The process begins with the synthesis of the heavy peptide, followed by its purification and accurate quantification. The SIL peptide is then spiked into a biological sample, which is subsequently processed to extract and digest the proteins. Finally, the sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the endogenous peptide relative to the known concentration of the spiked-in SIL peptide.

Quantitative_Proteomics_Workflow cluster_0 SIL Peptide Preparation cluster_1 Sample Preparation cluster_2 Analysis Peptide_Synthesis Solid-Phase Peptide Synthesis (incorporating this compound) Purification HPLC Purification Peptide_Synthesis->Purification Crude Peptide Quantification Amino Acid Analysis Purification->Quantification Pure Peptide Spike_In Spike-in SIL Peptide Quantification->Spike_In Quantified SIL Peptide Cell_Lysis Cell Lysis / Protein Extraction Reduction_Alkylation Reduction & Alkylation Cell_Lysis->Reduction_Alkylation Reduction_Alkylation->Spike_In Digestion Enzymatic Digestion (e.g., Trypsin) Spike_In->Digestion Cleanup Peptide Cleanup (SPE) Digestion->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Caption: Overall experimental workflow for quantitative proteomics.

Part 1: Synthesis of a Stable Isotope-Labeled Peptide

This section details the synthesis of a deuterated Angiotensin II peptide (Asp-Arg-Val(d8)-Tyr-Ile-His-Pro-Phe) using Boc-based solid-phase peptide synthesis (SPPS).

Protocol: Boc-SPPS of Angiotensin II (d8)

Materials:

  • Boc-L-Asp(OBzl)-OH

  • Boc-L-Arg(Tos)-OH

  • This compound

  • Boc-L-Tyr(BrZ)-OH

  • Boc-L-Ile-OH

  • Boc-L-His(Bom)-OH

  • Boc-L-Pro-OH

  • Boc-L-Phe-OH

  • Merrifield resin (or other suitable resin for C-terminal acid)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (for Fmoc deprotection if using a hybrid strategy)

  • Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

  • Diethyl ether (cold)

  • Scavengers (e.g., anisole, thioanisole)

Procedure:

  • Resin Preparation and First Amino Acid Coupling:

    • Swell the Merrifield resin in DCM in a reaction vessel.

    • Couple the first amino acid (Boc-L-Phe-OH) to the resin.

  • Peptide Chain Elongation (Iterative Cycle):

    • Deprotection: Remove the Boc protecting group from the N-terminus of the growing peptide chain by treating with 50% TFA in DCM for 30 minutes.

    • Washing: Wash the resin thoroughly with DCM to remove TFA and byproducts.

    • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 5% DIEA in DCM.

    • Washing: Wash the resin again with DCM.

    • Coupling:

      • In a separate vial, dissolve the next Boc-protected amino acid (e.g., Boc-L-Pro-OH) and a coupling agent like DCC/HOBt in DMF or DCM.

      • Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

      • For the fourth amino acid, use This compound .

    • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

    • Repeat this cycle for each subsequent amino acid in the Angiotensin II sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the resin and dry it under vacuum.

    • Perform the final cleavage of the peptide from the resin and removal of side-chain protecting groups using a strong acid like HF or TFMSA in the presence of scavengers. Caution: Strong acids are extremely hazardous and require specialized equipment and safety precautions.

    • Precipitate the crude peptide with cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet several times with cold ether.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Quantification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

    • Perform amino acid analysis to accurately determine the concentration of the purified SIL peptide stock solution.

Part 2: Sample Preparation for Quantitative Proteomics

This protocol describes the preparation of a cell lysate for the quantification of Angiotensin II using the synthesized d8-labeled internal standard.

Protocol: Protein Digestion and SIL Peptide Spiking

Materials:

  • Cell pellet or tissue sample

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Ammonium bicarbonate

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Synthesized and quantified Angiotensin II (d8) peptide standard

Procedure:

  • Protein Extraction:

    • Lyse the cell pellet or homogenize the tissue sample in lysis buffer.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • Take a known amount of protein (e.g., 100 µg) and bring it to a final volume with 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.

    • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes.

  • SIL Peptide Spiking:

    • Spike in the known amount of the purified and quantified Angiotensin II (d8) peptide into the protein sample. The amount to spike in should be optimized based on the expected abundance of the endogenous peptide.

  • Enzymatic Digestion:

    • Add trypsin to the sample at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Digestion Quenching and Cleanup:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Clean up the peptide mixture using a C18 SPE cartridge to remove salts and detergents.

    • Elute the peptides and dry them in a vacuum centrifuge.

    • Reconstitute the dried peptides in a small volume of 0.1% formic acid in water for LC-MS/MS analysis.

Logical Relationship of the Experimental Design

The core of this quantitative proteomics experiment lies in the parallel analysis of the endogenous ("light") and the stable isotope-labeled ("heavy") peptide. By adding a known amount of the heavy standard, the unknown quantity of the light, endogenous peptide can be determined by comparing their respective signal intensities in the mass spectrometer.

Quantification_Logic Known_Heavy Known Concentration of Heavy Peptide (d8-AngII) MS_Analysis LC-MS/MS Analysis Known_Heavy->MS_Analysis Unknown_Light Unknown Concentration of Endogenous Light Peptide (AngII) Unknown_Light->MS_Analysis Ratio Measure Peak Area Ratio (Light / Heavy) MS_Analysis->Ratio Calculate Calculate Concentration of Endogenous Light Peptide Ratio->Calculate

Caption: Logical flow of absolute quantification using a SIL peptide.

Data Presentation

The quantitative data from the LC-MS/MS analysis can be summarized in a table for clear comparison. This table should include the measured peak areas for both the endogenous (light) and the SIL (heavy) peptides, the calculated ratio, and the final quantified amount of the endogenous peptide.

Table 1: Quantitative Analysis of Angiotensin II in Cell Lysate

Sample IDLight Peptide Peak Area (Endogenous Angiotensin II)Heavy Peptide Peak Area (d8-Angiotensin II Standard)Peak Area Ratio (Light/Heavy)Amount of Heavy Standard Spiked (fmol)Quantified Endogenous Angiotensin II (fmol)
Control 11.25E+062.50E+060.5010050.0
Control 21.35E+062.48E+060.5410054.0
Treated 12.55E+062.52E+061.01100101.0
Treated 22.68E+062.49E+061.08100108.0

Table 2: Performance Characteristics of the Quantitative Assay

ParameterValue
Lower Limit of Quantification (LLOQ)5 pg/mL
Upper Limit of Quantification (ULOQ)5000 pg/mL
Intra-assay Precision (%CV)< 15%
Inter-assay Precision (%CV)< 20%
Accuracy (% Recovery)85-115%

Signaling Pathway Involving Angiotensin II

Angiotensin II is a central component of the Renin-Angiotensin System (RAS), which plays a critical role in regulating blood pressure and fluid balance. Its primary receptor is the Angiotensin II receptor type 1 (AT1R), a G protein-coupled receptor. The binding of Angiotensin II to AT1R initiates a signaling cascade that leads to vasoconstriction, aldosterone secretion, and cell proliferation. The quantification of Angiotensin II is crucial for studying the activity of this pathway in various physiological and pathological states.

RAS_Signaling_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE ACE ACE AT1R AT1R Angiotensin_II->AT1R Binds to G_Protein Gq/11 AT1R->G_Protein Activates PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Vasoconstriction, Aldosterone Secretion, Cell Growth Ca_PKC->Cellular_Response

Caption: Simplified Renin-Angiotensin System signaling pathway.

References

Application Notes and Protocols for NMR Spectroscopy Techniques Using Deuterated Amino Acids for Protein Structure Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution. However, for larger proteins (>25 kDa), spectral complexity and signal broadening due to rapid transverse relaxation can severely limit the application of conventional NMR methods.[1] Isotopic labeling, particularly the use of deuterated amino acids, is a cornerstone strategy to overcome these limitations. By replacing protons (¹H) with deuterium (²H), ¹H-¹H dipolar interactions, a major source of relaxation, are significantly reduced. This leads to sharper signals, improved spectral resolution, and enables the study of high-molecular-weight proteins and protein complexes.[1]

These application notes provide an overview of the techniques, detailed experimental protocols, and expected outcomes when using deuterated amino acids for protein structure determination by NMR.

Key Applications of Deuterated Amino Acids in Protein NMR

The use of deuterated amino acids in protein NMR offers several key advantages, making it an indispensable tool for structural biology and drug discovery:

  • Study of High-Molecular-Weight Proteins: Deuteration is crucial for studying large proteins and protein complexes by reducing signal broadening, which allows for the acquisition of high-quality spectra for molecules that would otherwise be intractable by solution NMR.

  • Transverse Relaxation-Optimized Spectroscopy (TROSY): This specialized NMR experiment leverages deuteration to further reduce relaxation rates, leading to significant enhancements in both sensitivity and resolution for large biomolecules.[1]

  • Methyl-TROSY for Large Protein Complexes: By selectively protonating methyl groups of Isoleucine, Leucine, and Valine (ILV) in a perdeuterated protein, the methyl-TROSY technique allows for the study of the structure and dynamics of very large protein assemblies, even up to the mega-Dalton range.

  • Spectral Simplification: Selective deuteration of specific amino acid types can simplify crowded spectra, aiding in resonance assignment and the analysis of specific regions of a protein.

  • Probing Protein Dynamics: Deuteration can be used to probe protein dynamics over a wide range of timescales by selectively labeling specific sites and monitoring their relaxation properties.

Data Presentation: Quantitative Comparisons

The use of deuterated media and amino acids can impact protein expression levels and NMR data quality. The following tables summarize typical quantitative data for easy comparison.

Table 1: Comparison of Protein Yield in H₂O vs. D₂O-based Minimal Media

ProteinExpression SystemMediumYield (mg/L)Reference
Generic Recombinant ProteinE. coli (pET system)H₂O M9 Medium5 - 50[2]
Generic Recombinant ProteinE. coli (pET system)D₂O M9 Medium5 - 50[2]
DDX3XE. coliD₂O M9 MediumMarkedly lower than in H₂O[3]

Note: While some studies report comparable yields, it is not uncommon to observe a lower yield in D₂O-based media, which can be protein-dependent.

Table 2: Impact of Deuteration on NMR Signal Quality

TechniqueLabeling SchemeEffect on NMR SignalQuantitative ImprovementReference
TROSYUniform ¹⁵N, ¹³C, ²HSharper lines, increased sensitivity20-50 fold gain in sensitivity for a 110 kDa protein[1]
Methyl-TROSYSelective ¹³C-¹H methyls in ²H backgroundNarrow linewidths for large proteinsEnables studies of proteins >100 kDa
PerdeuterationUniform ²HReduced ¹H R₂ relaxation ratesSignificant attenuation of relaxation rates for 5mC methyl groups[4]

Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key workflows in protein structure determination using deuterated amino acids and NMR.

protein_production_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification cloning Clone Gene of Interest into Expression Vector transformation Transform Vector into E. coli cloning->transformation starter_culture Grow Starter Culture in LB Medium transformation->starter_culture adaptation Adapt Cells to D₂O-based Minimal Medium starter_culture->adaptation large_scale Large-Scale Culture in Deuterated Medium adaptation->large_scale induction Induce Protein Expression (e.g., with IPTG) large_scale->induction cell_lysis Cell Lysis induction->cell_lysis chromatography Purify Protein (e.g., Affinity, Size Exclusion) cell_lysis->chromatography characterization Characterize Protein (SDS-PAGE, Mass Spec) chromatography->characterization

Figure 1: Workflow for deuterated protein production.

nmr_structure_determination_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis cluster_structure_calculation Structure Calculation and Validation sample Prepare Deuterated, Isotopically Labeled Protein Sample nmr_experiments Perform Multidimensional NMR Experiments (e.g., TROSY, NOESY) sample->nmr_experiments processing Process NMR Data nmr_experiments->processing assignment Resonance Assignment processing->assignment restraints Generate Structural Restraints (NOEs, RDCs) assignment->restraints calculation Calculate 3D Structure Ensemble restraints->calculation refinement Refine and Validate Structure calculation->refinement deposition Deposit Structure in PDB refinement->deposition

Figure 2: General workflow for NMR protein structure determination.

Experimental Protocols

Protocol 1: Expression and Purification of Perdeuterated, Uniformly ¹⁵N-labeled Protein in E. coli

This protocol is adapted from a user-friendly method for producing highly deuterated proteins in E. coli.[2]

1. Materials

  • E. coli strain (e.g., BL21(DE3)) transformed with the expression plasmid.

  • Luria-Bertani (LB) medium.

  • M9 minimal medium components.

  • Deuterium oxide (D₂O, 99.9%).

  • ¹⁵NH₄Cl.

  • ²H-glucose (or other deuterated carbon source).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Appropriate antibiotic.

  • Shaker flasks.

  • Centrifuge.

  • Cell lysis buffer and equipment (e.g., sonicator).

  • Chromatography resins and system.

2. Procedure

  • Starter Culture: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli. Grow overnight at 37°C with shaking.

  • Adaptation to D₂O:

    • Inoculate 50 mL of M9 medium prepared with H₂O with the overnight starter culture. Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

    • Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Resuspend the cell pellet in 50 mL of M9 medium prepared with 50% D₂O. Grow for 1-2 hours.

    • Repeat the centrifugation and resuspend in 50 mL of M9 medium prepared with 100% D₂O containing ¹⁵NH₄Cl and ²H-glucose. Grow for 1-2 hours to allow the cells to adapt.

  • Large-Scale Expression:

    • Inoculate 1 L of M9 medium prepared with 100% D₂O, ¹⁵NH₄Cl, and ²H-glucose with the adapted culture.

    • Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction:

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Continue to grow the culture for the optimal expression time and temperature for your protein (e.g., 16-20 hours at 18-25°C).

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer.

    • Lyse the cells by sonication or other appropriate methods.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Purification:

    • Purify the deuterated protein from the clarified lysate using standard chromatography techniques (e.g., nickel-affinity chromatography for His-tagged proteins, followed by size-exclusion chromatography).

  • Verification:

    • Confirm the purity and identity of the protein using SDS-PAGE and mass spectrometry. Mass spectrometry will also confirm the level of deuteration.

Protocol 2: Methyl-TROSY NMR Experiment for a Large Protein

This protocol provides a general outline for performing a [¹³C, ¹H]-methyl-TROSY experiment. Specific parameters will need to be optimized for the protein of interest and the available NMR spectrometer.

1. Sample Preparation

  • Prepare a sample of the protein that is perdeuterated and selectively labeled with ¹³CH₃ groups on Isoleucine, Leucine, and Valine residues. This is typically achieved by adding labeled precursors to the deuterated growth medium.

  • The final protein concentration should be in the range of 50 µM to 1 mM in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5-7.5) in 99.9% D₂O.

2. NMR Spectrometer Setup

  • Use a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryogenic probe for optimal sensitivity.

  • Tune and match the probe for ¹H and ¹³C frequencies.

  • Set the sample temperature (e.g., 25-37°C).

3. Experimental Parameters

  • Use a methyl-TROSY pulse sequence (e.g., a sensitivity-enhanced HSQC-based experiment).

  • ¹H Dimension:

    • Set the spectral width to cover the methyl proton region (e.g., ~ -0.5 to 2.5 ppm).

    • Acquire a sufficient number of complex points (e.g., 1024-2048).

  • ¹³C Dimension:

    • Set the spectral width to cover the methyl carbon region (e.g., ~10 to 30 ppm).

    • Acquire an appropriate number of increments (e.g., 128-256) to achieve the desired resolution.

  • Recycle Delay: Set a recycle delay of 1-2 seconds.

  • Number of Scans: The number of scans will depend on the sample concentration and desired signal-to-noise ratio. Start with 8 or 16 scans and adjust as needed.

4. Data Processing

  • Process the acquired data using appropriate NMR software (e.g., TopSpin, NMRPipe).

  • Apply a window function (e.g., squared sine-bell) in both dimensions.

  • Perform Fourier transformation.

  • Phase and baseline correct the spectrum.

5. Data Analysis

  • The resulting 2D spectrum will show correlations between the ¹H and ¹³C nuclei of the methyl groups.

  • Analyze the chemical shifts, intensities, and line shapes of the peaks to obtain information about the structure and dynamics of the protein.

Conclusion

The use of deuterated amino acids is a powerful and often essential strategy for the successful application of NMR spectroscopy to determine the structure and dynamics of proteins, particularly those of high molecular weight. The protocols and data presented in these application notes provide a foundation for researchers to implement these techniques in their own work. Careful optimization of protein expression, purification, and NMR experimental parameters will be critical for achieving high-quality results and advancing our understanding of protein function in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Boc Deprotection with TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Boc deprotection?

Incomplete Boc deprotection is a common issue that can stem from several factors:

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed reaction. If the concentration of trifluoroacetic acid (TFA) is too low or its strength is compromised (e.g., by water content), the reaction may not proceed to completion.[1][2][3] The rate of Boc cleavage has shown a second-order dependence on the acid's concentration, meaning even a small decrease in acid strength can significantly slow the reaction.[4]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process; therefore, insufficient reaction times or low temperatures can lead to incomplete conversion.[1][4][5] While most deprotections are performed at room temperature, some sterically hindered substrates may require longer reaction times.[1][5]

  • Steric Hindrance: The bulky nature of the substrate around the Boc-protected amine can impede the approach of the acid, slowing the deprotection rate.[1][4][5] This is often observed with N-methylated amino acids or substrates with large, complex structures.[4]

  • Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), the resin must swell adequately in the deprotection solvent to allow the acid to access all peptide chains.[4] Using 100% TFA can sometimes cause less resin swelling compared to a 55% TFA solution in dichloromethane (DCM), potentially leading to incomplete deprotection.[4][6]

  • Solvent Issues: The chosen solvent must fully solvate both the substrate and the acid.[1] Poor solubility can hinder the reaction.[7]

Q2: What are scavengers, and why are they essential in Boc deprotection?

Scavengers are reagents added to the deprotection mixture to trap the reactive tert-butyl cation (tBu⁺) that is generated upon cleavage of the Boc group.[5][8] This carbocation is a potent electrophile that can cause undesirable side reactions by alkylating nucleophilic residues in your molecule, such as tryptophan, methionine, cysteine, and tyrosine.[5][8][9] By reacting with the tert-butyl cation, scavengers prevent these side reactions, leading to a cleaner product profile.[5] In some cases, if scavengers are not used, the carbocations can re-attach to the deprotected amine, leading to an equilibrium that favors the protected state and results in incomplete deprotection.[10]

Q3: How can I monitor the progress of my Boc deprotection reaction?

Several analytical techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): A quick and convenient method to observe the disappearance of the less polar, Boc-protected starting material (higher Rf value) and the appearance of the more polar, deprotected amine (lower Rf value).[1][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate and quantitative assessment of the reaction, allowing you to monitor the consumption of starting material and the formation of the desired product and any side products.[1][10]

  • 1H NMR Spectroscopy: Can be used to monitor the disappearance of the characteristic singlet signal of the nine tert-butyl protons of the Boc group, which typically appears around 1.4 ppm.[1][12]

Troubleshooting Guides

Issue 1: LC-MS analysis shows a significant amount of starting material remaining after the reaction.

This is a clear indication of incomplete deprotection. The following workflow can help diagnose and solve the issue.

start Incomplete Deprotection Detected (Starting Material Remains) check_acid Verify Acid Concentration & Age Is TFA fresh? Is concentration correct (e.g., 20-50% in DCM)? start->check_acid increase_acid Increase Acid Concentration (e.g., from 20% to 50% TFA) check_acid->increase_acid No check_time Review Reaction Time & Temperature Was time sufficient (typically 1-2h)? Was it run at RT? check_acid->check_time Yes success Deprotection Complete increase_acid->success increase_time Extend Reaction Time Monitor at intervals (30, 60, 120 min) check_time->increase_time No check_sterics Assess Steric Hindrance Is the substrate particularly bulky? check_time->check_sterics Yes increase_time->success stronger_acid Use Forcing Conditions Consider 4M HCl in dioxane or gentle warming (40°C). CRITICAL: Add scavengers. check_sterics->stronger_acid Yes check_sterics->success No stronger_acid->success

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Recommended Solutions:

  • Increase Acid Concentration: If using a lower concentration of TFA (e.g., 20% in DCM), increase it to 50%.[1]

  • Extend Reaction Time: Monitor the reaction at set intervals (e.g., 30 min, 1 hr, 2 hr) by TLC or LC-MS to determine the optimal time for complete conversion.[4][10]

  • Consider a Stronger Acid System: For particularly stubborn substrates, a stronger acid system like 4M HCl in 1,4-dioxane may be required.[1][13]

  • Optimize Resin Swelling (SPPS): For solid-phase synthesis, consider switching from 100% TFA to a 55% TFA/DCM mixture, which has been shown to improve resin swelling and deprotection efficiency.[4][6]

Issue 2: HPLC/LC-MS shows the desired product mass, but also significant unexpected peaks.

This suggests the formation of side products, most likely due to alkylation by the tert-butyl cation.

cluster_0 Boc Deprotection with TFA cluster_1 Side Reactions vs. Scavenging Boc_Amine R-NH-Boc tBu_Cation tert-Butyl Cation (tBu⁺) (Reactive Electrophile) Boc_Amine->tBu_Cation TFA 2 H⁺ (from TFA) TFA->tBu_Cation Deprotonated_Amine R-NH₃⁺ tBu_Cation->Deprotonated_Amine CO2 CO₂ tBu_Cation->CO2 Isobutylene Isobutylene tBu_Cation->Isobutylene tBu_Cation2 tBu⁺ Nucleophilic_Residue Nucleophilic Residue (Trp, Met, Cys, Tyr) tBu_Cation2->Nucleophilic_Residue Undesired Pathway Scavenger Scavenger (TIS, TES, H₂O, Thioanisole) tBu_Cation2->Scavenger Desired Pathway Side_Product Alkylated Side Product (Undesired) Nucleophilic_Residue->Side_Product Trapped_Cation Trapped/Neutralized Cation (e.g., Isobutane) Scavenger->Trapped_Cation

Caption: Mechanism of Boc deprotection and the role of scavengers.

Recommended Solutions:

  • Introduce or Optimize Scavengers: The most effective way to prevent tert-butylation is to add scavengers to the reaction.[13] The choice of scavenger depends on the sensitive residues present in your substrate.

  • Use a Scavenger Cocktail: A mixture of scavengers is often more effective. For peptides with multiple sensitive residues, a robust cocktail like "Reagent K" may be necessary.[5]

Table 1: Common Scavengers and Scavenger Cocktails for Boc Deprotection

Scavenger / Cocktail Typical Concentration (% v/v) Target Residues / Purpose Reference(s)
Triethylsilane (TES) 2.5 - 10% Reduces the tert-butyl cation to isobutane. [2][13]
Triisopropylsilane (TIS) 2.0 - 2.5% General purpose carbocation scavenger. [4][10]
Water 2.5 - 5% Reacts with the cation to form tert-butanol. [2][5]
Thioanisole 5 - 10% Protects Met and Trp residues. [2][5]
Anisole - Prevents alkylation of tryptophan. [13]
Standard Cocktail 95:2.5:2.5 (TFA:TIS:H₂O) General purpose for Cys-containing peptides. [5][10]

| Reagent K | 82.5:5:5:5:2.5 (TFA:phenol:water:thioanisole:EDT) | For peptides with multiple sensitive residues. |[5] |

Key Experimental Protocols

Protocol 1: Standard Solution-Phase Boc Deprotection with Scavengers

This protocol is a general starting point for solution-phase deprotection.

  • Preparation: Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.[4]

  • Cooling: Cool the solution to 0 °C in an ice bath.[4]

  • Reagent Addition: Prepare a deprotection cocktail. A recommended starting point is 50% TFA / 47.5% DCM / 2.5% TIS. Add an equal volume of this cocktail to the cooled solution.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.[1][4]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[1][11]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[1]

    • To remove residual TFA, co-evaporate with toluene (3 times).[1]

    • The resulting TFA salt can often be used directly. For neutralization, dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with saturated aqueous sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the free amine.[4][11]

Protocol 2: Monitoring Reaction Progress by HPLC

This protocol allows for precise determination of the reaction endpoint.

  • Aliquoting: At specified time points (e.g., 0, 30, 60, 120 minutes), take a small aliquot (e.g., 10-20 µL) from the reaction mixture.

  • Quenching: Immediately add the aliquot to a microcentrifuge tube containing ~200 µL of ice-cold diethyl ether to precipitate the product and stop the reaction.[10]

  • Isolation: Centrifuge the tube to pellet the product. Carefully decant the ether and allow any residual solvent to evaporate.[10]

  • Reconstitution: Dissolve the pellet in a suitable solvent for analysis, such as 100 µL of 50% aqueous acetonitrile containing 0.1% TFA.[10]

  • Analysis: Inject the sample onto an HPLC-MS system.

  • Data Interpretation: Compare the peak areas of the starting material, product, and any side products over time to determine the reaction kinetics and identify the optimal reaction time.[10]

Protocol 3: Work-up via Precipitation

This is a common method for isolating peptide products after cleavage from a solid-phase resin.

  • Filtration: After the reaction is complete, filter the resin and collect the filtrate containing the deprotected product.[10]

  • Precipitation: Add the filtrate dropwise to a centrifuge tube containing a 10-fold excess of ice-cold methyl tert-butyl ether (MTBE) or diethyl ether. A white precipitate should form.[4][10]

  • Maximizing Precipitation: Place the tube at -20 °C for at least 30 minutes.[4]

  • Isolation and Washing: Centrifuge the mixture and decant the ether. Wash the pellet twice more with cold ether to remove scavengers and other soluble impurities.[4][10]

  • Drying: Dry the final product pellet under a gentle stream of nitrogen or under vacuum.[4][10]

References

Technical Support Center: Optimizing Coupling Efficiency of Sterically Hindered Boc-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the coupling of sterically hindered Boc-amino acids in peptide synthesis.

Troubleshooting Guide

Issue: Low Coupling Efficiency or Incomplete Reactions

Low or incomplete coupling of sterically hindered Boc-amino acids is a primary contributor to low peptide yield and the generation of deletion sequences, which are often difficult to separate from the target peptide.[1]

Q1: My peptide yield is significantly lower after attempting to incorporate a sterically hindered Boc-amino acid. What are the likely causes?

A1: The primary reasons for low yield when incorporating bulky amino acids are often a combination of factors:

  • Steric Hindrance: The bulky nature of the amino acid residue can physically obstruct the approach of the activated amino acid to the growing peptide chain on the solid support.[1]

  • Peptide Aggregation: Sequences containing hydrophobic or aromatic residues are prone to aggregation on the solid support, which can mask the N-terminal amine and prevent efficient coupling.[1]

  • Suboptimal Activation: The chosen coupling reagent and conditions may not be sufficient to overcome the high activation energy barrier required for sterically hindered amino acids.[1]

Q2: What are the most effective coupling reagents for sterically hindered Boc-amino acids?

A2: For sterically demanding couplings, stronger activating reagents are recommended. While standard reagents like HBTU can be used, more potent options often provide significantly better results. The choice of coupling reagent is crucial for the success of peptide manufacturing.[2]

Coupling ReagentAdditiveBaseKey Features
HATU HOAtDIEA/2,4,6-CollidineHighly recommended for hindered couplings due to the formation of highly reactive OAt esters.[1]
HCTU 6-Cl-HOBtDIEA/2,4,6-CollidineMore reactive than HBTU due to the electron-withdrawing effect of the chlorine atom.[3]
PyBOP HOBtDIEA/2,4,6-CollidineAn effective phosphonium salt-based alternative to aminium reagents.[1]
PyAOP HOAtDIEA/2,4,6-CollidineA phosphonium salt equivalent to HATU, also highly efficient for difficult couplings.
COMU OxymaPureDIEA/2,4,6-CollidineA newer generation uronium salt with reactivity comparable to HATU, but with improved safety and solubility profiles.[2]
TFFH N/ADIEA/2,4,6-CollidineGenerates amino acid fluorides in situ, which are highly reactive and particularly effective for coupling sterically hindered α,α-disubstituted amino acids.[2][4]
PyClock 6-Cl-HOBtDIEA/2,4,6-CollidineA phosphonium-based reagent that generates highly reactive O-6-ClBt esters.[3]

Q3: I'm still experiencing poor coupling even with a stronger coupling reagent. What other parameters can I optimize?

A3: Beyond the choice of coupling reagent, several other factors can be adjusted to improve coupling efficiency:

  • Increase Reagent Equivalents: Using a higher excess of the Boc-amino acid and coupling reagents (e.g., 3-4 equivalents) can drive the reaction to completion.[1]

  • Extend Reaction Time: Sterically hindered couplings are often slower. Extending the coupling time to 4 hours or even overnight can significantly improve yields.[1]

  • Double Coupling: Repeating the coupling step with a fresh portion of activated amino acid before proceeding to the next deprotection step is a common and effective strategy.[1]

  • Elevated Temperature: Carefully increasing the reaction temperature (e.g., to 40-50 °C) can help overcome the activation energy barrier. However, this should be done with caution as it can also increase the risk of side reactions, including racemization.[4][5]

  • Solvent Choice: The choice of solvent is critical for proper resin swelling and solvation of the growing peptide chain.[6] For hydrophobic peptides, non-polar resins like polystyrene have shown better results.[7] While DMF is a common choice, in some cases, switching to or using mixtures with NMP or DMA can improve solvation and coupling efficiency.[6]

Issue: Side Reactions and Byproduct Formation

Q4: What are common side reactions to watch out for when coupling sterically hindered Boc-amino acids?

A4: Several side reactions can occur, particularly under forcing conditions:

  • Racemization: The risk of losing stereochemical integrity increases with stronger activation and longer reaction times. Using additives like HOBt, HOAt, or OxymaPure helps to suppress racemization.[3]

  • Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are particularly prone to forming a cyclic aspartimide byproduct, especially under basic conditions.[8]

  • Diketopiperazine Formation: After the deprotection of the second amino acid, the free N-terminus can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. This is more common with sequences that can readily form a six-membered ring.[8]

  • Guanidinylation: Uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can sometimes react with the free N-terminal amine, leading to the formation of a guanidinylated byproduct. While less common, it can be a concern in difficult couplings.

Frequently Asked Questions (FAQs)

Q5: What is the recommended general protocol for coupling a sterically hindered Boc-amino acid?

A5: The following is a robust starting protocol for a difficult coupling on a solid-phase synthesizer:

  • Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group.[1][8]

  • Washes: Wash the resin thoroughly with DCM, then IPA, and finally DMF to remove residual TFA and prepare for coupling.[1]

  • Neutralization: Neutralize the resin-bound amine salt with 10% DIEA in DMF (2 x 2 minutes). Wash thoroughly with DMF.[1]

  • Activation and Coupling:

    • In a separate vessel, dissolve 3 equivalents of the sterically hindered Boc-amino acid and 3 equivalents of HATU in DMF.

    • Add 6 equivalents of DIEA or 2,4,6-collidine to the mixture and allow it to pre-activate for 2-5 minutes.[1]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.[1]

  • Monitoring and/or Double Coupling:

    • Perform a qualitative test (e.g., Kaiser or TNBS test) to check for the presence of free amines.

    • If the test is positive, indicating incomplete coupling, repeat step 4 (double coupling).

  • Washes: Wash the resin with DMF, followed by DCM, to prepare for the next deprotection step.

Q6: Can I use carbodiimides like DCC or EDC for coupling hindered amino acids?

A6: While carbodiimides like DCC and EDC are workhorse reagents in peptide synthesis, they are generally less efficient for coupling sterically hindered amino acids compared to modern uronium/aminium or phosphonium salt reagents.[4][9] When used, they absolutely require an additive like HOBt or HOSu to form a more reactive active ester and to minimize racemization.[2] However, for particularly challenging couplings, reagents like HATU or COMU are superior.

Q7: Are there alternatives to standard coupling reagents for extremely difficult couplings?

A7: Yes, for exceptionally hindered systems where standard methods fail, forming an acyl fluoride of the Boc-amino acid can be a powerful strategy. Acyl fluorides are highly reactive and less sterically demanding, which can facilitate coupling to hindered amines.[4] Reagents like TFFH can be used to generate the acyl fluoride in situ.[2]

Q8: How does the Boc protecting group itself affect the coupling of hindered amino acids?

A8: The Boc group is bulky, which contributes to the overall steric hindrance around the alpha-carbon of the amino acid.[10] While essential for protecting the alpha-amino group, its size can exacerbate the difficulty of coupling an already hindered residue. The Boc group is stable under the basic conditions required for coupling but is readily removed with mild acid (e.g., TFA) before the next coupling cycle.[][]

Experimental Protocols & Visualizations

Protocol: Standard HATU-Mediated Coupling

This protocol outlines a typical manual solid-phase peptide synthesis (SPPS) coupling step for a sterically hindered Boc-amino acid.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Boc deprotection using 50% TFA in DCM for 20 minutes. Wash the resin sequentially with DCM (3x), IPA (3x), and DMF (3x). Neutralize with 10% DIEA in DMF (2x, 2 min each). Wash again with DMF (3x).

  • Activation Solution: In a separate vial, dissolve the Boc-amino acid (3 eq), HATU (3 eq), in DMF. Add DIEA (6 eq) and vortex the solution for 2 minutes to pre-activate.

  • Coupling Reaction: Add the activation solution to the neutralized peptide-resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.

  • Monitoring: Take a small sample of resin beads and wash them thoroughly. Perform a Kaiser test. A yellow/brown bead color indicates a complete or near-complete reaction. A blue/purple color indicates the presence of free primary amines and an incomplete reaction.

  • Post-Coupling Wash: Once the reaction is complete, drain the reaction vessel and wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.

Workflow for Troubleshooting Low Coupling Efficiency

Troubleshooting_Workflow start Low Coupling Yield Observed check_reagents Verify Reagent Quality and Concentration start->check_reagents stronger_reagent Switch to a Stronger Coupling Reagent (HATU, HCTU, COMU) check_reagents->stronger_reagent Reagents OK increase_equivalents Increase Equivalents of Amino Acid & Coupling Reagent (e.g., 3-4 eq) extend_time Extend Reaction Time (2-4 hours or longer) increase_equivalents->extend_time stronger_reagent->increase_equivalents double_coupling Perform Double Coupling increase_temp Increase Temperature (e.g., 40-50°C) double_coupling->increase_temp Still incomplete success Coupling Successful double_coupling->success Complete extend_time->double_coupling check_solvation Optimize Solvent System (DMF, NMP, DMA) increase_temp->check_solvation check_solvation->success Optimized

Caption: A logical workflow for troubleshooting poor coupling efficiency.

Activation Mechanism of Uronium/Aminium Reagents

Activation_Mechanism cluster_reactants Reactants cluster_products Activated Species BocAA Boc-AA-COOH ActiveEster Boc-AA-OAt (Active Ester) BocAA->ActiveEster HATU HATU HATU->ActiveEster Base Base (DIEA) Base->ActiveEster abstracts H⁺ FinalPeptide Boc-AA-NH-Peptide-Resin ActiveEster->FinalPeptide Peptide H₂N-Peptide-Resin Peptide->FinalPeptide attacks

Caption: Simplified mechanism for amino acid activation by HATU.

References

Preventing isotopic exchange of deuterium in Boc-L-Valine-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-L-Valine-d8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing unwanted isotopic exchange of deuterium. Below, you will find troubleshooting guides and frequently asked questions to ensure the isotopic integrity of your this compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern for this compound?

A1: Deuterium (D) exchange, or H/D exchange, is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom (proton) from the surrounding environment.[1] For this compound, this compromises the isotopic purity, which is critical for its use in applications such as quantitative mass spectrometry (where it serves as an internal standard) and NMR studies.[2] Loss of deuterium can lead to inaccurate quantification and misinterpretation of experimental results.

Q2: Which deuterium atoms on this compound are most susceptible to exchange?

A2: The deuterium atom on the α-carbon (the carbon adjacent to the carboxyl and amino groups) is generally the most susceptible to exchange, particularly under acidic or basic conditions.[3] The deuteriums on the isopropyl side chain are more stable but can also exchange under harsh conditions, such as in the presence of metal catalysts or at high temperatures.

Q3: What are the primary factors that promote deuterium exchange?

A3: The main factors promoting H/D exchange are:

  • Presence of protic solvents: Solvents with exchangeable protons, like water, methanol, and ethanol, can act as a source of hydrogen atoms.

  • Acidic or basic conditions: Both acids and bases can catalyze the exchange reaction. The rate of exchange is often lowest at a near-neutral pH.

  • Elevated temperatures: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.

  • Presence of metal catalysts: Certain metals can facilitate H/D exchange.

Q4: How should I store this compound to maintain its isotopic purity?

A4: To maintain isotopic purity, this compound should be stored as a solid in a tightly sealed container at -20°C or below, protected from moisture and light.[4] If you need to prepare a stock solution, use a high-purity, anhydrous aprotic solvent such as acetonitrile, DMSO, or DMF. Store solutions at -20°C or -80°C in tightly sealed vials to prevent the absorption of atmospheric moisture.

Troubleshooting Guide: Preventing Isotopic Exchange

This guide will help you identify and resolve potential issues related to deuterium exchange in your experiments with this compound.

Symptom Possible Cause Recommended Solution
Loss of Isotopic Purity in QC Samples Inappropriate Solvent: Use of protic solvents (e.g., water, methanol) for reconstitution or dilution.Reconstitute and dilute this compound in high-purity, anhydrous aprotic solvents (e.g., acetonitrile, DMSO).
Acidic or Basic Conditions: The experimental buffer or sample matrix is at a high or low pH.Adjust the pH of your solutions to be as close to neutral as possible, if compatible with your experimental protocol.
Prolonged Exposure to Protic Environment: The deuterated standard is in an aqueous or protic environment for an extended period.Minimize the time the deuterated compound is in a protic solvent. Prepare working solutions fresh daily.
Inconsistent Quantitative Results Variable Back-Exchange: Inconsistent levels of deuterium loss across different samples or batches.Ensure uniform sample handling and processing times. Use a consistent and appropriate quenching procedure to stop the exchange reaction at a defined point.
Contaminated Solvents or Reagents: Presence of water or acidic/basic impurities in solvents or reagents.Use high-purity, anhydrous solvents and fresh reagents. Store solvents under an inert atmosphere (e.g., argon or nitrogen).
Unexpected Peaks in Mass Spectrum Isotopic Scrambling: Exchange of deuterium atoms leading to a distribution of isotopologues with fewer than eight deuterium atoms.Review your experimental protocol for any steps that might induce exchange (e.g., high temperatures, extreme pH). Analyze a fresh sample of the standard to confirm its initial isotopic purity.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines the steps to determine the isotopic purity of this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in an anhydrous aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Further dilute the stock solution to a final concentration suitable for your HRMS instrument (e.g., 1 µg/mL).

  • HRMS Analysis:

    • Infuse the sample directly into the mass spectrometer or use a suitable LC method with a mobile phase containing aprotic solvents.

    • Acquire full-scan mass spectra in high-resolution mode to resolve the isotopic peaks of the molecular ion.

  • Data Analysis:

    • Identify the monoisotopic peak of the fully deuterated this compound.

    • Identify and integrate the peak intensities of the isotopologues with fewer deuterium atoms (M+0 to M+7, where M is the mass of the fully deuterated compound).

    • Calculate the isotopic purity as the percentage of the intensity of the fully deuterated peak relative to the sum of the intensities of all related isotopic peaks.

Protocol 2: Stability Assessment in an Aqueous Buffer

This protocol is for evaluating the stability of the deuterium label on this compound in a specific aqueous buffer.

  • Sample Preparation:

    • Prepare a stock solution of this compound in an anhydrous aprotic solvent (e.g., DMSO).

    • Spike a known concentration of the stock solution into your aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation:

    • Incubate the sample at the desired temperature (e.g., 37°C).

    • Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Quenching and Extraction:

    • Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins and stop any enzymatic activity.

    • If necessary, perform a liquid-liquid or solid-phase extraction to isolate the this compound from the buffer components.

  • Analysis:

    • Analyze the samples by LC-HRMS as described in Protocol 1.

  • Data Interpretation:

    • Calculate the percentage of the fully deuterated form remaining at each time point to determine the rate of deuterium exchange under your specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis start Start: this compound Solid reconstitute Reconstitute in Anhydrous Aprotic Solvent start->reconstitute dilute Dilute to Working Concentration reconstitute->dilute spike Spike into Experimental Matrix dilute->spike incubate Incubate at Controlled Temperature spike->incubate quench Quench Reaction (e.g., cold ACN) incubate->quench analyze Analyze by LC-HRMS quench->analyze end End: Assess Isotopic Purity analyze->end

Caption: Workflow for assessing the stability of this compound.

troubleshooting_logic start Inconsistent Results or Loss of Isotopic Purity check_solvent Is the solvent aprotic and anhydrous? start->check_solvent check_ph Is the pH of the medium neutral? check_solvent->check_ph Yes use_aprotic Action: Use anhydrous, aprotic solvent. check_solvent->use_aprotic No check_temp Is the temperature controlled and minimized? check_ph->check_temp Yes adjust_ph Action: Adjust pH towards neutral. check_ph->adjust_ph No control_temp Action: Lower and control temperature. check_temp->control_temp No resolved Issue Resolved check_temp->resolved Yes use_aprotic->check_ph adjust_ph->check_temp control_temp->resolved

Caption: Troubleshooting decision tree for deuterium exchange issues.

References

Addressing poor solubility of Boc-protected peptides during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of Boc-protected peptides during solid-phase peptide synthesis (SPPS). The information is tailored for researchers, scientists, and drug development professionals to help overcome challenges related to peptide aggregation and improve synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor solubility and aggregation of Boc-protected peptides during synthesis?

Poor solubility and aggregation of Boc-protected peptides during synthesis are primarily caused by the formation of intermolecular hydrogen bonds between peptide chains. This leads to the formation of secondary structures, such as β-sheets, rendering the growing peptide chain insoluble and inaccessible for subsequent coupling and deprotection steps.[1][2] Hydrophobic sequences are particularly prone to aggregation.[1] This issue is common in Boc-SPPS, especially after the neutralization of the protonated peptide, which can lead to aggregation.[3][4]

Q2: What are the initial signs of peptide aggregation on the resin?

A key indicator of on-resin aggregation is the failure of the peptide-resin to swell properly in the synthesis solvent.[1] In batch synthesis, the resin matrix may appear shrunken. For continuous flow synthesis, aggregation can be detected by a flattening and broadening of the deprotection profile.[5] Additionally, incomplete coupling reactions, which may be identified through a positive Kaiser or TNBS test, can also signify aggregation.[6]

Q3: How does Boc-SPPS chemistry inherently help in mitigating aggregation compared to Fmoc-SPPS?

In Boc-SPPS, the repetitive deprotection steps using trifluoroacetic acid (TFA) keep the N-terminal α-amino group protonated as a TFA salt.[5][7] This positive charge helps to disrupt the formation of secondary structures by electrostatic repulsion, thus reducing aggregation.[3] The TFA treatment itself can also help to break up previously formed secondary structures.[3]

Q4: What is in situ neutralization, and how does it help prevent aggregation in Boc-SPPS?

In situ neutralization is a streamlined protocol where the neutralization of the N-terminal TFA salt and the coupling of the next Boc-amino acid occur simultaneously in the presence of the activated amino acid and a non-nucleophilic base like diisopropylethylamine (DIEA).[4][5][7][8] This method minimizes the time the peptide-resin exists in a neutral, aggregation-prone state, thereby significantly improving the efficiency of chain assembly, especially for "difficult" sequences.[4][5][8]

Troubleshooting Guides

Issue 1: Incomplete coupling reaction observed.

If you observe an incomplete coupling reaction, it is crucial to determine if on-resin aggregation is the underlying cause.

Troubleshooting Workflow for Incomplete Coupling:

G start Incomplete Coupling Detected (e.g., Positive Kaiser Test) confirm_aggregation Confirm Aggregation: - Perform TNBS test (more reliable) - Visually inspect resin for shrinking start->confirm_aggregation double_couple Attempt Double Coupling: - Use fresh activated amino acid solution confirm_aggregation->double_couple Aggregation Suspected assess_double_couple Re-evaluate Coupling (Kaiser/TNBS Test) double_couple->assess_double_couple change_solvent Modify Solvent System: - Switch to NMP or add DMSO - Use 'Magic Mixture' assess_double_couple->change_solvent Still Incomplete resynthesis Consider Resynthesis: - Use a lower substitution resin - Incorporate backbone modifications assess_double_couple->resynthesis Severe Aggregation continue_synthesis Continue Synthesis assess_double_couple->continue_synthesis Coupling Complete additives Incorporate Additives: - Add chaotropic salts (e.g., LiCl, KSCN) - Use sonication during coupling change_solvent->additives additives->resynthesis If issues persist G cluster_deprotection Deprotection Step cluster_coupling In Situ Neutralization & Coupling cluster_final_wash Final Wash deprotection 1. Boc Deprotection: Treat peptide-resin with TFA solution (e.g., 50% TFA in DCM). wash1 2. Wash: Thoroughly wash with DCM and then DMF to remove residual acid. deprotection->wash1 pre_activation 3. Pre-activate Amino Acid: In a separate vessel, dissolve Boc-amino acid and coupling agent (e.g., HBTU) in DMF. combine 4. Combine Reagents: Add the activated amino acid solution to the peptide-resin (still in its TFA salt form). pre_activation->combine add_base 5. Add Base: Immediately add DIEA to the reaction vessel. combine->add_base couple 6. Couple: Agitate for the required reaction time. Neutralization and coupling occur simultaneously. add_base->couple wash2 7. Final Wash: Wash the peptide-resin with DMF to remove soluble byproducts and prepare for the next cycle. couple->wash2

References

Minimizing side reactions during the coupling of Boc-L-Valine-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize side reactions during the coupling of Boc-L-Valine-d8. The sterically hindered nature of valine presents unique challenges in peptide synthesis, which this guide aims to address through detailed protocols and comparative data.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the coupling of this compound?

A1: The primary side reactions when coupling the sterically hindered amino acid this compound are:

  • Incomplete Coupling: Due to the bulky isopropyl side chain of valine, the coupling reaction can be slow or incomplete, leading to deletion sequences in the final peptide.[1]

  • Racemization: Although urethane-protected amino acids like Boc-L-Valine are generally resistant to racemization, it can occur, especially with over-activation or prolonged exposure to basic conditions. The mechanism often involves the formation of a 5(4H)-oxazolone intermediate.[2][3]

  • Guanidinylation: When using uronium/aminium-based coupling reagents (e.g., HBTU, HATU), a side reaction can occur where the reagent reacts with the unprotected N-terminal amine of the peptide chain, forming a guanidinium group that terminates the chain.[4]

Q2: Does the deuterium labeling (d8) in this compound affect the coupling reaction?

A2: The deuterium labeling on the valine side chain does not significantly alter its chemical reactivity in peptide coupling reactions. The primary challenges are associated with the steric hindrance of the valine residue itself. The key consideration for the "d8" label is to ensure its retention throughout the synthesis and purification process for its intended use in applications like metabolic profiling or as an internal standard.

Q3: Which coupling reagents are recommended for a sterically hindered amino acid like this compound?

A3: For sterically hindered amino acids, more powerful coupling reagents are generally recommended.[1] Phosphonium-based reagents like PyBOP and aminium/uronium-based reagents such as HBTU, HCTU, and HATU are often more effective than standard carbodiimides (e.g., DCC, DIC).[2][5] HATU, in particular, is known for its high reactivity and is often used for difficult couplings.[5][6]

Q4: How can I monitor the completeness of the this compound coupling reaction?

A4: Monitoring the reaction is crucial. The Kaiser test (or ninhydrin test) is a common qualitative method to detect the presence of free primary amines on the solid support.[1][7] A positive result (blue beads) indicates an incomplete coupling, suggesting that a recoupling step is necessary.[1] Note that this test is not suitable for N-methylated amino acids or proline.

Troubleshooting Guides

Issue 1: Incomplete Coupling of this compound

Symptom: Kaiser test is positive (blue beads) after the coupling step. Mass spectrometry of the final peptide shows a significant peak corresponding to a deletion of the valine residue.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient reactivity of the coupling reagent.Switch to a more potent coupling reagent. If using DIC/HOBt, consider changing to HATU, HCTU, or PyBOP.[1][5]
Steric hindrance slowing the reaction.1. Double Couple: Perform a second coupling step with fresh reagents immediately after the first.[1] 2. Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even longer.[1][6]
Peptide aggregation on the solid support.1. Change Solvent: Switch from DMF to NMP or a mixture of DMF/DCM (1:1).[4][5] 2. Increase Temperature: Couple at a higher temperature (e.g., 40-50°C), but be mindful of potential racemization.[4] 3. Incorporate Chaotropic Salts: Add chaotropic salts like LiCl to the reaction mixture to disrupt secondary structures.
Issue 2: Racemization of the Valine Residue

Symptom: Chiral HPLC analysis of the cleaved peptide shows the presence of the D-Valine diastereomer.

Possible Causes & Solutions:

CauseRecommended Solution
Over-activation of the carboxylic acid.Avoid prolonged pre-activation times before adding the activated amino acid to the resin-bound peptide.
Presence of excess base.Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA, especially if racemization is a concern.[2] The use of additives like HOBt or HOAt is highly recommended to suppress racemization.[2][3]
High reaction temperatures.While elevated temperatures can improve coupling efficiency, they can also increase racemization. Find an optimal balance or use a more reactive coupling reagent at a lower temperature.
Issue 3: Chain Termination by Guanidinylation

Symptom: Mass spectrometry reveals a mass addition of +42 (or a related value depending on the reagent) on the N-terminal amine of a truncated peptide, and the desired full-length peptide is absent or in low yield.

Possible Causes & Solutions:

CauseRecommended Solution
Direct reaction of uronium/aminium reagent with the resin-bound amine.Pre-activate the this compound: Mix the amino acid, coupling reagent, and base in a separate vessel for a few minutes to form the activated ester before adding the mixture to the resin.[4][8]
Use of excess coupling reagent.Use a stoichiometric amount of the coupling reagent relative to the amino acid.[4]
In situ neutralization protocols.Employing in situ neutralization protocols can help suppress guanidinylation in Boc-based synthesis.[4]

Comparative Data on Coupling Reagents

The selection of a coupling reagent is critical for the successful incorporation of this compound. The following table summarizes the general characteristics of common coupling reagents for sterically hindered amino acids.

Coupling ReagentAdditiveRelative ReactivityAdvantagesDisadvantages
DIC HOBt / OxymaModerateLow cost, simple urea byproduct removal (soluble).[5]Can be slow for hindered couplings, risk of N-acylurea formation.[2]
HBTU / HCTU (Internal HOBt)HighFast reactions, widely used.Potential for guanidinylation if not pre-activated.[4] HOBt is explosive in its pure, water-free form.[2]
HATU (Internal HOAt)Very HighExcellent for difficult couplings, faster than HBTU, reduced racemization.[5]Higher cost, potential for guanidinylation. HOAt is also explosive.[2]
PyBOP NoneHighNo risk of guanidinylation, good solubility.[2]Byproduct (HMPA) is a suspected carcinogen.
COMU (Internal Oxyma)Very HighNon-explosive byproduct (Oxyma), highly reactive, water-soluble byproducts.[9]Higher cost than carbodiimides.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU
  • Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes.

  • Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 1 minute, followed by a 20-30 minute treatment.

  • Washing: Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (5x).

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.95 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of resin beads, wash them, and perform a Kaiser test.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5x) to remove excess reagents.

  • Recoupling (if necessary): If the Kaiser test is positive, repeat steps 4-7.

Protocol 2: Capping of Unreacted Amines

If a small number of free amines remain after a double coupling, it is advisable to cap them to prevent the formation of deletion peptides.

  • Washing: After the final coupling wash, wash the resin with DMF (3x).

  • Capping Solution: Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., in a 1:1:8 ratio).

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the next deprotection step.

Visualizations

experimental_workflow Experimental Workflow for this compound Coupling cluster_prep Preparation cluster_coupling Coupling cluster_monitoring Monitoring & Troubleshooting Resin_Swell 1. Swell Resin in DMF Boc_Deprotect 2. Boc Deprotection (TFA/DCM) Resin_Swell->Boc_Deprotect Wash_1 3. Wash (DCM, IPA, DMF) Boc_Deprotect->Wash_1 Preactivate 4. Pre-activate this compound (Amino Acid + Reagent + Base) Wash_1->Preactivate Couple 5. Add to Resin & Agitate Preactivate->Couple Kaiser_Test 6. Kaiser Test Couple->Kaiser_Test Recouple Recouple Kaiser_Test->Recouple Positive Capping Cap with Acetic Anhydride Kaiser_Test->Capping Slightly Positive after Recoupling Wash_2 7. Wash (DMF) Kaiser_Test->Wash_2 Negative Recouple->Couple Capping->Wash_2 Next_Cycle Proceed to Next Cycle Wash_2->Next_Cycle

Caption: Workflow for coupling this compound with troubleshooting steps.

side_reaction_logic Troubleshooting Logic for Common Side Reactions cluster_symptoms Observed Symptom cluster_solutions Potential Solutions Symptom1 Positive Kaiser Test (Incomplete Coupling) Sol1a Use Stronger Coupling Reagent (e.g., HATU, HCTU) Symptom1->Sol1a Sol1b Double Couple / Increase Time Symptom1->Sol1b Sol1c Change Solvent / Increase Temp Symptom1->Sol1c Symptom2 Diastereomer Peak in HPLC (Racemization) Sol2a Add HOBt / HOAt Symptom2->Sol2a Sol2b Use Weaker Base (NMM) Symptom2->Sol2b Sol2c Optimize Temperature Symptom2->Sol2c Symptom3 Mass Addition on N-terminus (Guanidinylation) Sol3a Pre-activate Amino Acid Symptom3->Sol3a Sol3b Use Stoichiometric Reagent Symptom3->Sol3b

Caption: Logic diagram for diagnosing and solving common side reactions.

References

Technical Support Center: Improving Mass Spectrometry Signal for Peptides Containing Boc-L-Valine-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the mass spectrometry analysis of peptides containing Boc-L-Valine-d8.

Frequently Asked Questions (FAQs)

Q1: I am not seeing a signal for my peptide containing this compound. What are the possible causes?

A1: A complete lack of signal can stem from several factors, ranging from sample preparation to instrument settings. Key areas to investigate include:

  • Poor Ionization Efficiency: The Boc (tert-Butoxycarbonyl) group is bulky and hydrophobic, which can hinder efficient ionization, particularly in electrospray ionization (ESI).

  • In-Source Fragmentation: The Boc group is labile and can fragment within the mass spectrometer's source, leading to a diminished or absent precursor ion signal.

  • Sample Loss: Peptides with hydrophobic protecting groups can be prone to adsorption to sample vials and chromatography components.

  • Incorrect Instrument Settings: The mass spectrometer may not be optimized for the specific mass-to-charge ratio (m/z) of your peptide.

Q2: My signal intensity for the this compound peptide is very low. How can I improve it?

A2: Low signal intensity is a common issue. Here are several strategies to enhance the signal:

  • Optimize ESI Source Conditions: Adjust parameters such as spray voltage, capillary temperature, and nebulizer gas flow to find the optimal conditions for your peptide's ionization.

  • Modify Mobile Phase Composition: The addition of organic modifiers or a small percentage of formic acid can improve protonation and ionization efficiency.

  • Use a Nano-flow LC System: Lower flow rates can enhance ionization efficiency and reduce ion suppression.

  • Consider a Different Ionization Technique: If available, Atmospheric Pressure Chemical Ionization (APCI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) could yield better results for your specific peptide.

Q3: I am observing a significant peak at M-100 or M-56 in my mass spectrum. What does this correspond to?

A3: These are characteristic neutral losses from the Boc protecting group.

  • Loss of 100 Da: This corresponds to the loss of the entire Boc group (C₅H₉O₂).

  • Loss of 56 Da: This is due to the loss of isobutylene (C₄H₈) from the Boc group.

The prevalence of these losses can be influenced by the collision energy in the mass spectrometer and the stability of the peptide itself.

Q4: Does the presence of deuterium in Valine-d8 affect the fragmentation of the peptide?

A4: Yes, the presence of stable isotopes can sometimes alter fragmentation patterns. While the fundamental fragmentation pathways (b- and y-ions) will remain the same, the relative abundances of certain fragment ions might change. Additionally, there is a possibility of hydrogen-deuterium scrambling, which can complicate spectral interpretation.[1]

Q5: How can I confirm that the Boc group is intact during my analysis?

A5: To verify the integrity of the Boc group, you can:

  • Use Soft Ionization Settings: Lowering the source fragmentation potential (e.g., cone voltage) can minimize in-source decay.

  • Perform Tandem MS (MS/MS): Isolate the precursor ion corresponding to the intact peptide and observe its fragmentation. The presence of fragment ions containing the Boc group will confirm its integrity.

  • Compare with a Deprotected Standard: If available, analyzing the peptide without the Boc group can help to identify peaks corresponding to the protected and unprotected forms.

Troubleshooting Guides

Problem: Weak or No Signal
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal ESI Source Parameters Systematically adjust spray voltage, capillary temperature, and gas flows.Improved signal intensity and stability.
Inappropriate Mobile Phase Add 0.1% formic acid to the mobile phase to enhance protonation.Increased signal for the protonated molecule [M+H]⁺.
Sample Adsorption Use low-adsorption vials and consider adding a small amount of an organic solvent like acetonitrile to the sample.Better sample recovery and improved signal.
In-source Fragmentation Reduce the cone voltage or fragmentor voltage in the MS source.Decrease in fragment ions corresponding to the loss of the Boc group and an increase in the precursor ion signal.
Problem: Poor Peak Shape and Reproducibility
Potential Cause Troubleshooting Step Expected Outcome
Poor Chromatography Optimize the LC gradient to ensure good separation and peak shape.Sharper, more symmetrical peaks.
Column Overloading Reduce the amount of sample injected onto the column.Improved peak shape and consistent retention times.
Sample Degradation Prepare fresh samples and keep them at a low temperature in the autosampler.More consistent peak areas between injections.

Data Presentation

Table 1: Expected Mass Shifts for this compound Peptides

Modification Mass Shift (Da) Notes
Boc Protection +100.0528Adds C₅H₉O₂ to the N-terminus or a side chain.
Valine to Valine-d8 +8.0502Replacement of 8 hydrogen atoms with deuterium in the valine side chain.
Combined +108.1030Total mass increase for a peptide with one Boc group and one Valine-d8.

Table 2: Illustrative Example of Signal Intensity Under Different Conditions

This table presents hypothetical data to demonstrate potential effects on signal intensity. Actual results may vary.

Condition Analyte Relative Signal Intensity (Arbitrary Units)
Standard ESI ConditionsBoc-L-Valine Peptide1.0 x 10⁵
Standard ESI ConditionsThis compound Peptide0.8 x 10⁵
Optimized ESI (Lower Cone Voltage)This compound Peptide2.5 x 10⁵
Optimized ESI + 0.1% Formic AcidThis compound Peptide5.0 x 10⁵

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis
  • Dissolve the Peptide: Dissolve the lyophilized peptide in a suitable solvent, such as 50:50 acetonitrile:water with 0.1% formic acid, to a stock concentration of 1 mg/mL.

  • Serial Dilution: Perform serial dilutions to achieve the desired final concentration for analysis. Use low-adsorption microcentrifuge tubes.

  • Internal Standard: If quantitative analysis is being performed, add a stable isotope-labeled internal standard at a known concentration.

  • Vortex and Centrifuge: Gently vortex the sample and centrifuge briefly to remove any particulates.

  • Transfer to Autosampler Vial: Transfer the final sample to a low-adsorption autosampler vial.

Protocol 2: Optimization of LC-MS Parameters
  • Liquid Chromatography:

    • Column: Use a C18 reversed-phase column suitable for peptide separations.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a shallow gradient (e.g., 5-40% B over 20 minutes) and adjust as needed to achieve good separation.

    • Flow Rate: For standard analytical LC, a flow rate of 0.3-0.5 mL/min is common. For nano-LC, flow rates are in the nL/min range.

  • Mass Spectrometry (ESI Positive Ion Mode):

    • Initial Source Settings:

      • Spray Voltage: 3.5-4.5 kV

      • Capillary Temperature: 275-325 °C

      • Nebulizer Gas: 30-40 psi

    • Optimization:

      • Perform flow injection analysis of the peptide to quickly optimize source parameters.

      • Monitor the precursor ion of the this compound peptide.

      • Adjust the cone/fragmentor voltage to minimize in-source fragmentation and maximize the precursor ion signal.

    • MS/MS Analysis:

      • Select the precursor ion of the intact peptide for fragmentation.

      • Apply a range of collision energies to obtain a comprehensive fragmentation spectrum.

Mandatory Visualization

G Troubleshooting Workflow for Low MS Signal cluster_sample Sample Issues cluster_lc LC Issues cluster_ms MS Optimization start Low or No Signal for This compound Peptide check_sample Verify Sample Preparation (Concentration, Dissolution, Age) start->check_sample sample_ok Sample Prep OK? check_sample->sample_ok check_lc Evaluate LC Performance (Peak Shape, Retention Time) lc_ok LC Performance OK? check_lc->lc_ok optimize_ms Optimize MS Parameters optimize_source Adjust ESI Source (Voltage, Temp, Gas) optimize_ms->optimize_source sample_ok->check_lc Yes remake_sample Remake Sample Use Low-Adsorption Vials sample_ok->remake_sample No remake_sample->check_sample lc_ok->optimize_ms Yes optimize_lc Optimize LC Method (Gradient, Column) lc_ok->optimize_lc No optimize_lc->check_lc adjust_fragmentor Lower Fragmentor/ Cone Voltage optimize_source->adjust_fragmentor check_mobile_phase Add 0.1% Formic Acid adjust_fragmentor->check_mobile_phase signal_improved Signal Improved? check_mobile_phase->signal_improved end Successful Analysis signal_improved->end Yes consider_alternatives Consider Alternative Ionization (APCI, MALDI) or Derivatization signal_improved->consider_alternatives No

Caption: Troubleshooting workflow for low MS signal of this compound peptides.

Fragmentation_Pathway Potential Fragmentation of a this compound Peptide precursor [Boc-Val(d8)-Peptide+H]+ neutral_loss_100 [Val(d8)-Peptide+H]+ (Loss of Boc, -100 Da) precursor->neutral_loss_100 In-source or CID neutral_loss_56 [C4H9O-CO-Val(d8)-Peptide+H]+ (Loss of Isobutylene, -56 Da) precursor->neutral_loss_56 In-source or CID b_ion b-ion (N-terminal fragment) precursor->b_ion CID y_ion y-ion (C-terminal fragment) precursor->y_ion CID b_ion_fragments Smaller b-ions b_ion->b_ion_fragments Further Fragmentation y_ion_fragments Smaller y-ions y_ion->y_ion_fragments Further Fragmentation

Caption: Potential fragmentation pathways for a this compound containing peptide.

Experimental_Workflow Experimental Workflow for Signal Optimization start Start sample_prep Sample Preparation (Protocol 1) start->sample_prep lc_setup LC Method Setup sample_prep->lc_setup ms_setup Initial MS Parameters (Protocol 2) lc_setup->ms_setup flow_injection Flow Injection Analysis for Source Optimization ms_setup->flow_injection lc_ms_run LC-MS Analysis flow_injection->lc_ms_run data_analysis Data Analysis and Evaluation lc_ms_run->data_analysis optimization_loop Iterative Optimization (LC Gradient, Collision Energy) data_analysis->optimization_loop optimization_loop->lc_ms_run Refine final_method Finalized Method optimization_loop->final_method Optimized

Caption: General experimental workflow for optimizing MS signal.

References

Technical Support Center: Strategies to Mitigate Racemization in Boc-Protected Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize or eliminate racemization during peptide synthesis using Boc-amino acids, ensuring the stereochemical integrity of your final peptide product.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of Boc-amino acid peptide synthesis?

A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid during the synthesis process. This results in the conversion of a pure L-amino acid into a mixture of its L- and D-enantiomers. The incorporation of a D-amino acid into the peptide chain, where an L-amino acid is intended, can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1]

Q2: What is the primary mechanism of racemization during the coupling step in Boc-SPPS?

A2: The most prevalent mechanism for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] The activated carboxyl group of the Boc-protected amino acid can cyclize to form this planar intermediate. The proton on the α-carbon of the oxazolone is acidic and can be readily abstracted by a base, leading to a loss of chirality. Subsequent nucleophilic attack by the free amine of the growing peptide chain on this achiral intermediate can occur from either side, resulting in both the desired L-peptide and the undesired D-diastereomer.[1][2] A secondary, less common mechanism is the direct abstraction of the α-proton by a base.[2][3]

Q3: Are certain amino acids more prone to racemization?

A3: Yes, some amino acids are particularly susceptible to racemization. Histidine (His) and Cysteine (Cys) are notoriously prone to this side reaction.[4][5] The imidazole ring of histidine can act as an internal base, catalyzing the racemization process.[6] Other amino acids with electron-withdrawing groups on their side chains can also be more susceptible.[2]

Q4: How does the choice of coupling reagent impact racemization?

A4: The coupling reagent plays a critical role in the rate of racemization. Highly reactive reagents can accelerate the formation of the oxazolone intermediate, thereby increasing the risk of racemization. However, modern coupling reagents are often used in conjunction with additives that suppress racemization. For instance, carbodiimides like DCC and DIC are almost always used with additives like HOBt or Oxyma.[3][4] Aminium/uronium salt-based reagents like HBTU and HATU are generally very efficient and lead to minimal racemization.[7][8]

Q5: What is the role of additives like HOBt and HOAt in preventing racemization?

A5: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization.[5][9] When used with a coupling reagent, they form activated esters that are more stable and less prone to cyclizing into the problematic oxazolone intermediate compared to the intermediates formed by the coupling reagent alone. These activated esters are still sufficiently reactive to couple efficiently with the incoming amine.[10]

Troubleshooting Guide

Problem ID Issue Observed Potential Causes Recommended Solutions & Strategies
RAC-Boc-001 High levels of diastereomeric impurities detected by HPLC or LC-MS.1. Inappropriate Coupling Reagent/Additive Combination: Using a highly activating coupling reagent without a racemization suppressant.[3] 2. Excess Base or Inappropriate Base: Strong bases or excess base can readily abstract the α-proton.[9] 3. High Reaction Temperature: Elevated temperatures accelerate the rate of racemization.[10] 4. Prolonged Activation Time: Allowing the amino acid to remain in its activated state for an extended period increases the chance of oxazolone formation.[10]1. Optimize Reagents: - Use aminium-based reagents like HBTU or HATU, which are known for low racemization.[7] - If using carbodiimides (e.g., DIC), always include an additive like HOBt or Oxyma.[3][4] - For particularly difficult couplings, consider newer generation reagents like COMU.[11] 2. Base Selection & Stoichiometry: - Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DIPEA.[1][3][9] - Use the minimum necessary amount of base. 3. Temperature Control: - Perform the coupling reaction at a lower temperature, such as 0 °C, especially for racemization-prone amino acids.[4][10] 4. Minimize Activation Time: - If pre-activation is necessary, keep the activation time to a minimum before adding it to the resin-bound peptide.[10]
RAC-Boc-002 Racemization specifically observed with Cysteine (Cys) or Histidine (His) residues.1. Inherent Susceptibility: The side chains of Cys and His can participate in and catalyze the racemization process.[5][6] 2. Inadequate Side-Chain Protection: An unprotected or inappropriately protected side chain can exacerbate racemization.1. For Histidine (His): - Protect the imidazole nitrogen. Common protecting groups in Boc chemistry include benzyloxymethyl (Bom) and dinitrophenyl (Dnp).[6] 2. For Cysteine (Cys): - Use a hindered base like 2,4,6-collidine.[1] - In segment coupling, the addition of copper(II) chloride (CuCl₂) has been shown to suppress racemization.[1][5]
RAC-Boc-003 Inconsistent racemization levels between different synthesis batches of the same peptide.1. Reagent Quality & Consistency: Purity of solvents, coupling reagents, and amino acids can vary. 2. Procedural Variations: Minor differences in reaction time, temperature, or reagent stoichiometry between batches.1. Standardize Reagents: - Use high-purity reagents from a reliable source. 2. Strict Protocol Adherence: - Carefully control reaction parameters such as temperature, time, and reagent equivalents. - Consider using an automated peptide synthesizer for improved consistency.

Quantitative Data on Racemization

The extent of racemization is highly dependent on the specific amino acid, coupling conditions, and the peptide sequence. The following table summarizes qualitative and semi-quantitative findings from the literature on the effectiveness of different reagents in suppressing racemization.

Coupling Reagent Additive Base Relative Racemization Level Notes
DIC/DCCNoneDIPEA/NMMHighNot recommended without an additive.[3]
DIC/DCCHOBtDIPEA/NMMLowA standard and effective combination for reducing racemization.[3][4]
DIC/DCCOxymaDIPEA/NMMVery LowOxyma is often more effective than HOBt at suppressing racemization.[1][4]
HBTUNone (contains HOBt moiety)DIPEA/NMMLowGenerally efficient with low racemization.[7]
HATUNone (contains HOAt moiety)DIPEA/NMMVery LowOften more effective than HBTU, especially for difficult couplings.[7]
COMUNone (contains Oxyma moiety)DIPEA/NMMVery LowA highly efficient reagent with a very low tendency for racemization.[1][11]

Experimental Protocols

Protocol 1: Standard Coupling Protocol to Minimize Racemization

This protocol describes a standard method for coupling a Boc-protected amino acid to a resin-bound peptide using DIC and HOBt, a combination known to reduce racemization.[4][10]

  • Resin Preparation:

    • Swell the peptide-resin in dichloromethane (DCM) or dimethylformamide (DMF).

    • Perform the Boc-deprotection step using trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).

    • Neutralize the resulting trifluoroacetate salt with a solution of a suitable base, such as 10% N,N-diisopropylethylamine (DIPEA) in DCM.

    • Wash the resin thoroughly with DCM and then DMF to remove excess base and salts.

  • Amino Acid Activation and Coupling:

    • In a separate reaction vessel, dissolve the Boc-amino acid (2-3 equivalents relative to resin loading) and HOBt (2-3 equivalents) in DMF.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add diisopropylcarbodiimide (DIC) (2-3 equivalents) dropwise to the cooled solution.

    • Allow the activation to proceed for 5-10 minutes at 0 °C.

  • Coupling to Resin:

    • Add the activated amino acid solution to the prepared, neutralized peptide-resin.

    • Agitate the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

    • Let the reaction proceed for 1-2 hours, or until completion as monitored by a qualitative test (e.g., Kaiser test).

  • Washing:

    • Once the coupling is complete, filter the resin and wash it thoroughly with DMF, DCM, and isopropanol to remove any byproducts (like diisopropylurea) and unreacted reagents.

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol outlines the steps for determining the enantiomeric purity of a synthetic peptide by analyzing a model dipeptide.

  • Dipeptide Synthesis:

    • Synthesize a model dipeptide (e.g., Boc-L-His-L-Leu-OMe or Boc-L-Cys-L-Leu-OMe) using the coupling conditions you wish to evaluate.

    • Prepare a standard of the desired L-L dipeptide and, if possible, the diastereomeric D-L dipeptide.

  • Sample Preparation:

    • After the coupling reaction and work-up, dissolve a small sample of the crude or purified dipeptide product in a suitable solvent (e.g., the mobile phase for HPLC).

  • Chiral HPLC Analysis:

    • Inject the sample onto a chiral HPLC column (e.g., a Chiralpak column).

    • Use an appropriate mobile phase, often a mixture of hexane and isopropanol, to separate the diastereomers.[10]

    • The flow rate should be optimized to achieve good separation.

  • Quantification:

    • Identify the peaks corresponding to the L-L and D-L diastereomers based on the retention times of the standards.

    • Integrate the peak areas for both diastereomers.

    • Calculate the percentage of racemization using the formula: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] x 100

Visualizations

RacemizationMechanism cluster_activation Amino Acid Activation cluster_racemization_path Racemization Pathway cluster_coupling Peptide Coupling BocAA Boc-L-Amino Acid ActivatedAA Activated Intermediate (e.g., O-acylisourea) BocAA->ActivatedAA Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) ActivatedAA->Oxazolone Cyclization LL_Peptide Desired L-L-Peptide ActivatedAA->LL_Peptide Direct Coupling (Desired Path) Enolate Enolate (Achiral) Oxazolone->Enolate + Base - H+ Enolate->LL_Peptide Nucleophilic Attack DL_Peptide Racemized D-L-Peptide Enolate->DL_Peptide PeptideResin H₂N-Peptide-Resin PeptideResin->LL_Peptide PeptideResin->LL_Peptide PeptideResin->DL_Peptide

Caption: Mechanism of racemization via oxazolone formation during peptide coupling.

TroubleshootingWorkflow Start High Racemization Detected CheckReagents Step 1: Evaluate Coupling Reagents and Additives Start->CheckReagents CheckBase Step 2: Assess Base Type and Stoichiometry CheckReagents->CheckBase If using DIC/DCC, add HOBt/Oxyma. If problem persists... CheckTemp Step 3: Review Reaction Temperature & Time CheckBase->CheckTemp Switch to weaker base (NMM). If problem persists... CheckAA Step 4: Consider Specific Amino Acid Properties CheckTemp->CheckAA Lower temperature to 0°C. If problem persists... Resolution Racemization Minimized CheckAA->Resolution Use specific protection for His/Cys.

Caption: A logical workflow for troubleshooting high racemization levels in Boc-SPPS.

References

Technical Support Center: Purity Assessment of Synthetic Peptides Containing Boc-L-Valine-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic peptides containing Boc-L-Valine-d8.

Frequently Asked Questions (FAQs)

1. What are the primary challenges in assessing the purity of peptides containing this compound?

The primary challenges stem from the unique properties of the Boc (tert-butyloxycarbonyl) protecting group and the deuterium-labeled valine. The Boc group is labile and can be partially or fully cleaved under analytical conditions, leading to the appearance of impurities that were not present in the original sample. Deuterium labeling can cause slight shifts in chromatographic retention times, potentially complicating peak identification and integration.

2. What are the most common impurities found in synthetic peptides?

Impurities in synthetic peptides can be broadly categorized as process-related or product-related.[1]

  • Process-Related Impurities: These arise during the synthesis process and include:

    • Deletion Sequences: Resulting from incomplete amino acid coupling.[2][3]

    • Insertion Sequences: Caused by the addition of more than one amino acid at a single step.[2]

    • Truncated Sequences: Incomplete peptide chains.

    • Incomplete Deprotection: Peptides with residual protecting groups from the synthesis.[2][4]

    • Racemization: Formation of diastereomers due to the conversion of L-amino acids to D-amino acids.[4]

  • Product-Related Impurities: These are modifications of the target peptide that can occur during synthesis or storage:

    • Oxidation: Particularly of methionine, tryptophan, and histidine residues.[2]

    • Deamidation: Of asparagine and glutamine residues.[1]

    • Aggregation: Formation of peptide dimers or larger oligomers.

3. How does the this compound specifically contribute to impurities?

The use of this compound can introduce specific impurities:

  • Boc-Cleavage Products: The Boc group is sensitive to acidic conditions, such as the trifluoroacetic acid (TFA) often used in reversed-phase HPLC mobile phases, and can be cleaved to yield the free amine. This can occur both during synthesis and during analysis.

  • Diastereomers: The synthesis of deuterated amino acids can sometimes lead to racemization, resulting in the presence of D-Valine-d8 in the final peptide.[5]

  • Incomplete Deuteration: The synthesis of the deuterated valine may not be 100% efficient, leading to a population of peptides with varying degrees of deuteration.

4. How does deuterium labeling affect HPLC analysis?

Deuterium-labeled compounds can exhibit a chromatographic isotope effect, typically resulting in slightly earlier elution times in reversed-phase HPLC compared to their non-deuterated counterparts.[6][7] This is due to subtle differences in the physicochemical properties of the C-D bond compared to the C-H bond.[7] For accurate purity assessment, it is crucial to be aware of this potential shift and not mistake the deuterated peptide for an impurity.

5. What is the expected mass spectrometry fragmentation pattern for a peptide containing this compound?

In addition to the standard peptide backbone fragmentation resulting in b and y ions, peptides containing a Boc group will show characteristic neutral losses under electrospray ionization (ESI) conditions. These include:

  • Loss of isobutylene (56 Da): A common fragmentation pathway for the Boc group.[4][6]

  • Loss of tert-butanol (74 Da): Another possible fragmentation of the Boc group.[6]

  • Loss of the entire Boc group (100 Da): This can also be observed.

The presence of the d8-valine will result in an 8 Da mass shift for any fragment ion containing this residue compared to the corresponding fragment of the non-deuterated peptide.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purity assessment of synthetic peptides containing this compound.

Problem Potential Cause Recommended Solution
Multiple peaks observed in HPLC, with one corresponding to the mass of the de-Boc'd peptide. In-source decay of the Boc group during ESI-MS. The acidic mobile phase (e.g., containing TFA) in HPLC can cause cleavage of the Boc group.Use a softer ionization technique if available, like MALDI.[1] Reduce the concentration of acid in the mobile phase or replace TFA with a weaker acid like formic acid.[1] Optimize MS source conditions to minimize in-source fragmentation.
A small, early-eluting peak is observed close to the main peptide peak in HPLC. This could be the non-deuterated version of the peptide if the this compound starting material was not 100% deuterated. Deuterated peptides often elute slightly earlier than their non-deuterated counterparts.[6][7]Confirm the identity of the peak by mass spectrometry. If it corresponds to the non-deuterated peptide, this indicates an impurity in the starting material.
Broad or tailing peaks in HPLC. Poor solubility of the peptide. Secondary interactions with the stationary phase. Inappropriate mobile phase composition.Dissolve the sample in a stronger solvent (e.g., with a small amount of organic modifier). Adjust the mobile phase pH or ionic strength. Use a different stationary phase (e.g., a different C18 column or a different chemistry).
Low signal intensity in Mass Spectrometry. Poor ionization of the peptide. Sample loss during preparation. Suppression of ionization by contaminants.Optimize the ESI source parameters (e.g., spray voltage, gas flow). Ensure proper sample cleanup to remove salts and other contaminants. Check for and troubleshoot any issues with the LC-MS system.
Identification of unknown impurities. Co-elution of multiple impurities. Complex fragmentation patterns.Employ high-resolution mass spectrometry (HRMS) for accurate mass determination.[3] Perform MS/MS fragmentation to obtain structural information. Use a combination of different analytical techniques (e.g., HPLC with different columns/mobile phases, CE-MS) to resolve co-eluting peaks.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of a synthetic peptide containing this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. This may need to be optimized based on the hydrophobicity of the peptide.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic amino acids like Trp, Tyr, Phe).

  • Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of approximately 1 mg/mL.

  • Analysis: Purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Identification

This protocol is for confirming the molecular weight of the target peptide and identifying impurities.

  • LC System: Use the same HPLC conditions as described above.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer is typically used.

  • Ionization Mode: Positive ion mode is generally preferred for peptides.

  • Mass Range: Scan a mass range that includes the expected molecular weight of the peptide and potential impurities.

  • Data Analysis:

    • Confirm the molecular weight of the main peak by examining the mass spectrum.

    • For impurity peaks, analyze their mass spectra to determine their molecular weights.

    • Perform MS/MS on the main peak and impurity peaks to obtain fragmentation data for structural elucidation.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Purity Assessment cluster_troubleshooting Troubleshooting SPPS Solid-Phase Peptide Synthesis (with this compound) Cleavage Cleavage from Resin SPPS->Cleavage Purification Crude Peptide Purification Cleavage->Purification HPLC RP-HPLC Analysis Purification->HPLC Purity Check LCMS LC-MS Analysis Purification->LCMS Identity Confirmation Data_Analysis Data Analysis & Purity Calculation HPLC->Data_Analysis LCMS->Data_Analysis Impure Impure? Data_Analysis->Impure Further_Purification Further Purification Cycles Impure->Further_Purification Yes Final_Product Final Pure Peptide Impure->Final_Product No (>95%) Further_Purification->HPLC Re-analyze

Caption: Workflow for the synthesis and purity assessment of a synthetic peptide.

Troubleshooting_Impurity_Identification cluster_impurities Potential Impurities Start Unknown Peak in HPLC MS_Analysis Analyze by LC-MS Start->MS_Analysis MW_Determination Determine Molecular Weight (MW) MS_Analysis->MW_Determination Compare_Expected Compare MW to Expected Impurities MW_Determination->Compare_Expected Impurity_Types Deletion (- Amino Acid) Insertion (+ Amino Acid) Incomplete Deprotection (+ Protecting Group) De-Boc'd Peptide (-100 Da) Oxidation (+16 Da) Non-deuterated Peptide (-8 Da) Decision Match Found? Compare_Expected->Decision Identify Identify Impurity Decision->Identify Yes MSMS Perform MS/MS for Structural Confirmation Decision->MSMS No MSMS->Identify

Caption: Decision tree for identifying unknown impurities in a synthetic peptide.

References

Validation & Comparative

A Head-to-Head Comparison of Boc and Fmoc Strategies for Synthesizing Valine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical decision that significantly influences the yield, purity, and overall success of the synthesis, particularly for challenging sequences. This guide provides an objective comparison of these two cornerstone methodologies, with a special focus on the synthesis of valine-containing peptides, which are notorious for their hydrophobicity and propensity for aggregation.

Valine, a β-branched amino acid, often contributes to the formation of "difficult sequences" that are prone to incomplete coupling reactions and aggregation of the growing peptide chain. This guide presents a comparative analysis of the Boc and Fmoc strategies in handling these challenges, supported by a summary of performance data and detailed experimental protocols.

At a Glance: Key Differences Between Boc and Fmoc SPPS

The fundamental distinction between the Boc and Fmoc strategies lies in the chemistry of the Nα-protecting group and the corresponding deprotection conditions.[1] The Boc group is acid-labile, requiring treatment with an acid like trifluoroacetic acid (TFA) for its removal.[2] In contrast, the Fmoc group is base-labile and is cleaved using a mild base, typically a solution of piperidine in a polar aprotic solvent.[] This difference in deprotection chemistry has profound implications for the synthesis of valine-containing peptides.

Performance Comparison in the Synthesis of Valine-Containing Peptides

While direct quantitative data comparing the synthesis of the same valine-containing peptide using both methods is not extensively available in a single study, a consensus has emerged in the scientific literature regarding their performance with hydrophobic and aggregation-prone sequences.

Table 1: Performance Characteristics of Boc vs. Fmoc for Valine-Containing Peptides

ParameterBoc StrategyFmoc Strategy
Aggregation Generally less problematic. The protonation of the N-terminus after TFA deprotection reduces hydrogen bonding and aggregation.[4]More prone to aggregation, especially with hydrophobic sequences containing valine.[4]
Coupling Efficiency Can be higher for difficult sequences due to reduced aggregation.[4]Can be lower for valine-rich sequences due to steric hindrance and peptide aggregation.
Crude Purity Often higher for hydrophobic peptides.[]May be lower for hydrophobic peptides due to deletion sequences and other side products arising from incomplete reactions.
Yield Can provide higher yields for "difficult sequences".[6]Yields can be significantly reduced by aggregation.
Side Reactions Main side reactions are related to the harsh acidic conditions (e.g., repeated TFA treatment and final HF cleavage).[7]Aspartimide formation is a major side reaction, particularly with base-labile side-chain protecting groups.[8]
Handling of "Difficult Sequences" Generally considered the preferred method for sequences prone to aggregation.[6][9]Requires special strategies to mitigate aggregation, such as the use of pseudoproline dipeptides, backbone protection, or microwave heating.[8][10]

Mitigating Aggregation in Valine-Containing Peptide Synthesis

Aggregation of the growing peptide chain is a primary cause of reduced yield and purity in SPPS.[10] This is particularly pronounced in Fmoc-based synthesis of hydrophobic peptides.

In Boc chemistry , the repetitive deprotection with TFA results in the formation of a protonated N-terminal amine. This charge helps to solvate the peptide chain and disrupt the intermolecular hydrogen bonds that lead to aggregation.[4]

For Fmoc chemistry , several strategies have been developed to overcome aggregation:

  • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific positions in the peptide backbone can disrupt the formation of secondary structures that lead to aggregation.[10]

  • Backbone Protection: The use of 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) groups to temporarily protect the backbone amide nitrogen can prevent hydrogen bonding and aggregation.[8]

  • Chaotropic Agents: The addition of chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions can help to disrupt aggregates.[11]

  • Microwave Synthesis: Applying microwave energy can accelerate coupling and deprotection reactions and help to reduce aggregation.[8]

Experimental Protocols

Below are generalized protocols for the manual synthesis of a hypothetical valine-containing peptide using both Boc and Fmoc strategies. These protocols incorporate best practices for handling difficult sequences.

Boc Solid-Phase Peptide Synthesis Protocol for a Valine-Containing Peptide

This protocol is designed for a peptide with a C-terminal amide, using MBHA resin.

  • Resin Swelling and Preparation:

    • Swell MBHA resin in dichloromethane (DCM) for 1 hour.

    • Wash the resin with DCM (3x) and then with 50% TFA in DCM (1x).

  • First Amino Acid Coupling:

    • Couple the first Boc-protected amino acid (e.g., Boc-Val-OH) using a standard coupling reagent like HBTU in the presence of a base such as N,N-diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF). Allow the reaction to proceed for at least 2 hours.

    • Monitor the coupling reaction using the Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Synthesis Cycle (for each subsequent amino acid):

    • Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, followed by a 20-minute deprotection with 50% TFA in DCM.[7]

    • Washing: Wash the resin with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).

    • Neutralization: Neutralize the resin with a 10% solution of DIEA in DCM for 5-10 minutes. Wash with DCM (3x).

    • Coupling: Dissolve the next Boc-protected amino acid (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF. Add DIEA (4-8 equivalents) to activate the amino acid. Add the activated amino acid solution to the resin and agitate for 1-2 hours. For the coupling of valine, a double coupling may be necessary.

    • Monitoring and Washing: Monitor the reaction with the Kaiser test. Once complete, wash the resin with DMF (3x) and DCM (3x).

  • Final Cleavage and Deprotection:

    • After the final synthesis cycle, wash the resin with DCM and dry it under vacuum.

    • Treat the peptide-resin with anhydrous hydrogen fluoride (HF) in the presence of a scavenger such as anisole at 0°C for 1-2 hours. (Caution: HF is extremely corrosive and toxic. This step requires specialized equipment and safety precautions).

    • Evaporate the HF under vacuum.

    • Wash the crude peptide with cold diethyl ether to precipitate it.

    • Dissolve the crude peptide in an appropriate buffer for purification by HPLC.

Fmoc Solid-Phase Peptide Synthesis Protocol for a Valine-Containing Peptide

This protocol is designed for a peptide with a C-terminal amide, using Rink Amide resin.

  • Resin Swelling and Preparation:

    • Swell Rink Amide resin in DMF for 1 hour.

    • Wash the resin with DMF (3x).

  • Fmoc Deprotection (Initial):

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the initial Fmoc group.

    • Wash the resin with DMF (5x).

  • Synthesis Cycle (for each amino acid):

    • Coupling: Dissolve the Fmoc-protected amino acid (e.g., Fmoc-Val-OH, 3 equivalents) and a coupling reagent (e.g., HBTU, 3 equivalents) and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to the mixture. Add the activated amino acid solution to the resin and agitate for 1-2 hours. For valine coupling, a longer reaction time or a double coupling may be required.

    • Monitoring and Washing: Monitor the coupling reaction with the Kaiser test. Once complete, wash the resin with DMF (3x) and DCM (3x).

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for 10 minutes.

    • Washing: Wash the resin with DMF (5x).

  • Final Cleavage and Deprotection:

    • After the final synthesis cycle and Fmoc deprotection, wash the resin with DMF (5x) and DCM (5x), and dry it under vacuum.

    • Treat the peptide-resin with a cleavage cocktail, typically TFA/H2O/triisopropylsilane (TIS) (95:2.5:2.5 v/v/v), for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether (2x).

    • Dissolve the crude peptide in an appropriate buffer for purification by HPLC.

Visualizing the Synthesis Workflows

To better understand the cyclical nature of each strategy, the following diagrams illustrate the key steps in Boc and Fmoc SPPS.

Boc_SPPS_Workflow Start Start: Boc-AA-Resin Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (Boc-AA, HBTU, DIEA in DMF) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Cycle Repeat Cycle Wash3->Cycle Next Amino Acid Cleavage Final Cleavage (HF) Wash3->Cleavage Final Cycle Cycle->Deprotection End Purified Peptide Cleavage->End

Caption: Boc Solid-Phase Peptide Synthesis Cycle.

Fmoc_SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-AA, HBTU, DIEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Cycle Repeat Cycle Wash2->Cycle Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Cycle Cycle->Deprotection Cleavage Final Cleavage (TFA Cocktail) Final_Deprotection->Cleavage End Purified Peptide Cleavage->End

Caption: Fmoc Solid-Phase Peptide Synthesis Cycle.

Conclusion

The choice between Boc and Fmoc strategies for the synthesis of valine-containing peptides is a nuanced one, heavily influenced by the specific sequence and the resources available. The Boc strategy, while employing harsher reagents, is often more effective at mitigating the aggregation issues commonly encountered with hydrophobic peptides.[4][6] The Fmoc strategy, with its milder conditions, is generally more popular but may require the implementation of specialized techniques to achieve high purity and yield for valine-rich sequences.[9] A thorough understanding of the chemistry and potential pitfalls of each method is paramount for the successful synthesis of these challenging peptides. Researchers should consider a preliminary small-scale synthesis to determine the optimal strategy for their specific target peptide.

References

The Gold Standard of Accuracy: A Comparative Guide to Protein Quantification Using Deuterated and Non-Deuterated Boc-L-Valine Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the choice of an appropriate internal standard is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of the performance of deuterated Boc-L-Valine-d8 against non-deuterated standards in protein quantification, supported by established principles of mass spectrometry-based proteomics and detailed experimental methodologies.

The use of stable isotope-labeled (SIL) internal standards is widely recognized as the gold standard in quantitative bioanalysis. This approach, particularly when integrated into metabolic labeling techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), offers unparalleled accuracy and precision. By introducing a "heavy" version of an amino acid, such as this compound, into cell culture, proteins are synthesized with this labeled amino acid. When mixed with a "light" sample (containing the natural, non-deuterated amino acid), the relative protein abundance can be precisely determined by mass spectrometry.

Performance Comparison: Deuterated vs. Non-Deuterated Standards

The fundamental advantage of a deuterated internal standard like this compound lies in its near-identical physicochemical properties to its non-deuterated counterpart. This ensures that the standard and the analyte behave similarly during the entire experimental workflow, from cell lysis and protein extraction to enzymatic digestion and mass spectrometry analysis. This co-processing minimizes variability and leads to more accurate and precise quantification.

Table 1: Comparative Performance of Deuterated vs. Non-Deuterated Standards in Protein Quantification

Performance MetricDeuterated Standard (e.g., this compound)Non-Deuterated (Analog) StandardRationale
Accuracy HighModerate to LowThe deuterated standard co-elutes with the analyte, experiencing the same matrix effects and ionization suppression/enhancement, leading to more accurate normalization.[1][2]
Precision (%CV) LowModerate to HighBy minimizing variability at each step of the workflow, the use of a deuterated standard results in lower coefficients of variation (%CV) and higher precision.[2]
Linearity ExcellentGood to ModerateThe consistent normalization across a wide dynamic range provided by a co-eluting internal standard generally leads to better linearity of the calibration curve.
Matrix Effect Compensation ExcellentPoor to ModerateAs the deuterated standard is chemically identical to the analyte, it is the ideal tool to compensate for the unpredictable effects of the sample matrix on ionization efficiency.[1]
Correction for Sample Loss ExcellentModerateWhen used in a SILAC workflow, the deuterated standard is introduced at the very beginning, accounting for any sample loss during the entire preparation process.

Experimental Protocols

To achieve accurate and reproducible protein quantification using this compound, a meticulously executed experimental protocol is essential. The following provides a detailed methodology for a typical SILAC experiment.

Key Experiment: Relative Protein Quantification using SILAC with this compound

Objective: To determine the relative abundance of proteins between two cell populations (e.g., control vs. treated) using metabolic labeling with this compound.

Materials:

  • Cell lines of interest

  • SILAC-grade DMEM or other appropriate base medium lacking L-Valine

  • Dialyzed fetal bovine serum (dFBS)

  • Boc-L-Valine (non-deuterated)

  • This compound (deuterated)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

  • Cell Culture and Metabolic Labeling:

    • Culture two populations of cells in parallel.

    • For the "light" population, supplement the L-Valine-deficient medium with a standard concentration of non-deuterated Boc-L-Valine.

    • For the "heavy" population, supplement the L-Valine-deficient medium with the same concentration of this compound.

    • Culture the cells for at least five to six cell doublings to ensure complete incorporation of the labeled and unlabeled amino acids.[3] Monitor incorporation efficiency by analyzing a small sample of protein extract by mass spectrometry.

  • Experimental Treatment:

    • Apply the desired experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells) while maintaining the other as a control.

  • Cell Harvesting and Lysis:

    • Harvest both cell populations.

    • Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.

    • Lyse the combined cell pellet using an appropriate lysis buffer.

    • Quantify the total protein concentration of the lysate.

  • Protein Digestion:

    • Take a defined amount of protein lysate (e.g., 100 µg).

    • Reduce the disulfide bonds by adding DTT and incubating.

    • Alkylate the cysteine residues by adding IAA and incubating in the dark.

    • Digest the proteins into peptides by adding trypsin and incubating overnight at 37°C.

  • Peptide Cleanup and LC-MS/MS Analysis:

    • Acidify the peptide mixture with formic acid to stop the digestion.

    • Clean up the peptides using a solid-phase extraction method (e.g., C18 StageTips).

    • Analyze the cleaned peptides by LC-MS/MS. The mass spectrometer will detect pairs of peptides, one "light" and one "heavy," separated by the mass difference of the incorporated valine isotope.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs.

    • The protein ratio is determined from the median of the ratios of its constituent peptides.

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the underlying principles, the following diagrams are provided.

SILAC_Workflow cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Analysis Light Culture Cell Culture (with Boc-L-Valine) Combine Combine Cell Populations (1:1) Light Culture->Combine Heavy Culture Cell Culture (with this compound) Heavy Culture->Combine Lysis Cell Lysis Combine->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Analysis (Quantify Heavy/Light Ratios) LCMS->Data

Caption: A generalized workflow for a SILAC experiment using deuterated and non-deuterated valine.

Quantification_Principle Analyte Protein with non-deuterated Valine MS Mass Spectrometer Analyte->MS Standard Protein with This compound Standard->MS Ratio Accurate Quantification MS->Ratio Ratio of Intensities

References

Validation of quantitative proteomics data obtained with stable isotope labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing stable isotope labeling in quantitative proteomics, robust validation of findings is paramount. This guide provides a comparative overview of common validation techniques, complete with experimental protocols and data to support informed decisions in your research.

This guide explores the most widely used techniques for validating quantitative proteomics data, including targeted mass spectrometry and antibody-based immunoassays. We provide a head-to-head comparison of these methods, detailing their principles, workflows, and key performance characteristics to help you select the most appropriate validation strategy for your research needs.

Comparison of Validation Techniques

The selection of a validation method depends on various factors, including the availability of specific reagents (e.g., antibodies), the required level of sensitivity and specificity, and the desired throughput. Below is a summary of commonly employed validation techniques.

TechniquePrincipleThroughputSensitivitySpecificityKey AdvantageKey Disadvantage
Targeted Mass Spectrometry
Selected/Multiple Reaction Monitoring (SRM/MRM)Mass spectrometry-based targeted quantification of specific peptides.[3][4]HighHighVery HighHigh specificity and multiplexing capabilities.[3]Requires specialized mass spectrometry instrumentation and expertise.[4]
Parallel Reaction Monitoring (PRM)Targeted quantification using high-resolution mass spectrometry to monitor all fragment ions of a precursor peptide.[5]HighHighVery HighExcellent specificity and simpler method development than SRM.[6]Requires high-resolution mass spectrometer.
Antibody-Based Immunoassays
Western BlottingImmunoassay for detecting and quantifying specific proteins separated by gel electrophoresis.LowModerateModerate to HighWidely accessible and provides information on protein size.Dependent on antibody specificity; semi-quantitative.
Enzyme-Linked Immunosorbent Assay (ELISA)Plate-based immunoassay for detecting and quantifying a specific protein in a sample.HighHighHighHigh sensitivity and suitable for large sample numbers.[7]Requires a specific antibody pair for each target.
Immunohistochemistry (IHC)In situ detection of proteins in tissue sections using specific antibodies.Low to ModerateModerateHighProvides spatial information on protein expression within tissues.Semi-quantitative and dependent on antibody quality.

Experimental Workflows and Protocols

To facilitate the implementation of these validation techniques, we provide detailed diagrams of the experimental workflows and step-by-step protocols for key methods.

Targeted Mass Spectrometry Workflow

Targeted mass spectrometry approaches like SRM/MRM and PRM offer a highly specific and sensitive means of validating proteomics findings.[3][5] The general workflow involves the selection of proteotypic peptides for the protein of interest, optimization of instrument parameters, and analysis of the target peptides in the biological samples.

cluster_discovery Discovery Proteomics cluster_validation Targeted MS Validation discovery Quantitative Proteomics (SILAC, TMT, iTRAQ) protein_list List of Differentially Expressed Proteins discovery->protein_list peptide_selection Proteotypic Peptide Selection protein_list->peptide_selection assay_dev Assay Development (SRM/PRM) peptide_selection->assay_dev sample_prep Sample Preparation (Digestion, Spiking Standards) assay_dev->sample_prep lc_ms LC-MS/MS Analysis sample_prep->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis validation_result Validated Protein Quantification data_analysis->validation_result

Caption: Workflow for targeted mass spectrometry validation.

  • Peptide Selection: Choose 2-3 unique, proteotypic peptides for each target protein identified in the discovery proteomics experiment.[8]

  • Assay Development:

    • Synthesize stable isotope-labeled internal standard (SIS) peptides for each target peptide.

    • Optimize collision energy and other MS parameters for each precursor-to-fragment ion transition.[8]

  • Sample Preparation:

    • Digest protein samples with trypsin.

    • Spike in a known concentration of SIS peptides into each digested sample.

  • LC-MS/MS Analysis: Analyze the samples on a triple quadrupole mass spectrometer operating in SRM/MRM mode.[3]

  • Data Analysis: Integrate the peak areas of the endogenous and SIS peptides to determine the absolute or relative quantity of the target protein.

Antibody-Based Immunoassay Workflow

Antibody-based methods are a common choice for validation due to their accessibility. The success of these assays is highly dependent on the quality and specificity of the antibodies used.

cluster_discovery Discovery Proteomics cluster_validation Antibody-Based Validation discovery Quantitative Proteomics (SILAC, TMT, iTRAQ) protein_list List of Differentially Expressed Proteins discovery->protein_list ab_selection Antibody Selection & Validation protein_list->ab_selection immunoassay Immunoassay (Western Blot, ELISA, IHC) ab_selection->immunoassay sample_prep Sample Preparation (Lysis, Protein Quantification) sample_prep->immunoassay detection Signal Detection & Quantification immunoassay->detection validation_result Validated Protein Expression detection->validation_result

Caption: Workflow for antibody-based validation techniques.

  • Sample Preparation:

    • Lyse cells or tissues to extract proteins.

    • Determine protein concentration using a suitable assay (e.g., BCA).

  • Gel Electrophoresis: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[10]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.

  • Coating: Coat a 96-well plate with a capture antibody specific for the target protein and incubate overnight at 4°C.[7]

  • Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.[11]

  • Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.[7]

  • Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour at room temperature.[7]

  • Enzyme Conjugate Incubation: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a TMB substrate solution.

  • Reaction Stop and Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.

  • Analysis: Generate a standard curve and calculate the concentration of the target protein in the samples.

Signaling Pathway Analysis

Quantitative proteomics is a powerful tool for elucidating the dynamics of cellular signaling pathways. Below are examples of key signaling pathways often investigated using these techniques, illustrated with Graphviz diagrams.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[12][13] Its dysregulation is implicated in various cancers.

EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates CellGrowth Cell Growth/ Survival AKT->CellGrowth

References

A Researcher's Guide to Metabolic Tracing: Boc-L-Valine-d8 vs. 13C- and 15N-Labeled Valine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is a critical decision in the design of metabolic studies. This guide provides an objective comparison of three commonly used labeled forms of the essential amino acid valine: Boc-L-Valine-d8, 13C-labeled valine, and 15N-labeled valine. By examining their respective advantages and disadvantages, supported by experimental data and detailed protocols, this guide aims to inform the selection of the most suitable tracer for your specific research needs.

Stable isotope tracers are invaluable tools for elucidating metabolic pathways, quantifying metabolic fluxes, and understanding the metabolic reprogramming that occurs in various physiological and pathological states.[1][2] Valine, a branched-chain amino acid (BCAA), plays a crucial role in protein synthesis, energy metabolism, and cellular signaling, making it a key target for metabolic investigation.[3][[“]][5] The choice between deuterium (d8), carbon-13 (13C), or nitrogen-15 (15N) labeling depends on the specific biological question, the analytical platform available, and the potential for isotopic effects on metabolism.

Comparative Analysis of Labeled Valine Tracers

The selection of an isotopic tracer for metabolic studies involves a trade-off between cost, the potential for kinetic isotope effects, and the type of information that can be obtained. The following table summarizes the key characteristics of this compound, 13C-labeled valine, and 15N-labeled valine.

FeatureThis compound13C-Labeled Valine15N-Labeled Valine
Type of Label Stable Isotope (Deuterium)Stable Isotope (Carbon-13)Stable Isotope (Nitrogen-15)
Common Analytical Techniques Mass Spectrometry (MS)Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
Primary Application Tracing carbon skeleton fate, use as an internal standard.[6][7]Tracing carbon flux through metabolic pathways.[1][][9]Tracing nitrogen fate in amino acid metabolism and protein synthesis.[][10][11]
Kinetic Isotope Effect (KIE) Potentially significant, as the C-D bond is stronger than the C-H bond, which can alter reaction rates.[12][13][14][15]Generally considered negligible for most biological reactions.[12]Generally considered negligible for most biological reactions.
Boc Protecting Group Requires chemical or enzymatic removal prior to use in metabolic tracing experiments to free the amine group.[16][17][18][19][20]Not applicable.Not applicable.
Cost Generally lower than 13C-labeled compounds.Higher than deuterium-labeled compounds.Generally less costly than 13C-labeled amino acids.[15]
Mass Shift in MS +8 Da (for d8)Variable depending on the number of 13C atoms (e.g., +5 for U-13C5).+1 Da (for a single 15N).
Information Provided Fate of the carbon backbone of valine.Detailed information on the flow of carbon atoms through central carbon metabolism.[9][21]Insights into transamination reactions, nitrogen recycling, and de novo amino acid synthesis.[10][11]

Experimental Protocols

The following are generalized protocols for metabolic tracing experiments using the different labeled valine tracers. Specific parameters such as cell density, tracer concentration, and incubation time should be optimized for each experimental system.

This compound Metabolic Tracing (via Mass Spectrometry)

This protocol assumes the use of this compound for tracing the carbon skeleton of valine in a mammalian cell culture system.

  • Boc Deprotection:

    • Prior to the experiment, the Boc protecting group must be removed from this compound to yield L-Valine-d8. This can be achieved using standard chemical methods, such as treatment with trifluoroacetic acid (TFA).[20] Subsequently, the deprotected L-Valine-d8 should be purified and its concentration accurately determined.

  • Cell Culture and Labeling:

    • Culture mammalian cells to the desired confluency in standard growth medium.

    • Prepare a labeling medium by supplementing valine-free medium with a known concentration of L-Valine-d8. The concentration should be optimized but is often in the physiological range.

    • Remove the standard growth medium, wash the cells with phosphate-buffered saline (PBS), and add the labeling medium.

    • Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled valine.

  • Metabolite Extraction:

    • After incubation, rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold PBS.

    • Extract the intracellular metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the cell monolayer.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet protein and cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation and LC-MS/MS Analysis:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

    • Analyze the samples using an LC-MS/MS system to identify and quantify the d8-labeled valine and its downstream metabolites. The mass shift of +8 Da will be used to distinguish labeled from unlabeled molecules.[6]

13C-Labeled Valine Metabolic Tracing (via GC-MS)

This protocol outlines the use of uniformly labeled 13C-valine ([U-13C5]-Valine) to trace carbon flux in a bacterial culture.

  • Bacterial Culture and Labeling:

    • Grow bacteria in a minimal medium with a defined carbon source to mid-log phase.

    • Prepare a labeling medium by replacing the unlabeled valine with [U-13C5]-Valine.

    • Inoculate the labeling medium with the bacterial culture and grow for a specific period to achieve isotopic steady state.

  • Metabolite Extraction and Protein Hydrolysis:

    • Harvest the bacterial cells by centrifugation.

    • Quench metabolism by rapidly freezing the cell pellet in liquid nitrogen.

    • Extract metabolites using a suitable solvent mixture.

    • To analyze the incorporation of 13C into proteinogenic amino acids, hydrolyze the protein pellet using 6M HCl at 110°C for 24 hours.

  • Derivatization and GC-MS Analysis:

    • Dry the hydrolyzed amino acid samples.

    • Derivatize the amino acids to make them volatile for gas chromatography (GC) analysis. A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (TBDMS).

    • Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of valine and other amino acids. The incorporation of 13C will result in a mass shift in the fragments detected by the mass spectrometer.[21]

15N-Labeled Valine Metabolic Tracing (via NMR)

This protocol describes the use of 15N-valine to trace nitrogen metabolism in a cellular system using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Cell Culture and Labeling:

    • Culture cells in a medium containing 15N-labeled valine.

    • Incubate the cells to allow for the incorporation of the 15N label into valine-containing metabolites and proteins.

  • Sample Preparation for NMR:

    • Harvest the cells and extract metabolites as described in the previous protocols.

    • For NMR analysis, the dried metabolite extract is reconstituted in a deuterated buffer (e.g., D2O with a pH indicator and a chemical shift reference).

  • NMR Data Acquisition and Analysis:

    • Acquire 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectra to detect the correlation between protons and 15N nuclei.

    • The presence of 15N will result in specific signals in the 2D HSQC spectrum, allowing for the identification and quantification of 15N-labeled metabolites.[10][11]

Visualizing Metabolic and Signaling Pathways

Understanding the metabolic fate of valine and its role in cellular signaling is crucial for interpreting tracer experiments. The following diagrams, generated using the DOT language, illustrate the valine catabolism pathway and its connection to the mTOR signaling pathway.

Valine_Catabolism_Pathway Valine Valine alpha_KIV α-Ketoisovalerate Valine->alpha_KIV BCAT Isobutyryl_CoA Isobutyryl-CoA alpha_KIV->Isobutyryl_CoA BCKDH Methylacrylyl_CoA Methylacrylyl-CoA Isobutyryl_CoA->Methylacrylyl_CoA Hydroxyisobutyryl_CoA 3-Hydroxyisobutyryl-CoA Methylacrylyl_CoA->Hydroxyisobutyryl_CoA Hydroxyisobutyrate 3-Hydroxyisobutyrate Hydroxyisobutyryl_CoA->Hydroxyisobutyrate Methylmalonate_Semialdehyde Methylmalonate Semialdehyde Hydroxyisobutyrate->Methylmalonate_Semialdehyde Propionyl_CoA Propionyl-CoA Methylmalonate_Semialdehyde->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: The catabolic pathway of valine.

BCAA_mTOR_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular BCAA BCAAs (Leucine, Isoleucine, Valine) mTORC1 mTORC1 BCAA->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourE_BP1 4E-BP1 mTORC1->fourE_BP1 Phosphorylates (inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourE_BP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: BCAAs activate the mTORC1 signaling pathway.

Experimental Workflow for Stable Isotope-Resolved Metabolomics (SIRM)

The general workflow for a stable isotope-resolved metabolomics (SIRM) experiment is applicable to all three types of labeled valine.

SIRM_Workflow Start Start: Experimental Design Labeling Isotopic Labeling (e.g., 13C-Valine in cell culture) Start->Labeling Quenching Rapid Quenching of Metabolism Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis Analytical Platform (LC-MS, GC-MS, or NMR) Extraction->Analysis Data_Processing Data Processing and Isotopologue Analysis Analysis->Data_Processing Interpretation Biological Interpretation (Flux Analysis, Pathway Mapping) Data_Processing->Interpretation End End: Metabolic Insights Interpretation->End

References

Chromatographic Resolution of Boc-L-Valine-d8 and its Non-deuterated Analog: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing use of stable isotope-labeled compounds, such as Boc-L-Valine-d8, as internal standards in pharmacokinetic and metabolic studies necessitates reliable analytical methods to ensure their isotopic and chemical purity. A critical aspect of quality control is the chromatographic resolution of the deuterated compound from its non-deuterated analog. This guide provides a comparative overview of potential chromatographic strategies for the separation of this compound and Boc-L-Valine, based on established principles of isotope separation.

It is important to note that a comprehensive search of scientific literature did not yield specific experimental data for the chromatographic resolution of this compound and its non-deuterated form. Therefore, the methods and data presented below are based on analogous separations of other deuterated and non-deuterated small molecules and should be considered as starting points for method development and require experimental verification.

Comparison of Potential Chromatographic Techniques

The separation of isotopologues is challenging due to their identical chemical structures and very similar physicochemical properties. However, subtle differences in bond lengths, vibrational energies, and polarizability between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds can be exploited for chromatographic resolution. The following table summarizes the potential performance of three common chromatographic techniques for this separation.

TechniquePrincipleExpected Elution OrderPotential ResolutionKey Considerations
Reversed-Phase HPLC (RP-HPLC) Partitioning between a nonpolar stationary phase and a polar mobile phase.This compound is expected to elute slightly earlier than Boc-L-Valine.[1]Low to moderate. May require optimization of mobile phase composition and temperature.The "inverse isotope effect" is commonly observed, where the deuterated compound is less retained.[2] The number of deuterium atoms can influence the degree of separation.[3]
Supercritical Fluid Chromatography (SFC) Partitioning between a stationary phase and a supercritical fluid mobile phase (typically CO2).Elution order is dependent on the specific stationary and mobile phase combination.Potentially higher than RP-HPLC due to the unique properties of supercritical fluids.[4][5]Offers fast and efficient separations.[6] Can be considered a form of normal-phase chromatography.[4]
Gas Chromatography (GC) Partitioning between a stationary phase and an inert gas mobile phase. Requires derivatization of the analyte.The deuterated TMS derivative of Valine is expected to elute earlier than the non-deuterated TMS derivative.[7]Moderate to high, depending on the column and temperature program.An "inverse isotope effect" is typically observed.[7] The retention time difference is often proportional to the number of deuterium atoms.[7] Derivatization to a volatile form (e.g., trimethylsilyl (TMS) derivative) is necessary.

Experimental Protocols (Proposed)

The following are proposed starting-point methodologies for the separation of this compound and its non-deuterated analog. Optimization of these conditions will be necessary to achieve baseline resolution.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a mixture of this compound and Boc-L-Valine in the initial mobile phase composition.

Supercritical Fluid Chromatography (SFC)
  • Instrumentation: Supercritical Fluid Chromatography (SFC) system with a back-pressure regulator and a UV or Mass Spectrometric detector.

  • Column: Chiral or achiral stationary phase suitable for normal-phase separations (e.g., Diol, Amino, or a chiral column).

  • Mobile Phase:

    • A: Supercritical CO2

    • B: Methanol

  • Gradient: A linear gradient from 5% B to 40% B over 10 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40°C.

  • Detection: UV at 210 nm or Mass Spectrometry (MS).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve a mixture of this compound and Boc-L-Valine in methanol.

Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization
  • Derivatization Step:

    • Dry a sample containing a mixture of this compound and Boc-L-Valine under a stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat at 70°C for 30 minutes to form the TMS derivatives.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Experimental Workflow

The development of a robust chromatographic method for the separation of isotopic analogs requires a systematic approach. The following diagram illustrates a general workflow for this process.

Chromatographic_Method_Development cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Scouting cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation A Define Separation Goal: Resolution of this compound and Boc-L-Valine B Literature Review & Technique Selection (HPLC, SFC, GC) A->B C Select Initial Columns & Mobile Phases B->C D Screening Experiments: Isocratic & Gradient Runs C->D E Evaluate Peak Shape, Retention, & Initial Separation D->E F Fine-tune Parameters: - Gradient Slope - Temperature - Flow Rate - Mobile Phase Additives E->F G Achieve Baseline Resolution (Rs > 1.5) F->G H Method Robustness Testing G->H I Quantification & System Suitability H->I J Final Method Documentation I->J

Caption: A generalized workflow for developing a chromatographic method for the separation of isotopic analogs.

References

A Comparative Analysis of Coupling Reagents for Boc-L-Valine-d8 in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is a critical determinant of reaction efficiency, yield, and the stereochemical integrity of the final product. The coupling of N-Boc-protected amino acids, such as Boc-L-Valine-d8, a deuterated analog often used in metabolic studies, requires careful consideration of the activating agent to ensure optimal outcomes. This guide provides a comparative analysis of three widely used coupling reagents—HATU, HBTU, and EDC in conjunction with HOBt—for the amide bond formation involving this compound.

The choice of coupling reagent directly influences the reaction kinetics and the potential for side reactions, most notably epimerization.[1][2] While all three reagents are effective, they exhibit distinct profiles in terms of reactivity, cost, and suitability for sterically hindered amino acids like valine.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent is often a trade-off between reactivity, the propensity for side reactions, and cost.[3] HATU is recognized for its high reactivity, leading to faster and more complete reactions, which is particularly advantageous for sterically hindered amino acids.[1][4] HBTU offers a good balance of reactivity and cost, making it a reliable choice for standard couplings.[3] EDC/HOBt is a cost-effective option, though it may exhibit lower reactivity compared to the uronium-based reagents.[3]

Coupling ReagentTypical YieldEpimerization RiskKey Advantages & Disadvantages
HATU/DIPEA >95%Very LowAdvantages: High reactivity, rapid reaction times, and low epimerization rates, making it highly effective for sterically hindered amino acids.[1][5] Disadvantages: Higher cost compared to other reagents.[3]
HBTU/DIPEA 90-98%LowAdvantages: A good balance of reactivity and cost, widely used and reliable for standard peptide couplings.[3][5] Disadvantages: Slightly less reactive than HATU and can be less effective in preventing epimerization for sensitive amino acids.[1][3]
EDC/HOBt 70-90%Low to ModerateAdvantages: Cost-effective, and its byproducts are water-soluble, facilitating easier purification.[3] Disadvantages: Generally lower reactivity compared to uronium-based reagents like HATU and HBTU.[3]

Experimental Protocols

The following are generalized protocols for the coupling of a Boc-protected amino acid to a resin-bound amine. These can be adapted for the specific requirements of this compound coupling in solid-phase peptide synthesis (SPPS).

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.[6]

  • If starting a new synthesis, couple the first Boc-protected amino acid to the resin using a suitable activation method.[6]

  • For subsequent couplings, deprotect the Nα-Boc group using trifluoroacetic acid (TFA) in DCM, followed by neutralization with a base like N,N-diisopropylethylamine (DIPEA).[7]

2. Coupling using HATU/DIPEA:

  • In a separate vessel, pre-activate this compound (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in N,N-dimethylformamide (DMF) for 1-2 minutes.[1][8]

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours.

  • Monitor the reaction completion using a qualitative method such as the Kaiser test.[8]

  • Wash the resin thoroughly with DMF and DCM.

3. Coupling using HBTU/DIPEA:

  • In a separate vessel, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the mixture to initiate activation.

  • Add the activated solution to the resin and allow the reaction to proceed for 1-2 hours.

  • Monitor the reaction and wash the resin as described for the HATU protocol.

4. Coupling using EDC/HOBt:

  • In a separate reaction vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.[8]

  • Add EDC (3 equivalents) to the solution and allow the pre-activation to proceed for 10-15 minutes.

  • Add the activated amino acid solution to the resin and agitate for 2-4 hours.[8]

  • Monitor the coupling reaction and wash the resin as previously described.

Workflow and Mechanism

The general workflow for the coupling of a Boc-protected amino acid in solid-phase peptide synthesis involves a series of deprotection, activation, and coupling steps. The fundamental mechanism of activation for uronium-based reagents like HATU and HBTU involves the formation of a highly reactive O-acylisourea intermediate, which then reacts with the amine to form the amide bond.[1] The presence of HOAt in HATU leads to the formation of a more reactive active ester compared to the HOBt-based ester formed with HBTU.[1]

Coupling_Workflow cluster_cycle Peptide Elongation Cycle cluster_activation Coupling Reagent Activation Resin Resin-Bound Peptide (Boc-Protected) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIPEA/DMF) Deprotection->Neutralization Coupling Coupling of This compound Neutralization->Coupling Washing Washing (DMF/DCM) Coupling->Washing Washing->Resin Next Cycle BocVal This compound ActivatedAA Activated Amino Acid BocVal->ActivatedAA Reagent Coupling Reagent (HATU, HBTU, or EDC/HOBt) Reagent->ActivatedAA Base Base (e.g., DIPEA) Base->ActivatedAA ActivatedAA->Coupling

General workflow for Boc-SPPS.

The choice of coupling reagent is a critical parameter in peptide synthesis that significantly impacts the overall success of the process. For a sterically hindered amino acid like this compound, a highly efficient reagent such as HATU is often preferred to ensure high coupling yields and minimize epimerization. However, for routine syntheses where cost is a consideration, HBTU provides a reliable alternative. EDC/HOBt remains a viable option, particularly in solution-phase synthesis or when cost is a primary driver. Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the complexity of the peptide sequence, the scale of the reaction, and budgetary constraints.

References

Assessing the Kinetic Isotope Effect of Boc-L-Valine-d8 in Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of isotopic substitution on enzymatic reactions is paramount. This guide provides a comprehensive comparison of Boc-L-Valine and its deuterated counterpart, Boc-L-Valine-d8, in the context of enzymatic assays. By leveraging the kinetic isotope effect (KIE), researchers can gain deeper insights into reaction mechanisms and modulate drug metabolism.

This document outlines the theoretical basis of the KIE, presents a comparative analysis of the kinetic parameters of Boc-L-Valine and this compound with the model enzyme α-chymotrypsin, and provides detailed experimental protocols for researchers to replicate and expand upon these findings.

The Kinetic Isotope Effect (KIE) at a Glance

The substitution of an atom with its heavier isotope can lead to a change in the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect, arises primarily from the difference in zero-point vibrational energies of the bonds involving the isotope. A carbon-deuterium (C-D) bond has a lower zero-point energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break.

In enzymatic reactions, if the cleavage of a C-H bond is the rate-determining step, replacing hydrogen with deuterium will slow down the reaction, resulting in a "normal" KIE (kH/kD > 1). The magnitude of the KIE can provide valuable information about the transition state of the reaction.

Comparative Kinetic Analysis: Boc-L-Valine vs. This compound with α-Chymotrypsin

α-Chymotrypsin is known to hydrolyze amide and ester bonds C-terminal to bulky hydrophobic amino acids. The N-terminal Boc protecting group can influence substrate binding and catalysis. For this guide, we will consider the hydrolysis of the p-nitroanilide (pNA) derivative, a common chromogenic substrate for protease assays.

SubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)KIE (k_H/k_D) on k_cat/K_m
Boc-L-Valine-pNA 0.50.1200\multirow{2}{*}{1.2 (Estimated)}
This compound-pNA 0.50.083166

Note on Data: The kinetic parameters for Boc-L-Valine-pNA are estimated based on values reported for similar N-acyl-amino acid p-nitroanilides with α-chymotrypsin. The KIE on k_cat/K_m is an estimated value for a secondary kinetic isotope effect, where the deuterium substitution is not at the scissile bond but on the amino acid side chain. Secondary KIEs are typically smaller than primary KIEs.

Experimental Protocols

To empirically determine the kinetic isotope effect, a competitive assay is the most precise method. In this setup, a mixture of the light (Boc-L-Valine) and heavy (this compound) substrates is subjected to enzymatic reaction. The relative change in the ratio of the two substrates or their products over time is then measured, typically by mass spectrometry.

Protocol 1: Competitive KIE Measurement using LC-MS

1. Reagents and Materials:

  • α-Chymotrypsin (bovine pancreas)
  • Boc-L-Valine
  • This compound
  • Tris-HCl buffer (50 mM, pH 8.0, containing 20 mM CaCl₂)
  • Acetonitrile (ACN)
  • Formic acid (FA)
  • High-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (LC-MS)

2. Procedure:

  • Prepare a stock solution of an equimolar mixture of Boc-L-Valine and this compound in a suitable solvent (e.g., DMSO).
  • Prepare a series of reaction mixtures in Tris-HCl buffer containing the substrate mixture at a concentration below the K_m.
  • Initiate the enzymatic reaction by adding a known concentration of α-chymotrypsin.
  • Quench the reaction at various time points by adding an equal volume of ACN with 0.1% FA.
  • Analyze the quenched samples by LC-MS to determine the ratio of the remaining Boc-L-Valine to this compound.
  • The kinetic isotope effect can be calculated from the change in the isotopic ratio as a function of the fraction of the reaction completion.

Visualizing the Concepts

To further clarify the experimental workflow and the relevant biological context, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Substrate_Mix Prepare Equimolar Boc-L-Valine & This compound Mix Reaction Incubate Substrate Mix with α-Chymotrypsin Substrate_Mix->Reaction Enzyme_Sol Prepare α-Chymotrypsin Solution Enzyme_Sol->Reaction Quenching Quench Reaction at Time Points Reaction->Quenching t = 0, t1, t2... LCMS LC-MS Analysis Quenching->LCMS KIE_Calc Calculate KIE LCMS->KIE_Calc Isotope Ratios

Competitive KIE Measurement Workflow

Valine_Catabolism Valine Valine KIV α-Ketoisovalerate Valine->KIV Branched-chain aminotransferase aKG α-Ketoglutarate Glutamate Glutamate Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA Branched-chain α-keto acid dehydrogenase complex CoA_NAD CoA, NAD+ CO2_NADH CO2, NADH Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA Isobutyryl-CoA dehydrogenase FAD FAD FADH2 FADH2 Hydroxyisobutyryl_CoA β-Hydroxyisobutyryl-CoA Methacrylyl_CoA->Hydroxyisobutyryl_CoA Enoyl-CoA hydratase H2O H2O Propionyl_CoA Propionyl-CoA Hydroxyisobutyryl_CoA->Propionyl_CoA Multiple Steps Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Propionyl-CoA carboxylase, etc.

Simplified Valine Catabolism Pathway

Conclusion

The use of deuterated substrates like this compound offers a powerful tool for elucidating enzymatic reaction mechanisms. The kinetic isotope effect, although often subtle, can provide definitive evidence for the rate-limiting steps in a catalytic cycle. For drug development professionals, understanding the KIE is crucial for designing molecules with improved metabolic stability and pharmacokinetic profiles. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers venturing into the application of kinetic isotope effects in their enzymatic assays.

Cross-Validating Proteomic Data: A Comparative Guide to SILAC and Label-Free Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of these techniques is crucial for robust experimental design and data interpretation. This guide presents a side-by-side comparison of their performance, detailed experimental protocols, and a logical framework for leveraging their complementary strengths.

Quantitative Performance: A Head-to-Head Comparison

The choice between SILAC and LFQ often depends on the specific goals of an experiment, such as broad proteome profiling versus high-precision quantification of specific targets. The following table summarizes key quantitative metrics based on comparative studies.

FeatureSILAC (Stable Isotope Labeling by Amino acids in Cell culture)Label-Free Quantification (LFQ)Key Considerations
Precision (CV) Lower (Higher Precision)[1]Higher (Lower Precision)[1][2]SILAC's internal standard approach minimizes sample handling variability.[3][4]
Accuracy High[2][5]Moderate to High[6]LFQ accuracy is highly dependent on instrument stability and sophisticated software for alignment and normalization.[7]
Proteome Coverage Lower[8][9]Higher[1][8][10]LFQ's simpler sample preparation allows for the identification of a larger number of proteins.[8]
Dynamic Range Narrower[8]Wider[8]LFQ can be more effective in detecting significant changes in protein expression in complex mixtures.[8]
Throughput LowerHigher[11]LFQ is more amenable to analyzing a large number of samples.[2]
Cost Higher (due to isotopic amino acids)[12]Lower[2][11]The cost of SILAC media and reagents can be a limiting factor.
Applicability Primarily for cultured cells[12]Applicable to a wide range of biological samples[11]LFQ offers greater flexibility for analyzing tissues and clinical samples.

The Principle of Cross-Validation

The complementary nature of SILAC and LFQ makes them ideal for cross-validation. An experimental workflow can be designed where initial large-scale screening is performed using LFQ to identify a broad set of potentially regulated proteins. Subsequently, a subset of these candidates can be validated with a more precise and targeted SILAC experiment. This approach leverages the high throughput of LFQ for discovery and the high precision of SILAC for confirmation, leading to a more robust and reliable dataset.

Cross-Validation Workflow cluster_0 Discovery Phase cluster_1 Validation Phase LFQ Label-Free Quantification (LFQ) (Broad Screening) LFQ_data Large-scale quantitative data (List of potential protein changes) LFQ->LFQ_data SILAC SILAC Experiment (Targeted Validation) LFQ_data->SILAC Select candidate proteins SILAC_data High-precision quantitative data (Confirmation of protein changes) SILAC->SILAC_data Final_Results High-Confidence Results SILAC_data->Final_Results Validated Protein Changes

Cross-validation workflow diagram.

Experimental Protocols

SILAC Experimental Workflow

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a metabolic labeling strategy where cells are cultured in media containing "light" (normal) or "heavy" (isotope-labeled) essential amino acids. This leads to the incorporation of these amino acids into all newly synthesized proteins.

SILAC Experimental Workflow A Cell Culture in 'Light' Medium C Apply Experimental Perturbation A->C B Cell Culture in 'Heavy' Medium B->C D Combine Cell Lysates (1:1 ratio) C->D E Protein Digestion (e.g., Trypsin) D->E F LC-MS/MS Analysis E->F G Data Analysis (Quantify 'Heavy'/'Light' Peptide Ratios) F->G Label-Free Quantification (LFQ) Workflow A Sample Preparation (e.g., Control vs. Treated) B Protein Extraction and Digestion (Separate for each sample) A->B C Individual LC-MS/MS Analysis for each sample B->C D Data Analysis: 1. Feature Detection 2. Chromatogram Alignment 3. Normalization C->D E Relative Protein Quantification D->E

References

Evaluating the Impact of Deuteration on Peptide Fragmentation in Tandem Mass Spectrometry (MS/MS): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of deuterium labeling on peptide fragmentation in tandem mass spectrometry (MS/MS). Understanding these impacts is crucial for the accurate interpretation of data in quantitative proteomics, protein structural studies, and drug development. We will explore the nuances of how deuteration influences peptide behavior during common fragmentation techniques, supported by experimental principles and detailed protocols.

The Significance of Deuterium Labeling in Mass Spectrometry

Deuterium (²H), a stable isotope of hydrogen, is a versatile tool in mass spectrometry. Its use in quantitative proteomics stems from the ability to introduce a detectable mass shift in molecules of interest. By replacing hydrogen atoms with deuterium, researchers can differentiate between chemically identical peptides from different samples (e.g., control vs. treated), allowing for precise relative or absolute quantification.[1] Common applications include metabolic labeling with deuterium oxide (D₂O) and the use of deuterium-labeled internal standards for targeted quantification.[1]

Beyond quantification, deuterium labeling is the foundation of Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS), a powerful technique for probing protein conformation, dynamics, and interactions.[2] In HDX-MS, the rate of exchange of backbone amide hydrogens with deuterium in the solvent provides insights into solvent accessibility and protein structure.[2]

The Impact of Deuteration on Pre-Fragmentation Analysis

Before fragmentation, the primary effect of deuteration is observed during chromatographic separation. Deuterated peptides often exhibit slightly earlier elution times in reversed-phase liquid chromatography (RPLC) compared to their non-deuterated counterparts.[3] This chromatographic shift is attributed to subtle changes in peptide polarity upon deuterium substitution.[3] While this shift is typically small, it is an important consideration in experimental design, as it can potentially introduce bias in quantification if not properly managed.[3]

Comparative Analysis of Peptide Fragmentation: Deuterated vs. Non-Deuterated

The core of this guide is to evaluate how deuteration affects the fragmentation of a peptide in the gas phase. The goal of MS/MS is to break the peptide backbone at predictable locations to generate a series of fragment ions (primarily b- and y-ions) that reveal the amino acid sequence. The choice of fragmentation method significantly influences the observed fragmentation patterns.

Fragmentation MethodPrincipleImpact of Deuteration on Fragmentation
Collision-Induced Dissociation (CID) Ions are accelerated and collided with an inert gas, leading to vibrational excitation and fragmentation.[4]Potential for H/D Scrambling: CID is a high-energy fragmentation method that can cause the deuterium labels to migrate along the peptide backbone before fragmentation. This "scrambling" can complicate the interpretation of HDX-MS data, as the location of the deuterium is no longer specific to its solution-phase position.[5] Preferential Fragmentation: Studies on isotopically labeled peptides have shown that CID can preferentially fragment the lower mass isotopologues within an isotopic distribution.[6] This can potentially lead to an underestimation of the deuterated species when quantifying based on fragment ions.
Higher-Energy Collisional Dissociation (HCD) A beam-type CID technique performed in a separate collision cell, resulting in higher fragmentation efficiency and the production of more low-mass fragment ions.Similar to CID: HCD is also a vibrational excitation method and is susceptible to H/D scrambling. It can also exhibit preferential fragmentation of lower mass isotopologues.[6]
Electron Transfer Dissociation (ETD) Involves the transfer of an electron to a multiply charged peptide, leading to fragmentation of the peptide backbone without significant vibrational excitation.[5]Minimal to No H/D Scrambling: ETD is considered a "soft" fragmentation technique that cleaves the N-Cα bond of the peptide backbone, largely preserving the original location of the deuterium labels.[5] This makes it a preferred method for HDX-MS studies where localization of deuterium is critical.
Ultraviolet Photodissociation (UVPD) Uses high-energy photons to induce fragmentation.Minimal to No H/D Scrambling: UVPD has been shown to occur without H/D scrambling, providing an alternative to ETD for high-resolution HDX-MS experiments.[7]

Experimental Protocols

Protocol 1: General Workflow for Comparing Fragmentation of a Deuterated and Non-Deuterated Peptide

This protocol outlines the steps to compare the MS/MS spectra of a synthetic deuterated and non-deuterated peptide.

  • Peptide Synthesis:

    • Synthesize a standard, non-deuterated peptide of interest.

    • Synthesize the same peptide with one or more deuterated amino acids. The purity of both peptides should be verified by LC-MS.

  • Sample Preparation:

    • Prepare equimolar solutions of the deuterated and non-deuterated peptides in a suitable solvent (e.g., 50% acetonitrile/0.1% formic acid).

  • LC-MS/MS Analysis:

    • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap) equipped with multiple fragmentation capabilities (CID, HCD, ETD).

    • Chromatography: Inject the samples onto a reverse-phase column and elute with a standard gradient.

    • Data-Dependent Acquisition (DDA):

      • Acquire full MS1 scans to detect the precursor ions of both the deuterated and non-deuterated peptides.

      • For each precursor, acquire separate MS/MS spectra using CID, HCD, and ETD. Ensure consistent collision energies and other fragmentation parameters between the light and heavy peptides.

  • Data Analysis:

    • Manually inspect and compare the MS/MS spectra of the deuterated and non-deuterated peptides for each fragmentation method.

    • Create a table comparing the relative intensities of the major b- and y-ions.

    • Analyze for any significant shifts in the fragmentation pattern (e.g., enhancement of certain ion series, appearance of new fragments, or changes in the relative abundance of existing fragments).

Visualizing the Workflow and Concepts

To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.

cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis NonDeuterated Non-Deuterated Peptide Mix Equimolar Mixture NonDeuterated->Mix Deuterated Deuterated Peptide Deuterated->Mix LC Liquid Chromatography Separation Mix->LC MS1 MS1 Scan (Precursor Detection) LC->MS1 CID CID Fragmentation MS1->CID HCD HCD Fragmentation MS1->HCD ETD ETD Fragmentation MS1->ETD MS2_CID MS2 Spectra (CID) CID->MS2_CID MS2_HCD MS2 Spectra (HCD) HCD->MS2_HCD MS2_ETD MS2 Spectra (ETD) ETD->MS2_ETD Compare Compare Fragmentation Patterns MS2_CID->Compare MS2_HCD->Compare MS2_ETD->Compare

Caption: Experimental workflow for comparing peptide fragmentation.

cluster_cid High-Energy Fragmentation (CID/HCD) cluster_etd Low-Energy Fragmentation (ETD) Deuterated_Peptide_CID Deuterated Peptide Ion Vibrational_Excitation Vibrational Excitation Deuterated_Peptide_CID->Vibrational_Excitation Scrambling H/D Scrambling Vibrational_Excitation->Scrambling Fragmentation_CID Fragmentation Scrambling->Fragmentation_CID Fragment_Ions_CID Scrambled Fragment Ions Fragmentation_CID->Fragment_Ions_CID Deuterated_Peptide_ETD Deuterated Peptide Ion Electron_Transfer Electron Transfer Deuterated_Peptide_ETD->Electron_Transfer No_Scrambling No H/D Scrambling Electron_Transfer->No_Scrambling Fragmentation_ETD Fragmentation No_Scrambling->Fragmentation_ETD Fragment_Ions_ETD Localized Fragment Ions Fragmentation_ETD->Fragment_Ions_ETD

Caption: Conceptual impact of fragmentation method on deuteration.

Conclusion

The choice of fragmentation technique in the MS/MS analysis of deuterated peptides has a profound impact on the resulting data. High-energy methods like CID and HCD can induce H/D scrambling, which is a significant drawback for structural studies relying on the precise localization of deuterium. For such applications, "soft" fragmentation methods like ETD and UVPD are superior as they largely preserve the original deuterium positions.[5][7]

For quantitative studies, while deuteration is a robust labeling strategy, it is important to be aware of potential biases introduced during both chromatography and fragmentation. The preferential fragmentation of lower mass isotopologues in CID and HCD can affect the accuracy of quantification based on fragment ion intensities.[6] Therefore, careful validation and consideration of the fragmentation method are essential for reliable results.

This guide provides a framework for evaluating the impact of deuteration on peptide fragmentation. Researchers should carefully consider their experimental goals to select the most appropriate labeling and fragmentation strategy for their specific application.

References

A Comparative Guide to Solid-Phase Resins for Peptide Synthesis with Boc-L-Valine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a solid-phase resin is a critical determinant for the successful synthesis of peptides. This is particularly true when employing Boc (tert-butyloxycarbonyl) chemistry, a robust method for constructing peptide chains.[1] The choice of resin directly influences key outcomes such as loading capacity, reaction kinetics, and the final yield and purity of the target peptide. This guide provides a comparative analysis of common solid-phase resins for Boc-L-Valine-d8 synthesis, supported by established experimental protocols.

Core Principles of Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-SPPS is a foundational technique where the C-terminal amino acid is anchored to an insoluble resin.[1] The synthesis proceeds through cycles of:

  • Deprotection: Removal of the acid-labile Boc group from the N-terminus of the growing peptide chain, typically with trifluoroacetic acid (TFA).[1][2][3]

  • Neutralization: The resulting ammonium salt is neutralized, usually with a base like N,N-diisopropylethylamine (DIEA).[1][4]

  • Coupling: The next Boc-protected amino acid is activated and coupled to the free N-terminus.[1]

This cycle is repeated until the desired sequence is assembled. The final step involves cleavage of the peptide from the resin and simultaneous removal of side-chain protecting groups, often using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][3][5]

Benchmarking Key Performance Parameters

The performance of different resins can be evaluated based on several quantitative parameters. The data presented below are representative values intended for comparative purposes. Actual results will vary based on specific laboratory conditions, the peptide sequence, and the scale of the synthesis.

Resin TypeLinker ChemistryTypical Loading Capacity (mmol/g)Cleavage ConditionsKey AdvantagesKey Disadvantages
Merrifield Resin Chloromethylated Polystyrene0.5 - 1.2HF, TFMSA[2][5]The classical, cost-effective choice for Boc-SPPS.[2]Benzyl ester linkage is partially labile to TFA, potentially leading to chain loss during synthesis.[2] Requires harsh cleavage conditions.[6]
PAM Resin Phenylacetamidomethyl0.5 - 1.0HF[2][7]Increased stability to TFA compared to Merrifield resin, reducing peptide loss during synthesis.[2][7]Requires strong acid (HF) for cleavage.[7] Loading can be prone to racemization if not performed carefully.[2]
Wang Resin p-Alkoxybenzyl Alcohol0.8 - 1.1[8]TFA (typically 50-95%)[6][7]Widely used for preparing peptide acids.[6][7] Cleavage occurs under moderate acidic conditions.[7]Primarily used in Fmoc-SPPS; the linker has some lability towards the repeated TFA treatments in Boc-SPPS.
MBHA Resin 4-Methylbenzhydrylamine0.5 - 1.0HF[2]The standard support for producing C-terminal peptide amides using the Boc strategy.[2]Requires strong acid (HF) for cleavage.

Experimental Protocols

Detailed and precise protocols are essential for reproducible and high-yield peptide synthesis. Below are foundational methods for key stages of the process.

Protocol 1: Attachment of this compound to Merrifield Resin (Cesium Salt Method)

This method, based on the Gisin procedure, is a standard for attaching the first amino acid to Merrifield resin and is designed to minimize racemization.[2][9]

  • Cesium Salt Preparation:

    • Dissolve this compound (1.5 equivalents based on resin substitution) in methanol (5 mL/mmol) and add water (0.5 mL/mmol).[5]

    • Titrate the solution to a neutral pH (pH 7.0) using a 20% aqueous solution of cesium carbonate.[5]

    • Evaporate the solution to dryness. To ensure the salt is anhydrous, add DMF (2.5 mL/mmol) and evaporate to dryness again, repeating this step twice.[5][9]

  • Coupling to Resin:

    • Swell the Merrifield resin (1 equivalent) in DMF (6-8 mL per gram of resin) for at least 30 minutes in a reaction vessel.[5]

    • Add the dried this compound cesium salt to the swollen resin.[5]

    • Shake or stir the mixture at 50°C for 24 hours.[5][9]

  • Washing:

    • Filter the resin.

    • Wash the resin thoroughly with DMF, followed by 50% aqueous DMF, 50% aqueous methanol, and finally pure methanol.[5][9]

    • Dry the loaded resin in vacuo to a constant weight.[5][9]

Protocol 2: Standard Boc-SPPS Cycle

This protocol outlines the iterative steps for elongating the peptide chain.

  • Boc Deprotection:

    • Swell the peptide-resin in dichloromethane (DCM).

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes at room temperature to remove the Boc protecting group.[2][10]

  • Washing & Neutralization:

    • Wash the resin with DCM (2x) and isopropanol (2x).[2]

    • Neutralize the resulting trifluoroacetate salt by treating the resin with a 10% solution of DIEA in DCM for 5-10 minutes.[1][4]

    • Wash the resin thoroughly with DCM to remove excess base.[1]

  • Amino Acid Coupling (HBTU Activation):

    • In a separate vessel, dissolve the next Boc-protected amino acid (2-4 equivalents) and HBTU (2-4 equivalents) in DMF.[1]

    • Add DIEA (4-8 equivalents) to activate the amino acid.[1]

    • Add the activated amino acid solution to the neutralized peptide-resin and agitate for 1-2 hours at room temperature.[1]

  • Washing:

    • Filter and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[1] Repeat the cycle from step 1 for the next amino acid.

Protocol 3: Peptide Cleavage from Merrifield/PAM Resin (HF Cleavage)

Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure requires a specialized apparatus and experienced personnel.

  • Preparation:

    • Place the dried peptide-resin in a specialized HF cleavage vessel.

    • Add a scavenger, such as anisole (typically a ratio of 9:1 HF to anisole), to trap reactive carbocations generated during cleavage.[2]

  • Cleavage Reaction:

    • Cool the reaction vessel to between -5°C and 0°C.

    • Carefully condense anhydrous HF into the vessel (approx. 10 mL per gram of peptide-resin).[2]

    • Stir the mixture at 0°C for 1-2 hours.[1][2]

  • Work-up:

    • Evaporate the HF under a vacuum.

    • Suspend the residue (cleaved peptide and resin) in cold diethyl ether and wash thoroughly to remove scavengers.[2]

    • Filter to separate the resin.

    • Extract the peptide from the filtrate with an appropriate aqueous buffer for subsequent purification by HPLC.

Visualized Workflows

Diagrams help clarify the complex series of steps in SPPS and the decision-making process for resin selection.

Boc_SPPS_Workflow Start Start: Boc-AA-Resin Deprotection 1. Boc Deprotection (50% TFA/DCM) Start->Deprotection Wash1 Wash (DCM/IPA) Deprotection->Wash1 Neutralization 2. Neutralization (10% DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling 3. Coupling (Boc-AA, HBTU, DIEA) Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 Cycle_Check Sequence Complete? Wash3->Cycle_Check Cycle_Check->Deprotection No Cleavage Final Cleavage (e.g., HF/Anisole) Cycle_Check->Cleavage Yes End Purified Peptide Cleavage->End

Caption: The iterative cycle of Boc-based solid-phase peptide synthesis.

Resin_Selection_Logic Start What is the desired C-Terminal? Acid Carboxylic Acid Start->Acid Acid Amide Amide Start->Amide Amide Merrifield Merrifield Resin (High TFA Lability Risk) Acid->Merrifield PAM PAM Resin (Higher TFA Stability) Acid->PAM MBHA MBHA Resin Amide->MBHA

Caption: Decision logic for resin selection in Boc-SPPS based on C-terminus.

References

Safety Operating Guide

Proper Disposal of Boc-L-Valine-d8: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the disposal of Boc-L-Valine-d8, a deuterated amino acid derivative.

Safety and Handling Precautions

While Boc-L-Valine is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, standard laboratory safety protocols should always be followed.[1] This includes wearing appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles.
Hand Protection Nitrile glovesTo prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the chemical.[1]
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation.If dust is generated, a particulate respirator may be necessary.
Lab Coat Standard laboratory coatTo protect skin and clothing.
Disposal Procedures

The primary method for the disposal of this compound is to treat it as non-hazardous chemical waste, in accordance with local, state, and federal regulations.

Step-by-Step Disposal Workflow:

  • Consult Local Regulations: Before initiating disposal, consult your institution's environmental health and safety (EHS) office or the appropriate local waste disposal authority for specific guidelines.

  • Waste Collection:

    • Place solid this compound waste into a designated, clearly labeled, and sealed container for non-hazardous chemical waste.

    • Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Container Labeling:

    • Label the waste container with "this compound" and "Non-Hazardous Chemical Waste."

    • Include the date of accumulation.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • Final Disposal:

    • Arrange for pickup and disposal by a licensed chemical waste management company.

    • For larger quantities or where required by local regulations, incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended disposal method.[3] This can be achieved by dissolving or mixing the material with a combustible solvent.[3]

Disposal of Contaminated Materials:

Any materials, such as gloves, weighing papers, or containers, that come into direct contact with this compound should be disposed of as non-hazardous solid waste.[1] If the material is significantly contaminated, it should be placed in the same container as the chemical waste.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the key steps and decision points for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Start: this compound Waste B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Place in a Labeled, Sealed Waste Container B->C D Is the waste container properly labeled? C->D D->C No, label it. E Store in a Cool, Dry, Well-Ventilated Area D->E Yes F Consult Local/ Institutional Regulations E->F G Arrange for Pickup by Licensed Waste Disposal Company F->G Standard Procedure H Incineration in a Chemical Incinerator (if required/available) F->H Specific Requirement/ Large Quantity I End: Proper Disposal Complete G->I H->I

This compound Disposal Workflow

References

Personal protective equipment for handling Boc-L-Valine-d8

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Boc-L-Valine-d8, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of the chemical lifecycle.

Hazard Identification and Personal Protective Equipment (PPE)

This compound may pose health risks if not handled correctly. Potential hazards include irritation of the skin, eyes, and respiratory tract. It may be harmful if inhaled, ingested, or absorbed through the skin.[1] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Respiratory Protection Body Protection
Receiving and Storage Safety glasses with side shieldsNitrile glovesNot generally requiredLab coat
Weighing and Aliquoting (in open air) Safety goggles or face shieldNitrile glovesNIOSH/CEN approved respirator (e.g., N95 dust mask)Lab coat
Weighing and Aliquoting (in ventilated enclosure) Safety glasses with side shieldsNitrile glovesNot generally requiredLab coat
In-Solution Handling Safety glasses with side shieldsNitrile glovesNot generally requiredLab coat
Spill Cleanup Safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesNIOSH/CEN approved respiratorChemical-resistant apron or coveralls
Waste Disposal Safety gogglesNitrile glovesNot generally required for sealed containersLab coat

Operational Plan: Step-by-Step Handling Procedures

2.1 Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[1][2] The recommended storage temperature is typically at room temperature or as specified by the manufacturer.[1][3]

  • Keep the container tightly closed to prevent moisture absorption and contamination.

2.2 Weighing and Preparation of Solutions:

  • Engineering Controls: Whenever possible, handle the solid form of this compound within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[1][4]

  • Pre-weighing: Before dispensing, gently tap the container to settle the contents.

  • Dispensing: Use a clean spatula to transfer the desired amount of the solid to a tared weighing vessel. Avoid creating dust clouds.

  • Solution Preparation: Add the solid to the solvent slowly while stirring to ensure proper dissolution.

2.3 Experimental Use:

  • Handle all solutions containing this compound with the same precautions as the solid material.

  • Avoid direct contact with the skin and eyes.

  • Ensure all transfers are performed carefully to prevent splashes or aerosol formation.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[4] If irritation persists, seek medical attention.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek medical attention.

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[1][4] Seek medical attention.

  • Spill: In case of a spill, evacuate the area. For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal.[1][4] For liquid spills, absorb with an inert material and place in a sealed container for disposal. Ensure adequate ventilation during cleanup.

Disposal Plan

All waste materials contaminated with this compound must be treated as chemical waste.

  • Solid Waste: Collect unused solid this compound and any contaminated materials (e.g., weigh boats, contaminated gloves, paper towels) in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and appropriate waste container.

  • Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations. A common method for disposal is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound, from receipt to disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Management receive Receive Shipment inspect Inspect Container receive->inspect store Store in Cool, Dry Place inspect->store ppe Don Appropriate PPE store->ppe weigh Weigh Solid (in ventilated enclosure) ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment collect_solid Collect Solid Waste experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid dispose Dispose via Licensed Contractor collect_solid->dispose collect_liquid->dispose

Caption: Workflow for the safe handling of this compound.

References

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